molecular formula C19H23NO5 B1663500 KUL-7211 racemate

KUL-7211 racemate

Número de catálogo: B1663500
Peso molecular: 345.4 g/mol
Clave InChI: KKXPBQQLKHBRDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic Acid (CAS Registry Number: 255734-04-4) is a high-purity, synthetic organic compound supplied for scientific research and development. With a molecular formula of C21H27NO5 and a molecular weight of 373.45 g/mol , this compound is characterized by a phenoxyacetic acid backbone substituted with key functional groups, including a hydroxyphenyl moiety and an aminoethyl chain, which contribute to its potential bioactivity and physicochemical properties . The structural motif of a phenoxyacetic acid is historically significant in agrochemical science, as it is the core scaffold of auxin-mimicking herbicides like MCPA . This suggests potential research applications for this compound in exploring plant growth regulation, herbicide action, or as a building block for developing novel bioactive molecules. Its calculated density is 1.22 g/cm³ . Researchers value this compound for its use as a key intermediate in sophisticated synthetic pathways, including the study of crystal polymorphism in aminoethylphenoxyacetic acid derivatives, which is critical for optimizing the physical and solid-state properties of pharmaceutical candidates . This product is intended for use in controlled laboratory settings by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPBQQLKHBRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KUL-7211 Racemate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211 is a selective β2/β3-adrenoceptor agonist that has demonstrated potent smooth muscle relaxant properties, particularly in the ureter. As a racemic mixture, KUL-7211's pharmacological activity is primarily attributed to its (-)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of the KUL-7211 racemate, detailing its interaction with β-adrenoceptor subtypes and the subsequent intracellular signaling cascades. The guide includes a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate a thorough understanding of its therapeutic potential.

Introduction

Ureteral colic, often caused by urolithiasis, is characterized by severe pain resulting from smooth muscle spasms. The pharmacological management of this condition aims to induce ureteral relaxation, thereby alleviating pain and facilitating the passage of stones. β-adrenoceptors, particularly the β2 and β3 subtypes, are known to mediate smooth muscle relaxation in the urinary tract. KUL-7211 has emerged as a promising agent in this context due to its selective agonist activity at these receptors. This document serves as a comprehensive technical resource on the mechanism of action of the this compound.

Pharmacological Profile

KUL-7211 is a potent and selective agonist for both β2- and β3-adrenoceptors.[1] Its selectivity for these receptors over β1-adrenoceptors minimizes the potential for cardiac side effects, which are a common concern with non-selective β-agonists. The pharmacological activity of KUL-7211 has been characterized through a series of in vitro functional assays on isolated smooth muscle preparations.

Quantitative Data Summary

The potency and affinity of KUL-7211 and the affinity of antagonists at the β-adrenoceptors have been quantified using pD2 and pKB values, respectively. The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum response, while the pKB value is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Parameter Tissue/Preparation Species Receptor Subtype Value Reference
pD2 Isolated Ureter (KCl-induced contraction)Rabbitβ25.86 ± 0.13[1]
pD2 Isolated Ureter (KCl-induced contraction)Canineβ36.52 ± 0.16[1]
pD2 Isolated Ureter (Spontaneous rhythmic contraction)Canine-6.83 ± 0.20[1]
pKB ICI-118,551 (antagonist) in Rabbit UreterRabbitβ28.91 ± 0.24[1]
pKB Bupranolol (antagonist) in Canine UreterCanine-6.85 ± 0.12[1]

Mechanism of Action: Signaling Pathways

KUL-7211 exerts its relaxant effects on smooth muscle by activating specific intracellular signaling pathways downstream of β2- and β3-adrenoceptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.

β2-Adrenergic Receptor Signaling

Activation of the β2-adrenoceptor by KUL-7211 initiates a cascade of events leading to smooth muscle relaxation. The canonical pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Gs_alpha_adenylate_cyclase_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular KUL7211 KUL-7211 beta2AR β2-Adrenergic Receptor KUL7211->beta2AR binds Gs Gs-protein beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

β2-Adrenergic Receptor Signaling Pathway.
β3-Adrenergic Receptor Signaling

Similar to the β2-adrenoceptor, the β3-adrenoceptor primarily signals through the Gs-adenylyl cyclase-cAMP-PKA pathway to induce smooth muscle relaxation. This shared pathway underscores the synergistic action of KUL-7211 at both receptor subtypes.

Gs_alpha_adenylate_cyclase_signaling_pathway_beta3 cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular KUL7211 KUL-7211 beta3AR β3-Adrenergic Receptor KUL7211->beta3AR binds Gs Gs-protein beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

β3-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The pharmacological characterization of KUL-7211 was primarily conducted using isolated organ bath experiments. These assays allow for the functional assessment of drug activity on intact smooth muscle tissues.

Isolated Ureteral Smooth Muscle Preparation
  • Tissue Source: Ureters were obtained from male Japanese White rabbits and male Beagle dogs.

  • Preparation: The ureters were isolated and cut into spiral strips approximately 2 mm wide and 15 mm long.

  • Mounting: The preparations were mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.

  • Tension: An initial tension of 1.0 g was applied to the tissues, which were then allowed to equilibrate for at least 60 minutes.

  • Krebs-Henseleit Solution Composition (mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10.

Functional Assays for Agonist Potency (pD2 Determination)
  • Contraction Induction: Ureteral preparations were contracted with 80 mM KCl to induce a sustained tonic contraction.

  • Cumulative Concentration-Response Curve: Once the KCl-induced contraction reached a plateau, KUL-7211 was added to the organ bath in a cumulative manner (from 1 nM to 100 µM).

  • Data Analysis: The relaxation induced by KUL-7211 was expressed as a percentage of the maximal relaxation. The pD2 value was calculated from the resulting concentration-response curve.

Functional Assays for Antagonist Affinity (pKB Determination)
  • Antagonist Incubation: Tissues were incubated with a selective antagonist (e.g., ICI-118,551 for β2-receptors or bupranolol as a non-selective β-antagonist) for 30 minutes prior to the addition of the agonist.

  • Agonist Concentration-Response Curve Shift: A cumulative concentration-response curve for KUL-7211 was then generated in the presence of the antagonist.

  • Data Analysis: The pKB value was calculated using the Schild regression analysis, which relates the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) to the concentration of the antagonist.

experimental_workflow cluster_prep Tissue Preparation cluster_agonist Agonist Potency (pD2) cluster_antagonist Antagonist Affinity (pKB) A Isolate Ureter B Cut into Spiral Strips A->B C Mount in Organ Bath B->C D Equilibrate C->D E Induce Contraction (KCl) D->E I Incubate with Antagonist D->I F Add KUL-7211 (Cumulative) E->F G Record Relaxation F->G H Calculate pD2 G->H J Add KUL-7211 (Cumulative) I->J K Record Relaxation J->K L Calculate pKB (Schild Plot) K->L

Experimental Workflow for In Vitro Functional Assays.

The this compound

The term "KUL-7211" is used to refer to the racemic mixture of the compound, meaning it contains equal amounts of its two enantiomers. However, the pharmacological studies have predominantly focused on the (-)-enantiomer, which is designated as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid. It is this specific stereoisomer that is responsible for the potent β2/β3-adrenoceptor agonist activity. For many β-agonists, the pharmacological activity resides primarily in one enantiomer, while the other may be inactive or even have undesirable effects.

Conclusion

KUL-7211 is a selective β2/β3-adrenoceptor agonist whose mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway in smooth muscle cells. This leads to a reduction in intracellular calcium and subsequent muscle relaxation. Its efficacy and receptor selectivity have been well-characterized in in vitro studies, providing a strong rationale for its potential therapeutic use in conditions characterized by smooth muscle hypercontractility, such as ureteral colic. This technical guide has provided a detailed overview of its pharmacological properties, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its function, serving as a valuable resource for the scientific and drug development community.

References

KUL-7211 Racemate: A Technical Overview of its Chemical Structure, Pharmacology, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KUL-7211, a potent and selective β2/β3-adrenoceptor agonist. The document elucidates the chemical structure of its racemic form, summarizes key pharmacological data, and visualizes its mechanism of action through a detailed signaling pathway diagram. This information is intended to support further research and development efforts in areas such as urology, where KUL-7211 shows promise for the treatment of conditions like ureteral colic and the promotion of urinary stone passage.[1][2]

Chemical Structure of KUL-7211 Racemate

KUL-7211 is chemically described as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid.[1][2] The "(-)" and "(1S,2R)" designations indicate a specific stereoisomer. A racemate is an equimolar mixture of a chiral molecule and its enantiomer. Therefore, the this compound consists of a 1:1 mixture of the (1S,2R) enantiomer and its mirror image, the (1R,2S) enantiomer.

The chemical structures of the two enantiomers comprising the this compound are depicted below:

(-)-(1S,2R)-KUL-7211:

(+)-(1R,2S)-KUL-7211:

(Note: These are simplified 2D representations and do not fully convey the 3D stereochemistry.)

Pharmacological Data

KUL-7211 has been demonstrated to be a potent ureteral relaxant with selectivity for β2- and β3-adrenoceptors over β1-adrenoceptors.[1] This selectivity suggests a lower potential for cardiac side effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of KUL-7211

ParameterTissue/PreparationSpeciesValueReference
pD2 (Relaxation of KCl-induced contraction)Isolated UreterRabbit5.86 ± 0.13[1]
pD2 (Relaxation of KCl-induced contraction)Isolated UreterCanine6.52 ± 0.16[1]
pD2 (Reduction of spontaneous rhythmic contraction)Isolated UreterCanine6.83 ± 0.20[1]
pKB (vs. ICI-118,551)Isolated UreterRabbit8.91 ± 0.24[1]
pKB (vs. Bupranolol)Isolated UreterCanine6.85 ± 0.12[1]
Selectivity (β2 vs. β1)Rat Isolated OrgansRat56.3[1]
Selectivity (β3 vs. β1)Rat Isolated OrgansRat242.2[1]

Table 2: Comparative Potency of KUL-7211 and Other Spasmolytics on Isolated Canine Ureter

Contraction TypeRank Order of Potency (pD2 values)Reference
KCl-induced tonic contractionKUL-7211 (6.60) > Tamsulosin (5.90) > Verapamil (5.70) > Papaverine (4.88) > Prazosin (4.54)[2]
Spontaneous rhythmic contractionsKUL-7211 (6.80) > Verapamil (6.12) > Papaverine (5.05)[2]
Phenylephrine-induced rhythmic contractionsKUL-7211 (6.95) > Tamsulosin (6.26) > Prazosin (5.68) > Verapamil (5.64) > Papaverine (5.03)[2]
PGF2α-induced rhythmic contractionsKUL-7211 (7.05) > Verapamil (6.70) > Papaverine (5.27)[2]

Signaling Pathway

KUL-7211 exerts its pharmacological effect by stimulating β2- and β3-adrenergic receptors on ureteral smooth muscle cells. This activation initiates a signaling cascade that ultimately leads to muscle relaxation. The diagram below illustrates this proposed pathway.

KUL7211_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space KUL7211 KUL-7211 Beta2_AR β2-Adrenergic Receptor KUL7211->Beta2_AR binds Beta3_AR β3-Adrenergic Receptor KUL7211->Beta3_AR binds Gs Gs Protein Beta2_AR->Gs activates Beta3_AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_in Myosin Light Chain Kinase (active) PKA->MLCK_in phosphorylates MLCK_p Phosphorylated MLCK (inactive) MLCK_in->MLCK_p inactivates Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation leads to

Caption: Proposed signaling pathway of KUL-7211 in ureteral smooth muscle cells.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully available within the provided search results. However, the general methodologies employed in the in vitro studies involved the use of isolated organ baths.[3] In these experiments, segments of ureteral tissue from rabbits and dogs were suspended in an organ bath containing a physiological solution. The contractile responses of the tissue to various agents, including KCl and phenylephrine, were measured isometrically. The effects of KUL-7211 and other compounds on these contractions were then quantified.[2][3] For in vivo studies, anesthetized pig models of acute unilateral ureteral obstruction were utilized to assess the effects of intravenously administered drugs on intraureteral pressure and mean blood pressure.[4] For more specific details, readers are encouraged to consult the original publications.

References

KUL-7211: A Preclinical Retrospective of a Selective β2/β3-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Discovery and Development of KUL-7211

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid, emerged in the early 2000s as a promising preclinical candidate for the management of urolithiasis. Investigated by Kissei Pharmaceutical, this compound is a selective β2/β3-adrenoceptor agonist designed to induce ureteral smooth muscle relaxation, thereby facilitating the passage of kidney stones and alleviating ureteral colic. This technical guide synthesizes the available preclinical data on KUL-7211, detailing its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation. Despite its promising initial results, the public scientific and patent literature lacks information on the synthesis of the KUL-7211 racemate, its subsequent resolution, and any progression into clinical trials, suggesting the discontinuation of its development. This document serves as a comprehensive repository of the known preclinical science of KUL-7211.

Introduction

Ureteral colic, often caused by the passage of kidney stones (urolithiasis), is a condition characterized by intense pain due to spasms of the ureteral smooth muscle. The pharmacological management of this condition often involves the use of spasmolytic agents to relax the ureter and facilitate stone passage. The discovery that both β2- and β3-adrenoceptors mediate the relaxation of human ureteral smooth muscle provided a rationale for the development of agonists targeting these receptors. KUL-7211 was developed with this therapeutic goal in mind, exhibiting a selective agonist profile for β2- and β3-adrenoceptors.

Pharmacological Profile

The pharmacological activity of KUL-7211 has been characterized through a series of in vitro and in vivo preclinical studies. These investigations have consistently demonstrated its potency and selectivity as a β2/β3-adrenoceptor agonist.

In Vitro Pharmacology

In vitro studies have been foundational in elucidating the mechanism and potency of KUL-7211. These experiments were primarily conducted on isolated smooth muscle tissues from various animal models.

Table 1: In Vitro Potency and Selectivity of KUL-7211

ParameterTissue/PreparationSpeciesValueCitation
β2-Adrenoceptor Activity
pD2KCl-induced tonic contraction (Ureter)Rabbit5.86 ± 0.13[1]
pKB (vs. ICI-118,551)KUL-7211-induced relaxation (Ureter)Rabbit8.91 ± 0.24[1]
Selectivity vs. β1Inhibition of spontaneous uterine contractionRat56.3[1]
β3-Adrenoceptor Activity
pD2KCl-induced tonic contraction (Ureter)Canine6.52 ± 0.16[1]
pKB (vs. Bupranolol)KUL-7211-induced relaxation (Ureter)Canine6.85 ± 0.12[1]
Selectivity vs. β1Inhibition of colonic contractionRat242.2[1]
Ureteral Relaxation
pD2Spontaneous rhythmic contraction (Ureter)Canine6.83 ± 0.20[1]
pD2KCl-induced tonic contraction (Ureter)Canine6.60[2]
pD2Spontaneous rhythmic contractions (Ureter)Canine6.80[2]
pD2Phenylephrine-induced contractions (Ureter)Canine6.95[2]
pD2PGF2α-induced contractions (Ureter)Canine7.05[2]
In Vivo Pharmacology

The in vivo effects of KUL-7211 were investigated in a porcine model of acute unilateral ureteral obstruction. This model allowed for the assessment of the drug's ability to reduce intraureteral pressure, a key indicator of ureteral relaxation.

Table 2: In Vivo Efficacy and Ureteral Selectivity of KUL-7211 in Pigs

ParameterKUL-7211IsoproterenolTerbutalineCL-316243Citation
Potency on Isolated Ureter (pD2) 6.266.985.415.41[3]
Ureteral Selectivity Ratio *1.50.040.43-[3]

*Defined as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%.

Mechanism of Action

KUL-7211 exerts its pharmacological effects by selectively binding to and activating β2- and β3-adrenoceptors located on the surface of ureteral smooth muscle cells. This activation initiates an intracellular signaling cascade that leads to muscle relaxation.

G Proposed Signaling Pathway of KUL-7211 in Ureteral Smooth Muscle KUL7211 KUL-7211 Beta2AR β2-Adrenoceptor KUL7211->Beta2AR Beta3AR β3-Adrenoceptor KUL7211->Beta3AR AC Adenylyl Cyclase Beta2AR->AC Gs activation Beta3AR->AC Gs activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates MLCK_act Active MLCK PKA->MLCK_act Inhibits Relaxation Muscle Relaxation PKA->Relaxation MLCK_inact Inactive Myosin Light Chain Kinase (MLCK) Myosin_P Phosphorylated Myosin MLCK_act->Myosin_P Phosphorylates Contraction Muscle Contraction Myosin_P->Contraction Myosin Myosin Myosin->Myosin_P

Caption: Proposed signaling pathway of KUL-7211.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of KUL-7211 are not publicly available, the methodologies can be inferred from the published preclinical studies.

In Vitro Studies on Isolated Ureteral Smooth Muscle

These experiments aimed to determine the potency and efficacy of KUL-7211 in relaxing ureteral tissue.

G Generalized Experimental Workflow for In Vitro Ureteral Relaxation Assays start Start tissue_prep Ureter tissue excision and preparation start->tissue_prep organ_bath Suspension in organ bath (Krebs solution, 37°C, 95% O2/5% CO2) tissue_prep->organ_bath equilibration Equilibration under resting tension organ_bath->equilibration contraction Induction of contraction (e.g., 80 mM KCl, Phenylephrine, PGF2α) equilibration->contraction drug_addition Cumulative addition of KUL-7211 or other test compounds contraction->drug_addition measurement Isometric tension measurement drug_addition->measurement analysis Data analysis (Concentration-response curves, pD2 calculation) measurement->analysis end End analysis->end

Caption: Generalized workflow for in vitro ureteral relaxation assays.

Methodology Overview:

  • Tissue Preparation: Ureters were excised from euthanized animals (e.g., rabbits, dogs) and cut into segments.

  • Organ Bath Setup: The segments were suspended in a 10-mL organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. Phentolamine (1 µM) was often included to block α-adrenoceptor effects.

  • Tension Measurement: Isometric tension was recorded using a force-transducer. An initial resting tension was applied, followed by an equilibration period.

  • Induction of Contraction: Tonic contractions were induced with a high concentration of potassium chloride (80 mM). Rhythmic contractions were either spontaneous or induced by agents like phenylephrine or prostaglandin F2α.

  • Drug Evaluation: Once a stable contraction was achieved, KUL-7211 or other test compounds were cumulatively added to the organ bath.

  • Data Analysis: The relaxant effects were quantified, and concentration-response curves were generated to calculate pD2 values (-log EC50). For antagonist studies, pKB values were determined.

In Vivo Studies in a Porcine Model of Ureteral Obstruction

These experiments were designed to assess the efficacy and selectivity of KUL-7211 in a living animal model that mimics ureteral colic.

Methodology Overview:

  • Animal Model: Anesthetized male miniature pigs were used. A complete obstruction of the lower left ureter was created.

  • Physiological Monitoring: Intraureteral pressure and mean blood pressure were continuously monitored.

  • Drug Administration: KUL-7211 and other β-adrenoceptor agonists were administered intravenously in a cumulative manner.

  • Efficacy and Selectivity Assessment: The dose-dependent reduction in elevated intraureteral pressure was measured as the primary efficacy endpoint. The effect on mean blood pressure was monitored to assess cardiovascular side effects. The ureteral selectivity was calculated as a ratio of the dose required to produce a 25% decrease in mean blood pressure to the dose required for a 50% decrease in intraureteral pressure.

Discovery and Development History: An Incomplete Picture

A comprehensive history of the discovery and development of the this compound is not available in the public domain. The scientific literature introduces KUL-7211 as a specific enantiomer, (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid, without detailing the initial synthesis of the racemic mixture or the method of chiral resolution or asymmetric synthesis used to obtain this stereoisomer.

The preclinical studies on KUL-7211 were published between 2003 and 2011 by researchers at Kissei Pharmaceutical Co., Ltd. in Japan. This timeframe suggests an active research program during this period. However, the absence of any subsequent publications, patent applications specifically naming KUL-7211, or entries in clinical trial registries strongly indicates that the development of this compound was likely discontinued. Pharmaceutical companies often terminate the development of promising preclinical candidates for a variety of reasons, including unfavorable pharmacokinetic or toxicological profiles, strategic portfolio decisions, or the emergence of more promising alternative candidates. While Kissei Pharmaceutical has announced the discontinuation of other development programs, no such announcement has been found for KUL-7211.

Conclusion

KUL-7211 was a rationally designed, selective β2/β3-adrenoceptor agonist that demonstrated significant potential as a ureteral relaxant in preclinical studies. The in vitro and in vivo data generated by Kissei Pharmaceutical provided a strong proof of concept for its proposed therapeutic application in urolithiasis. However, the apparent discontinuation of its development program leaves its full potential unrealized. The information compiled in this guide represents the extent of publicly available knowledge on KUL-7211, offering a valuable case study for researchers in the field of urology and drug discovery.

References

Pharmacological Profile of KUL-7211: A β2/β3 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KUL-7211, with the chemical name (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, is a selective β2/β3 adrenoceptor agonist.[1] It has demonstrated potent smooth muscle relaxant properties, particularly in the ureter, suggesting its potential therapeutic utility in conditions such as ureteral colic and for facilitating the passage of kidney stones.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of KUL-7211, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for KUL-7211's activity at β-adrenoceptors, derived from various in vitro and in vivo studies.

Table 1: In Vitro Potency of KUL-7211 in Ureteral Tissue

PreparationAgonist EffectpD2 Value (mean ± SEM)AntagonistpKB Value (mean ± SEM)β-Adrenoceptor SubtypeReference
Rabbit Isolated UreterRelaxation of KCl-induced tonic contraction5.86 ± 0.13ICI-118,5518.91 ± 0.24β2[1]
Canine Isolated UreterRelaxation of KCl-induced tonic contraction6.52 ± 0.16Bupranolol6.85 ± 0.12β3[1]
Canine Ureteral SpiralReduction of spontaneous rhythmic contraction6.83 ± 0.20--β2/β3[1]
Porcine Isolated UreterAttenuation of KCl-induced contraction6.26--β2/β3

Table 2: In Vitro Selectivity of KUL-7211 in Rat Isolated Organs

TissueResponseβ-Adrenoceptor MediationSelectivity Ratio (vs. β1)Reference
UterusInhibition of spontaneous contractionβ256.3[1]
ColonInhibition of contractionβ3242.2[1]
AtriaIncrease in atrial rateβ1-[1]

Table 3: Comparative Potency of KUL-7211 and Other Spasmolytics on Isolated Canine Ureter

Contraction TypeKUL-7211 (pD2)Tamsulosin (pD2)Verapamil (pD2)Papaverine (pD2)Prazosin (pD2)Reference
KCl-induced tonic contraction6.605.905.704.884.54[2]
Spontaneous rhythmic contractions6.80-6.125.05-[2]
Phenylephrine-induced rhythmic contractions6.956.265.645.035.68[2]
PGF2α-induced rhythmic contractions7.05-6.705.27-[2]

Signaling Pathways

KUL-7211 exerts its effects by activating β2 and β3 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for both receptor subtypes involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Gs_signaling KUL7211 KUL-7211 BetaReceptor β2 / β3 Receptor KUL7211->BetaReceptor Binds to G_protein Gs Protein (α, β, γ subunits) BetaReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation Leads to

Caption: KUL-7211 signaling pathway via β2/β3 adrenoceptors.

Experimental Protocols

Isolated Ureteral Smooth Muscle Preparation and Functional Studies

This protocol is based on the methodologies described in the studies by Tomiyama et al. (2003) and Wanajo et al. (2005).[1][2]

1. Tissue Preparation:

  • Male rabbits, dogs, or pigs are anesthetized with sodium pentobarbital (30 mg/kg, i.v.) and euthanized by exsanguination.

  • The ureters are excised, and adipose and connective tissues are removed in cold, oxygenated Krebs-Henseleit solution.

  • The ureter is cut into spiral strips or tubular segments of approximately 20 mm in length.

2. Organ Bath Setup:

  • The prepared tissue is suspended in a 10 mL organ bath containing Krebs-Henseleit solution.

  • The composition of the Krebs-Henseleit solution is (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.0.

  • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Phentolamine (1 µM) is added to the bath to block α-adrenoceptors.

  • The tissue is connected to an isometric force-transducer, and an initial resting tension of approximately 2-3 mN is applied.

  • The preparation is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15-20 minutes.

3. Experimental Procedure:

  • To study the effects on tonic contractions, the ureteral preparations are contracted with 80 mM KCl.

  • Once the contraction stabilizes, KUL-7211 is added cumulatively to the organ bath in 0.5-log increments.

  • To investigate the effects on rhythmic contractions, spontaneous or agonist-induced (e.g., phenylephrine or PGF2α) contractions are recorded. KUL-7211 is then added in a cumulative manner.

  • For antagonist studies, the tissue is incubated with the antagonist (e.g., ICI-118,551 or bupranolol) for 20-30 minutes before the cumulative addition of KUL-7211.

4. Data Analysis:

  • The relaxant responses are expressed as a percentage of the pre-contraction induced by KCl.

  • The potency of KUL-7211 is expressed as the pD2 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

  • Antagonist affinity is expressed as the pKB value, calculated from the Schild equation.

experimental_workflow start Start: Animal Euthanasia & Ureter Excision prep Tissue Preparation (Spiral or Segment) start->prep bath Suspend in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) prep->bath equilibrate Equilibration (60 min, initial tension) bath->equilibrate contract Induce Contraction (e.g., 80 mM KCl) equilibrate->contract add_drug Cumulative Addition of KUL-7211 contract->add_drug record Record Isometric Tension Changes add_drug->record analyze Data Analysis (pD2, pKB calculation) record->analyze

References

In Vitro Pharmacological Profile of KUL-7211 on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KUL-7211, chemically identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist.[1][2] In vitro studies have been pivotal in characterizing its pharmacological profile, particularly its potent relaxant effects on ureteral smooth muscle. This document provides a comprehensive overview of the key in vitro experiments, quantitative data, and the underlying cellular mechanisms of KUL-7211's action. It is intended for researchers and professionals in pharmacology and drug development.

Mechanism of Action

KUL-7211 elicits its smooth muscle relaxant effects by selectively stimulating both β2- and β3-adrenoceptors.[1] This dual agonism is significant as both receptor subtypes are known to mediate relaxation in human ureteral tissue.[1] The activation of these G-protein coupled receptors leads to a cascade of intracellular events, ultimately resulting in the relaxation of the smooth muscle, which can be beneficial for conditions like ureteral colic and for promoting the passage of kidney stones.[1][2]

KUL-7211_Signaling_Pathway KUL7211 KUL-7211 Beta2AR β2-Adrenoceptor KUL7211->Beta2AR Beta3AR β3-Adrenoceptor KUL7211->Beta3AR G_protein Gs Protein Activation Beta2AR->G_protein Beta3AR->G_protein AC Adenylyl Cyclase Activation G_protein->AC α-subunit cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of downstream targets

Caption: KUL-7211 signaling pathway in smooth muscle cells.

Quantitative Data Summary

The potency and efficacy of KUL-7211 have been quantified in various isolated smooth muscle preparations. The primary metric used is the pD2 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 1: Potency (pD2 Values) of KUL-7211 in Isolated Ureteral Preparations

SpeciesPreparationInduced ContractionMediating ReceptorpD2 Value (Mean ± S.E.M.)Reference
RabbitUreter80 mM KClβ2-Adrenoceptor5.86 ± 0.13[1][3]
CanineUreter80 mM KClβ3-Adrenoceptor6.52 ± 0.16[1][3]
CanineUreteral SpiralSpontaneous Rhythmicβ2/β3-Adrenoceptor6.83 ± 0.20[1]
CanineUreter80 mM KClβ2/β3-Adrenoceptor6.60[2]
CanineUreterSpontaneous Rhythmicβ2/β3-Adrenoceptor6.80[2]
CanineUreterPhenylephrine (10 µM)β2/β3-Adrenoceptor6.95[2]
CanineUreterPGF2α (1 µM)β2/β3-Adrenoceptor7.05[2]

Table 2: Antagonist Potency (pKB Values) Against KUL-7211-Induced Relaxation

SpeciesPreparationAntagonistpKB Value (Mean ± S.E.M.)Reference
RabbitUreterICI-118,551 (β2-antagonist)8.91 ± 0.24[1]
CanineUreterBupranolol (non-selective β-antagonist)6.85 ± 0.12[1]

Table 3: Selectivity of KUL-7211 in Rat Isolated Organs

Activity (Receptor)Selectivity Ratio vs. Atrial Rate (β1)Reference
Inhibition of Uterine Contraction (β2)56.3[1]
Inhibition of Colonic Contraction (β3)242.2[1]

Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature.[1][2][4][5]

Isolated Tissue Preparation

A standardized workflow is followed for preparing isolated smooth muscle tissues for in vitro organ bath studies.

Tissue_Preparation_Workflow A Euthanasia of Animal (e.g., Rabbit, Dog) B Isolation of Ureters A->B C Dissection in Cold Physiological Salt Solution (PSS) B->C D Removal of Adherent Connective Tissue C->D E Preparation of Ureteral Rings or Spiral Strips D->E F Mounting in Organ Bath Chambers E->F G Connection to Isometric Transducer F->G

References

Technical Guide: KUL-7211 Racemate Solubility and Stability Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the solubility and stability analysis of KUL-7211 racemate. Due to the limited availability of public data for this specific compound, the quantitative data presented in the tables are illustrative examples based on typical characteristics of similar pharmaceutical compounds. The experimental protocols described are based on standard pharmaceutical industry practices and relevant ICH guidelines.

Introduction to this compound

KUL-7211 is a selective β2/β3-adrenoceptor agonist.[1] Its chemical name is (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid.[1] As a racemic mixture, KUL-7211 contains equal amounts of its enantiomers. Understanding the solubility and stability of the racemate is a critical aspect of its development as a potential therapeutic agent, influencing its formulation, bioavailability, and shelf-life. This guide outlines the core properties and the methodologies to assess them.

Solubility Properties of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and dissolution rate. The following sections detail the solubility profile and the experimental method for its determination.

Quantitative Solubility Data

The solubility of this compound would be determined in various solvents and at different pH values to support formulation development.

Solvent/Medium Temperature (°C) Solubility (mg/mL)
Water25Data not available
pH 1.2 Buffer (Simulated Gastric Fluid)37Data not available
pH 4.5 Buffer37Data not available
pH 6.8 Buffer (Simulated Intestinal Fluid)37Data not available
Ethanol25Data not available
Propylene Glycol25Data not available
Polyethylene Glycol 40025Data not available

Table 1: Illustrative Solubility Data for this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer at a controlled temperature.

Materials:

  • This compound

  • Selected solvents/buffers

  • Glass vials with screw caps

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for KUL-7211.

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be sufficient to maintain saturation throughout the experiment.

  • Add a known volume of the desired solvent or buffer to the vial.

  • Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved KUL-7211.

  • Repeat the analysis for samples taken at different time points to confirm that equilibrium has been achieved (i.e., the concentration does not significantly change over time).

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Add excess KUL-7211 racemate to vial prep2 Add known volume of solvent/buffer prep1->prep2 inc1 Incubate in temperature- controlled shaker prep2->inc1 inc2 Agitate for 24-72 hours inc1->inc2 an1 Filter supernatant inc2->an1 an2 Dilute filtrate an1->an2 an3 Analyze by HPLC an2->an3 end end an3->end Determine Solubility

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Properties of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Quantitative Stability Data

A stability-indicating assay method would be used to determine the potency of this compound and to detect and quantify any degradation products under various stress conditions.

Stress Condition Duration Assay (% of Initial) Major Degradation Products (% Area)
Hydrolysis
0.1 N HCl24 hoursData not availableData not available
0.1 N NaOH24 hoursData not availableData not available
Neutral (Water)7 daysData not availableData not available
Oxidation
3% H₂O₂24 hoursData not availableData not available
Thermal
60°C (Solid State)7 daysData not availableData not available
Photostability
ICH Option 2 (Solid State)-Data not availableData not available

Table 2: Illustrative Forced Degradation Data for this compound.

Experimental Protocols

3.2.1. Forced Degradation Studies

Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

  • Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

3.2.2. Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products, process impurities, and excipients.

Methodology:

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and different pH buffers) to achieve optimal separation.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to evaluate the method's ability to separate the parent drug from any formed degradants.

  • Method Optimization: Fine-tune chromatographic parameters such as gradient profile, flow rate, and column temperature to achieve the desired resolution and peak shape.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Signaling Pathway of KUL-7211

KUL-7211 is a β2/β3-adrenoceptor agonist. Upon binding to these G-protein coupled receptors, it initiates a signaling cascade that leads to smooth muscle relaxation.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling KUL7211 KUL-7211 Receptor β2/β3-Adrenoceptor (GPCR) KUL7211->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

References

An In-depth Technical Guide to the Enantiomers of Sphingosine Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial analysis of the compound "KUL-7211" has determined that it is a selective β-adrenoceptor agonist used in research related to ureteral relaxation, rather than a sphingosine kinase 1 (SphK1) inhibitor. To fulfill the core requirements of this guide for a technical overview of enantiomer-specific activity in the context of SphK1 inhibition, this document will focus on PF-543 , a well-characterized, potent, and highly selective SphK1 inhibitor. The stereospecificity of PF-543 serves as an excellent case study for researchers, scientists, and drug development professionals.

Introduction to PF-543 and SphK1 Inhibition

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] This pathway is integral to numerous cellular processes, including proliferation, survival, migration, and inflammation.[1] The dysregulation of the SphK1/S1P axis has been implicated in various pathologies, most notably cancer and inflammatory diseases, making SphK1 a compelling target for therapeutic intervention.[1][2]

PF-543 is a potent, non-lipid, reversible, and sphingosine-competitive inhibitor of SphK1.[3][4] Its chemical name, (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol , explicitly denotes its single, active enantiomeric form.[2][5] The high potency and over 100-fold selectivity for SphK1 over its isoform SphK2 make PF-543 a valuable tool for studying the specific roles of SphK1.[3][4] The stereochemistry of the molecule is crucial for its high-affinity binding and inhibitory activity.

Data Presentation: Specific Activities of PF-543 Enantiomers

The inhibitory activity of a chiral compound is often highly dependent on its stereochemistry. In the case of PF-543, the (R)-enantiomer is the eutomer (the pharmacologically active enantiomer). While direct quantitative data for the (S)-enantiomer (the distomer) is not prevalent in peer-reviewed literature—likely because its activity is significantly lower—we can infer its reduced potency from structural biology and comparative studies with other (S)-stereoisomers.

The crystal structure of SphK1 in complex with PF-543 reveals that the (R)-2-(hydroxymethyl)-pyrrolidine head group binds in a specific orientation within the active site.[6][7] This precise interaction, which involves hydrogen bonds with key aspartate residues, is critical for its inhibitory effect.[7] It is structurally evident that the corresponding (S)-enantiomer would not be able to achieve this optimal binding conformation, leading to a substantial loss of activity.

Below is a summary of the known quantitative data for the (R)-enantiomer of PF-543 and the inferred activity of the (S)-enantiomer.

Compound Enantiomer Target Activity Type Value Selectivity (over SphK2) Notes
PF-543 (R)Human SphK1IC₅₀ 2.0 nM[3]>100-fold[3][4]Potent, sphingosine-competitive inhibitor.
Human SphK1Kᵢ 3.6 nM[3][4]
Human SphK1Kd 5.0 nM[3]High-affinity binding.
Whole BloodIC₅₀ 26.7 nM[4]Demonstrates cell permeability and activity in a biological matrix.
ent-PF-543 (S)Human SphK1IC₅₀ / Kᵢ Not ReportedNot ApplicableActivity is expected to be significantly lower than the (R)-enantiomer due to stereospecific binding requirements of the enzyme. A related (S)-stereoisomer showed lower cytotoxic effects compared to (R)-PF-543.[8]

Experimental Protocols

The determination of inhibitory constants for compounds like PF-543 involves robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

In Vitro Sphingosine Kinase Activity Assay (Biochemical IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SphK1.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human SphK1.

  • Materials:

    • Recombinant human SphK1 enzyme.

    • Sphingosine substrate.

    • [γ-³²P]ATP (radiolabeled).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test inhibitor (PF-543 enantiomers) at various concentrations.

    • Thin Layer Chromatography (TLC) plates.

    • Phosphorimager or scintillation counter.

  • Methodology:

    • A reaction mixture is prepared containing the kinase assay buffer, sphingosine, and the recombinant SphK1 enzyme.

    • The test inhibitor (e.g., (R)-PF-543 or (S)-PF-543) is added to the reaction mixture across a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed at 37°C for a defined period (typically 20-30 minutes).

    • The reaction is terminated by adding an acidic solution (e.g., HCl), which quenches enzyme activity.

    • Lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform/methanol).

    • The extracted lipid phase, containing both unreacted sphingosine and the radiolabeled S1P product, is spotted onto a TLC plate.

    • The lipids are separated using an appropriate mobile phase.

    • The dried TLC plate is exposed to a phosphor screen to visualize and quantify the radiolabeled S1P product.

    • The amount of radioactivity corresponding to the S1P product is measured. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Cellular Assay for S1P Formation (Cellular EC₅₀ Determination)

This assay measures the effectiveness of an inhibitor in a cellular context by quantifying the levels of endogenous S1P.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for the inhibition of S1P production in whole cells.

  • Materials:

    • Cultured cells (e.g., 1483 head and neck carcinoma cells, which have high SphK1 expression).

    • Cell culture medium and multi-well plates.

    • Test inhibitor (PF-543 enantiomers) at various concentrations.

    • Lysis buffer.

    • Internal standards for mass spectrometry.

    • Solvents for lipid extraction (e.g., chloroform, methanol).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Methodology:

    • Cells are plated in multi-well plates and allowed to adhere overnight.

    • The cells are treated with the test inhibitor across a range of concentrations for a specified duration (e.g., 1-24 hours).

    • Following treatment, the cells are washed with PBS and then lysed.

    • Known quantities of internal standards are added to the cell lysates for accurate quantification.

    • A lipid extraction is performed on the lysates.

    • The extracted lipid phase is dried and reconstituted in a solvent compatible with LC-MS/MS analysis.

    • The samples are analyzed by LC-MS/MS to quantify the levels of endogenous S1P.

    • S1P levels are normalized to total protein concentration or cell number.

    • The percentage of S1P reduction is calculated relative to vehicle-treated control cells for each inhibitor concentration.

    • The EC₅₀ value is determined by plotting the percentage of S1P reduction against the logarithm of the inhibitor concentration.[1]

Visualizations: Pathways and Workflows

SphK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of SphK1 in converting sphingosine to S1P and the point at which PF-543 exerts its inhibitory effect.

SphK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream Sph Sphingosine SphK1 SphK1 Sph->SphK1 Substrate S1P_intra Intracellular S1P SphK1->S1P_intra Catalyzes Phosphorylation ADP ADP SphK1->ADP S1P_intra->Downstream Intracellular Targets S1P_exported Extracellular S1P S1P_intra->S1P_exported Export ATP ATP ATP->SphK1 PF543 PF-543 ((R)-enantiomer) PF543->SphK1 Competitive Inhibition S1P_exported->S1PR Activates

SphK1 Signaling Pathway and PF-543 Inhibition.
Experimental Workflow for Biochemical IC₅₀ Determination

This diagram outlines the logical flow of the in vitro biochemical assay used to quantify the potency of SphK1 inhibitors.

Experimental_Workflow N1 1. Prepare Reaction Mix (Buffer, Sphingosine, SphK1 Enzyme) N2 2. Add Test Inhibitor (e.g., PF-543) at various concentrations N1->N2 N3 3. Initiate Reaction with [γ-³²P]ATP N2->N3 N4 4. Incubate at 37°C (20-30 min) N3->N4 N5 5. Stop Reaction & Extract Lipids N4->N5 N6 6. Separate Lipids via TLC N5->N6 N7 7. Quantify Radiolabeled S1P Product N6->N7 N8 8. Calculate % Inhibition vs. Control N7->N8 N9 9. Determine IC₅₀ Value (Dose-Response Curve) N8->N9

Workflow for Biochemical IC₅₀ Determination.

References

In-Depth Technical Guide: KUL-7211 Racemate and Its Binding Affinity for Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as the specific enantiomer (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a potent and selective β2/β3-adrenoceptor agonist.[1] This technical guide provides a comprehensive overview of the available pharmacological data on KUL-7211, with a focus on its interaction with adrenergic receptors. While direct quantitative binding affinity data such as Kᵢ or IC₅₀ values are not publicly available, this guide synthesizes the existing functional activity data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. The information presented is intended to support further research and development efforts in the field of adrenergic receptor modulation.

Introduction to KUL-7211 and Adrenergic Receptors

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of the catecholamines epinephrine and norepinephrine. They are classified into two main groups, α and β, with several subtypes (α₁, α₂, β₁, β₂, β₃). The β-adrenergic receptors, upon activation, are primarily coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a vital role in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.

KUL-7211 has emerged as a selective agonist for the β2 and β3 subtypes.[1] Its chemical structure is (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid.[1] The focus on a specific enantiomer is critical, as stereoisomers of a chiral drug can exhibit significantly different pharmacological properties. The racemate, a mixture of enantiomers, may have a different pharmacological profile than the pure enantiomer. This guide will focus on the available data for the active enantiomer, KUL-7211.

Functional Activity of KUL-7211 at Adrenergic Receptors

While direct binding affinity data (Kᵢ or IC₅₀) for KUL-7211 are not available in the public domain, its functional activity has been characterized through in vitro organ bath studies. These studies provide pD₂ values, which represent the negative logarithm of the agonist concentration that produces 50% of the maximal response, offering a measure of the agonist's potency.

Table 1: Functional Potency (pD₂ values) of KUL-7211 in Isolated Tissues

Tissue PreparationAdrenergic Receptor SubtypeMeasured EffectpD₂ Value (Mean ± SEM)Reference
Rabbit Ureterβ₂Relaxation of KCl-induced tonic contraction5.86 ± 0.13[1]
Canine Ureterβ₃Relaxation of KCl-induced tonic contraction6.52 ± 0.16[1]
Canine Ureteral SpiralNot SpecifiedReduction of spontaneous rhythmic contraction6.83 ± 0.20[1]

These results demonstrate that KUL-7211 is a potent agonist at both β₂ and β₃ adrenoceptors, leading to smooth muscle relaxation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of ligands like KUL-7211 with adrenergic receptors.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a receptor. A typical competition binding assay protocol is as follows:

  • Membrane Preparation:

    • Cells or tissues expressing the target adrenergic receptor subtype are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (KUL-7211 racemate or enantiomer).

    • Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: cAMP Accumulation (General Protocol)

Functional assays measure the cellular response to receptor activation. For β₂ and β₃ adrenoceptors, this is typically a measurement of intracellular cAMP accumulation.

  • Cell Culture:

    • Cells stably or transiently expressing the human β₂ or β₃ adrenergic receptor are cultured in appropriate media.

  • cAMP Accumulation Assay:

    • Cells are seeded in multi-well plates and incubated.

    • The cells are then treated with varying concentrations of the agonist (this compound or enantiomer) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The incubation is carried out for a specific time at 37°C.

  • Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • The concentration-response curve is plotted, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression. The pD₂ value is the negative logarithm of the EC₅₀.

Signaling Pathways

Activation of β₂ and β₃ adrenergic receptors by an agonist like KUL-7211 initiates a downstream signaling cascade, primarily through the Gs-adenylyl cyclase-cAMP pathway.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β₂/β₃-Adrenergic Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist KUL-7211 Agonist->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: β₂/β₃-Adrenergic Receptor Gs Signaling Pathway.

Experimental Workflow for Affinity and Potency Determination

The characterization of a novel adrenergic receptor ligand like KUL-7211 typically follows a structured workflow to determine its binding affinity and functional potency.

Experimental_Workflow start Start: Compound Synthesis (this compound/Enantiomers) receptor_prep Receptor Preparation: Membrane fractions from cells/tissues expressing β-adrenergic subtypes start->receptor_prep binding_assay Radioligand Competition Binding Assay receptor_prep->binding_assay functional_assay Functional Assay: cAMP Accumulation receptor_prep->functional_assay data_analysis_binding Data Analysis: Determine IC₅₀ and calculate Kᵢ binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC₅₀ and pD₂ functional_assay->data_analysis_functional conclusion Conclusion: Determine Binding Affinity (Kᵢ) and Functional Potency (pD₂) data_analysis_binding->conclusion data_analysis_functional->conclusion

Caption: Workflow for KUL-7211 Adrenergic Receptor Characterization.

Conclusion

KUL-7211 is a selective agonist of β₂ and β₃ adrenergic receptors with demonstrated potent functional activity in preclinical models. While specific binding affinity data (Kᵢ values) for the racemate or its enantiomers are not currently in the public domain, the available functional data strongly support its classification as a potent β₂/β₃-adrenoceptor agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the pharmacological profile of KUL-7211. Future studies disclosing direct binding affinities would provide a more complete picture of its interaction with adrenergic receptors and would be of significant value to the scientific and drug development communities.

References

Early-Phase Research on KUL-7211 for Urological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral smooth muscle relaxant properties in early-phase preclinical studies.[1][2] This technical guide provides a comprehensive overview of the foundational research on KUL-7211, with a focus on its potential application in urological conditions such as ureteral colic and the promotion of ureteral stone passage.[1][2] The document summarizes key quantitative data, details experimental methodologies from pivotal in vitro and in vivo studies, and visualizes the compound's mechanism of action and experimental workflows. While preclinical data are promising, no clinical trial data for KUL-7211 in humans have been identified in the public domain.

Introduction

Ureteral colic, often caused by urolithiasis, is a condition characterized by intense pain due to spasms of the ureteral smooth muscle. The pharmacological management of this condition often involves analgesics and medical expulsive therapy (MET). The rationale for investigating β-adrenoceptor agonists stems from the presence of both β2- and β3-adrenoceptors in the human ureter, which mediate smooth muscle relaxation.[1] KUL-7211 was developed as a selective agonist for these receptor subtypes with the aim of providing a targeted therapeutic approach to alleviate ureteral obstruction and facilitate the passage of calculi.[1]

Mechanism of Action

KUL-7211 exerts its pharmacological effect by selectively stimulating β2- and β3-adrenoceptors located on ureteral smooth muscle cells. This agonistic activity leads to a cascade of intracellular signaling events that ultimately result in muscle relaxation. The compound has demonstrated a favorable selectivity profile, with significantly less activity at β1-adrenoceptors, which are primarily responsible for cardiac stimulation.[1] This selectivity suggests a potentially lower risk of cardiovascular side effects compared to non-selective β-agonists.

KUL7211 KUL-7211 Beta2AR β2-Adrenoceptor KUL7211->Beta2AR Binds to Beta3AR β3-Adrenoceptor KUL7211->Beta3AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates Beta3AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Proposed signaling pathway for KUL-7211-induced ureteral smooth muscle relaxation.

Quantitative Pharmacology Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of KUL-7211 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of KUL-7211[1]
ParameterTissue/PreparationSpeciesValueNotes
β2-Adrenoceptor Activity (pD2) Isolated Ureter (KCl-induced contraction)Rabbit5.86 ± 0.13Relaxation mediated by β2-adrenergic stimulation.
β3-Adrenoceptor Activity (pD2) Isolated Ureter (KCl-induced contraction)Canine6.52 ± 0.16Relaxation mediated by β3-adrenergic stimulation.
Spontaneous Contraction Inhibition (pD2) Isolated Ureter (spiral preparation)Canine6.83 ± 0.20---
β2-Adrenoceptor Antagonism (pKB) ICI-118,551 vs. KUL-7211 in rabbit ureterRabbit8.91 ± 0.24ICI-118,551 is a selective β2-antagonist.
Non-selective β-Antagonism (pKB) Bupranolol vs. KUL-7211 in canine ureterCanine6.85 ± 0.12Bupranolol is a non-selective β-antagonist.
Selectivity (β2 vs. β1) Rat isolated organsRat56.3Ratio of inhibition of spontaneous uterine contraction (β2) vs. increase in atrial rate (β1).
Selectivity (β3 vs. β1) Rat isolated organsRat242.2Ratio of inhibition of colonic contraction (β3) vs. increase in atrial rate (β1).
Table 2: Comparative Potency of KUL-7211 and Other Spasmolytics in Isolated Canine Ureter[2]
Contraction StimulusDrugpD2 ValueRank Order of Potency
KCl (80 mM)-induced tonic contraction KUL-7211 6.60 1
Tamsulosin5.902
Verapamil5.703
Papaverine4.884
Prazosin4.545
Spontaneous rhythmic contractions KUL-7211 6.80 1
Verapamil6.122
Papaverine5.053
Phenylephrine-induced rhythmic contractions KUL-7211 6.95 1
Tamsulosin6.262
Prazosin5.683
Verapamil5.644
Papaverine5.035
PGF2α-induced rhythmic contractions KUL-7211 7.05 1
Verapamil6.702
Papaverine5.273
Table 3: In Vivo Ureteral Selectivity of β-Adrenoceptor Agonists in a Pig Model[3]
DrugpD2 Value (Isolated Porcine Ureter)Ureteral Selectivity Ratio*
KUL-7211 6.26 1.5
Isoproterenol6.980.04
Terbutaline5.410.43
CL-3162435.41-

*Ureteral selectivity is defined as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%. A higher ratio indicates greater ureteral selectivity.[3]

Experimental Protocols

In Vitro Studies in Isolated Ureteral Smooth Muscle

Objective: To characterize the pharmacological profile of KUL-7211 on ureteral smooth muscle.

Tissues: Ureters were excised from male rabbits and dogs.[1]

Preparation:

  • Animals were anesthetized with sodium pentobarbital (30 mg/kg, i.v.) and exsanguinated.[4]

  • Ureters were excised, and surrounding fat and blood vessels were removed.[4]

  • The whole ureter was cut into tubular segments of approximately 20 mm in length.[4]

  • Segments were suspended in a 10-mL organ bath containing Krebs solution, gassed with 95% O2 and 5% CO2 at 37°C.[4]

  • An initial resting tension of about 2-3 mN was applied, and tissues were allowed to equilibrate for 1 hour.[4]

  • Isometric contractions were recorded using a force-transducer.[4]

Methodology for Tonic Contractions:

  • Tonic contractions were induced by adding 80 mM KCl to the organ bath.[1][4]

  • Once the contraction stabilized, KUL-7211 was added cumulatively in 0.5-log increments.[4]

  • The relaxing effect was measured as a percentage of the KCl-induced contraction.

Methodology for Spontaneous Rhythmic Contractions:

  • For canine ureteral spiral preparations, spontaneous rhythmic contractions were observed.[1]

  • KUL-7211 was added in a concentration-dependent manner.

  • The reduction in the amplitude and frequency of contractions was measured.

cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocol Animal Rabbit or Canine Anesthesia Anesthesia (Sodium Pentobarbital) Animal->Anesthesia Exsanguination Exsanguination Anesthesia->Exsanguination UreterExcision Ureter Excision Exsanguination->UreterExcision Cleaning Cleaning of Tissue UreterExcision->Cleaning Segmentation Segmentation (20mm) Cleaning->Segmentation OrganBath Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Segmentation->OrganBath Tension Apply Resting Tension (2-3 mN) OrganBath->Tension Equilibration Equilibration (1 hr) Tension->Equilibration Transducer Isometric Force Transducer Equilibration->Transducer Record Record Relaxation Transducer->Record InduceContraction Induce Contraction (80 mM KCl) Stabilize Stabilize Contraction InduceContraction->Stabilize AddDrug Cumulative Addition of KUL-7211 Stabilize->AddDrug AddDrug->Record

References

KUL-7211 Racemate: A Technical Guide to Potential Therapeutic Targets Beyond the Ureter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211 is a selective β2/β3-adrenoceptor agonist, primarily investigated for its potent relaxant effects on ureteral smooth muscle, indicating its potential in the management of ureteral colic and the passage of urinary stones.[1][2] This technical guide explores the potential therapeutic applications of KUL-7211 beyond its urological focus. By examining the physiological roles of β2 and β3-adrenoceptors in various organ systems, this document outlines plausible, albeit largely unexplored, therapeutic avenues for KUL-7211 and similar selective agonists. The information presented is based on the established pharmacology of these receptors and preclinical data on KUL-7211's selectivity, providing a roadmap for future research and drug development.

Core Mechanism of Action: β2 and β3-Adrenoceptor Agonism

KUL-7211 exerts its effects by activating β2 and β3-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other cellular responses.[3]

Established and Potential Therapeutic Targets

While the primary therapeutic target of KUL-7211 has been the ureter, its dual agonism at β2 and β3-adrenoceptors suggests a broader range of potential applications.

Respiratory System: Bronchodilation

Therapeutic Target: Airway Smooth Muscle Rationale: β2-adrenoceptors are abundantly expressed in the smooth muscle of the bronchioles.[4][5] Agonism of these receptors is the cornerstone of treatment for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), leading to bronchodilation and improved airflow.[3][4][6][7] Potential Application for KUL-7211: As a β2-agonist, KUL-7211 could potentially be developed as an inhaled therapy for obstructive lung diseases. Its selectivity profile would be a key determinant of its suitability, particularly concerning cardiovascular side effects.

Metabolic System: Regulation of Glucose and Lipid Metabolism

Therapeutic Target: Adipose Tissue, Liver, Pancreas, and Skeletal Muscle Rationale:

  • β3-Adrenoceptors: These are highly expressed in brown and white adipose tissue and are involved in lipolysis and thermogenesis.[8] Selective β3-agonists are being investigated for the treatment of obesity and type 2 diabetes.[9] The β3-agonist mirabegron has been shown to improve glucose homeostasis in obese individuals.[10]

  • β2-Adrenoceptors: These receptors are involved in glycogenolysis in the liver and skeletal muscle, and insulin secretion from the pancreas.[11] Potential Application for KUL-7211: The dual β2/β3 agonism of KUL-7211 suggests it could have multifaceted effects on metabolism, potentially improving insulin sensitivity, increasing energy expenditure, and promoting lipolysis. This warrants investigation in the context of metabolic syndrome, obesity, and type 2 diabetes.

Cardiovascular System: Cardioprotection and Vasodilation

Therapeutic Target: Cardiomyocytes and Vascular Smooth Muscle Rationale:

  • β3-Adrenoceptors: Unlike β1 and β2 receptors which have positive inotropic and chronotropic effects, β3-adrenoceptor activation in the heart is thought to be cardioprotective by counteracting excessive catecholaminergic stimulation.[12][13][14][15] They are also involved in vasodilation.[12]

  • β2-Adrenoceptors: These receptors mediate vasodilation in skeletal muscle and the liver.[3] Potential Application for KUL-7211: KUL-7211's agonism at β3-adrenoceptors could offer a novel approach to cardioprotection in conditions like heart failure.[13][15] Its β2-agonist activity could contribute to a reduction in peripheral vascular resistance. Preclinical studies in pigs have already indicated that KUL-7211 has a relatively small hypotensive effect compared to other β-agonists.[6][16]

Gastrointestinal System: Smooth Muscle Relaxation

Therapeutic Target: Gastrointestinal Smooth Muscle Rationale: Both β2 and β3-adrenoceptors are present in the gastrointestinal tract and their activation leads to smooth muscle relaxation, potentially reducing motility.[4][17][18] Preclinical studies have shown that β3-agonists can increase gastrointestinal transit time in mice.[19] Potential Application for KUL-7211: KUL-7211 could be explored for conditions characterized by gastrointestinal hypermotility, such as irritable bowel syndrome with diarrhea (IBS-D). Preclinical data for KUL-7211 has already demonstrated its inhibitory effect on colonic contraction in rats.[1]

Genitourinary System (Beyond Ureter): Uterine Relaxation

Therapeutic Target: Uterine Smooth Muscle Rationale: β2-adrenoceptors are well-established targets for uterine relaxation (tocolysis) to prevent premature labor.[3][20] Potential Application for KUL-7211: KUL-7211 has shown a high degree of selectivity for inhibiting spontaneous uterine contractions in rats, suggesting its potential as a tocolytic agent.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for KUL-7211 from preclinical studies.

Table 1: Potency of KUL-7211 in Isolated Tissues

Tissue PreparationSpeciesAgonist EffectpD2 Value (Mean ± SEM)
Ureter (KCl-induced contraction)RabbitRelaxation (β2-mediated)5.86 ± 0.13
Ureter (KCl-induced contraction)CanineRelaxation (β3-mediated)6.52 ± 0.16
Ureter (Spontaneous rhythmic contraction)CanineReduction6.83 ± 0.20
Ureter (KCl-induced contraction)CanineRelaxation6.60
Ureter (Spontaneous rhythmic contraction)CanineReduction6.80
Ureter (Phenylephrine-induced contraction)CanineSuppression6.95
Ureter (PGF2α-induced contraction)CanineSuppression7.05

Data from[1][2]

Table 2: Antagonist Potency against KUL-7211-Induced Relaxation

Tissue PreparationSpeciesAntagonistpKB Value (Mean ± SEM)
UreterRabbitICI-118,551 (selective β2-antagonist)8.91 ± 0.24
UreterCanineBupranolol (non-selective β-antagonist)6.85 ± 0.12

Data from[1]

Table 3: Selectivity of KUL-7211 in Rat Isolated Organs

EffectMediating ReceptorSelectivity Ratio vs. Atrial Rate (β1)
Inhibition of spontaneous uterine contractionβ256.3
Inhibition of colonic contractionβ3242.2

Data from[1]

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

Objective: To assess the effect of KUL-7211 on the contractility of isolated smooth muscle tissues.

Methodology:

  • Tissue Preparation: Tissues of interest (e.g., ureter, colon, uterus, bronchus) are dissected from euthanized animals (e.g., rats, rabbits, guinea pigs) and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • Mounting: The tissue strips are mounted in an organ bath chamber filled with the physiological salt solution maintained at 37°C.[21][22][23] One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • Induction of Contraction (if required): For tissues that are not spontaneously active, contraction is induced using agents like potassium chloride (KCl), phenylephrine, or prostaglandin F2α.

  • Drug Administration: KUL-7211 is added cumulatively to the organ bath to generate a concentration-response curve.

  • Data Acquisition: Changes in isometric tension are recorded using a data acquisition system.

  • Data Analysis: The potency of KUL-7211 is determined by calculating the pD2 value (-log EC50). For antagonists, the pKB value is calculated.

cAMP Accumulation Assay

Objective: To quantify the increase in intracellular cAMP following stimulation of β2/β3-adrenoceptors with KUL-7211.

Methodology:

  • Cell Culture: A cell line expressing the β2 or β3-adrenoceptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of KUL-7211. For Gi-coupled receptors, forskolin is used to stimulate cAMP production.

  • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[24][25][26][27]

  • Data Analysis: A standard curve is used to determine the cAMP concentration in the samples. The EC50 value for KUL-7211-induced cAMP accumulation is then calculated.

Radioligand Binding Assay

Objective: To determine the binding affinity of KUL-7211 for β2 and β3-adrenoceptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest through homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to the β-adrenoceptors.

  • Competition Binding: To determine the affinity of KUL-7211, competition binding assays are performed where the membranes are incubated with the radioligand and increasing concentrations of unlabeled KUL-7211.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of KUL-7211 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, which represents the affinity of KUL-7211 for the receptor.

Signaling Pathways and Experimental Workflows

Signaling Pathway of β2/β3-Adrenoceptor Agonists

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KUL-7211 KUL-7211 Beta2_AR β2-Adrenoceptor KUL-7211->Beta2_AR Binds to Beta3_AR β3-Adrenoceptor KUL-7211->Beta3_AR Binds to Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates Beta3_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Caption: KUL-7211 signaling pathway.

Experimental Workflow for Isolated Organ Bath Assay

G Start Start Tissue_Dissection Tissue Dissection Start->Tissue_Dissection Mounting Mount in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (if necessary) Equilibration->Contraction Drug_Addition Cumulative Addition of KUL-7211 Contraction->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording Analysis Data Analysis (pD2 Calculation) Data_Recording->Analysis End End Analysis->End

Caption: Isolated organ bath experimental workflow.

Logical Relationship of Potential Therapeutic Targets

G cluster_targets Potential Therapeutic Targets KUL-7211 KUL-7211 (β2/β3 Agonist) Respiratory Respiratory System (Bronchodilation) KUL-7211->Respiratory Metabolic Metabolic System (Glucose/Lipid Regulation) KUL-7211->Metabolic Cardiovascular Cardiovascular System (Cardioprotection, Vasodilation) KUL-7211->Cardiovascular Gastrointestinal Gastrointestinal System (Smooth Muscle Relaxation) KUL-7211->Gastrointestinal Genitourinary Genitourinary System (Uterine Relaxation) KUL-7211->Genitourinary

Caption: Potential therapeutic areas for KUL-7211.

Conclusion and Future Directions

KUL-7211, as a selective β2/β3-adrenoceptor agonist, holds significant therapeutic promise beyond its current focus on urological conditions. The widespread distribution and diverse physiological roles of its target receptors suggest potential applications in respiratory, metabolic, cardiovascular, and gastrointestinal diseases. The preclinical data indicating its selectivity for uterine and colonic smooth muscle relaxation provides a strong rationale for further investigation in these areas.

Future research should focus on comprehensive preclinical studies to evaluate the efficacy and safety of KUL-7211 in models of asthma, metabolic syndrome, heart failure, and gastrointestinal hypermotility. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to determine appropriate dosing and delivery routes for these potential new indications. The development of KUL-7211 for targets beyond the ureter could unlock its full therapeutic potential and address significant unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of KUL-7211 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the laboratory synthesis of the racemic form of KUL-7211, a potent and selective β2/β3-adrenoceptor agonist. KUL-7211 has demonstrated significant potential in relaxing ureteral smooth muscle, suggesting its utility in therapeutic applications such as the management of urolithiasis.[1][2] These application notes also include a summary of its pharmacological profile, a representative experimental protocol for its biological evaluation, and visualizations of the proposed synthetic workflow and its signaling pathway.

Introduction to KUL-7211

KUL-7211, chemically known as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a selective agonist for β2 and β3-adrenergic receptors.[1][2] Its primary pharmacological effect is the potent relaxation of smooth muscles, particularly in the ureter.[1] This action is mediated through the stimulation of β2 and β3 adrenoceptors, which are coupled to Gs-proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent muscle relaxation.[3] The selective action of KUL-7211 on these receptor subtypes makes it a promising candidate for the treatment of conditions like ureteral colic and for promoting the passage of kidney stones.[1] This document outlines a proposed method for the synthesis of its racemic mixture for research and development purposes.

Proposed Synthesis Protocol for KUL-7211 Racemate

The following is a proposed multi-step synthesis for the racemate of KUL-7211, based on established organic chemistry principles for the synthesis of similar β-amino alcohol compounds. The overall strategy involves the synthesis of two key intermediates, followed by their coupling via reductive amination.

Overall Synthetic Scheme:

  • Part A: Synthesis of Intermediate 1: (1RS,2SR)-2-amino-1-(4-hydroxyphenyl)propan-1-ol.

  • Part B: Synthesis of Intermediate 2: Ethyl 2-(4-(2-oxoethyl)phenoxy)acetate.

  • Part C: Reductive amination to form racemic KUL-7211 ethyl ester.

  • Part D: Hydrolysis to yield this compound.

Part A: Synthesis of (1RS,2SR)-2-amino-1-(4-hydroxyphenyl)propan-1-ol (Intermediate 1)

This procedure is based on the reductive amination of a β-hydroxy ketone.

Materials:

  • 1-(4-Hydroxyphenyl)-1-oxopropan-2-ol

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • Dissolve 1-(4-hydroxyphenyl)-1-oxopropan-2-ol (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess NaBH3CN.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Part B: Synthesis of Ethyl 2-(4-(2-oxoethyl)phenoxy)acetate (Intermediate 2)

This procedure involves the O-alkylation of a protected 4-hydroxyphenylacetaldehyde.

Materials:

  • 2-(4-Hydroxyphenyl)acetaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • To a solution of 2-(4-hydroxyphenyl)acetaldehyde (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 2.

Part C & D: Synthesis of this compound

This final stage involves the reductive amination of Intermediate 2 with Intermediate 1, followed by ester hydrolysis.

Materials:

  • Intermediate 1

  • Intermediate 2

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Sodium hydroxide (NaOH) solution (1M)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • Dissolve Intermediate 1 (1 equivalent) and Intermediate 2 (1.1 equivalents) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude KUL-7211 ethyl ester.

  • Dissolve the crude ester in a mixture of methanol and 1M NaOH solution.

  • Stir at room temperature for 4 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture to pH 7 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Data Presentation: Pharmacological Profile of KUL-7211

The following tables summarize the quantitative pharmacological data for KUL-7211 based on published studies.

Table 1: Ureteral Relaxation Potency of KUL-7211

Preparation Agonist Effect pD2 Value β-Adrenoceptor Subtype Reference
Rabbit Isolated Ureter Relaxation of KCl-induced tonic contraction 5.86 ± 0.13 β2 [1][2]
Canine Isolated Ureter Relaxation of KCl-induced tonic contraction 6.52 ± 0.16 β3 [1][2]

| Canine Ureteral Spiral | Reduction of spontaneous rhythmic contraction | 6.83 ± 0.20 | Not specified |[1][2] |

Table 2: β-Adrenoceptor Selectivity of KUL-7211 in Rat Isolated Organs

Activity Mediating Receptor Selectivity Ratio (vs. β1) Reference
Inhibition of spontaneous uterine contraction β2 56.3 [1][2]
Inhibition of colonic contraction β3 242.2 [1][2]

| Increase in atrial rate | β1 | 1.0 |[1][2] |

Experimental Protocols: Evaluation of Ureteral Relaxation

This protocol describes a representative method for assessing the relaxant effects of KUL-7211 on isolated ureteral smooth muscle, as adapted from the literature.[1][2]

Objective: To determine the potency of KUL-7211 in relaxing pre-contracted isolated ureteral tissue.

Materials and Methods:

  • Tissue Preparation: Ureters are excised from euthanized animals (e.g., rabbits or dogs) and placed in cold Krebs solution. The tissue is cleaned of fat and blood vessels and cut into segments.

  • Organ Bath Setup: Ureteral segments are suspended in a 10-mL organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force-transducer to record contractions. An initial resting tension is applied, and the tissue is allowed to equilibrate for 1 hour.

  • Induction of Contraction: A tonic contraction is induced by adding 80 mM KCl to the organ bath.

  • Drug Administration: Once the KCl-induced contraction has stabilized, KUL-7211 is added cumulatively to the bath in increasing concentrations (e.g., in 0.5-log increments).

  • Data Analysis: The relaxant effect of each concentration of KUL-7211 is measured as a percentage reversal of the KCl-induced contraction. A concentration-response curve is plotted, and the pD2 value (-log EC50) is calculated to quantify the potency of the compound.

Mandatory Visualizations

Proposed Synthetic Workflow for this compound

G cluster_A Part A: Intermediate 1 Synthesis cluster_B Part B: Intermediate 2 Synthesis cluster_C Part C & D: Final Assembly A1 1-(4-Hydroxyphenyl)-1-oxopropan-2-ol A2 Reductive Amination (NH4OAc, NaBH3CN) A1->A2 A3 (1RS,2SR)-2-amino-1-(4-hydroxyphenyl)propan-1-ol (Intermediate 1) A2->A3 C1 Reductive Amination (NaBH(OAc)3) A3->C1 B1 2-(4-Hydroxyphenyl)acetaldehyde B2 O-Alkylation (Ethyl bromoacetate, K2CO3) B1->B2 B3 Ethyl 2-(4-(2-oxoethyl)phenoxy)acetate (Intermediate 2) B2->B3 B3->C1 C2 KUL-7211 Ethyl Ester Racemate C1->C2 C3 Ester Hydrolysis (NaOH) C2->C3 C4 This compound C3->C4

Caption: Proposed synthetic workflow for this compound.

Signaling Pathway of KUL-7211 in Smooth Muscle Cells

G cluster_membrane Cell Membrane cluster_cytosol Cytosol KUL7211 KUL-7211 beta2_receptor β2-Adrenoceptor KUL7211->beta2_receptor agonism beta3_receptor β3-Adrenoceptor KUL7211->beta3_receptor agonism gs_protein Gs Protein beta2_receptor->gs_protein activates beta3_receptor->gs_protein activates ac Adenylyl Cyclase gs_protein->ac activates camp cAMP (Increased) ac->camp ATP to cAMP pka Protein Kinase A (PKA Activation) camp->pka mlck Myosin Light Chain Kinase (MLCK) (Inhibition) pka->mlck ca_channels Ca2+ Channels (Inhibition) pka->ca_channels k_channels K+ Channels (Activation) pka->k_channels ca_decrease [Ca2+]i Decrease mlck->ca_decrease ca_channels->ca_decrease hyperpolarization Hyperpolarization k_channels->hyperpolarization hyperpolarization->ca_decrease relaxation Smooth Muscle Relaxation ca_decrease->relaxation

Caption: KUL-7211 signaling pathway in smooth muscle relaxation.

References

KUL-7211 Racemate: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of KUL-7211 racemate solutions in experimental settings. KUL-7211 is a selective β2/β3-adrenoceptor agonist, making it a valuable tool for research into physiological processes regulated by these receptors, particularly in smooth muscle relaxation.

Compound Information

Prior to handling, it is crucial to be familiar with the basic chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name 2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acidPubChem
Molecular Formula C₁₉H₂₃NO₅PubChem
Molecular Weight 345.4 g/mol PubChem
Appearance White to off-white powderGeneral
Mechanism of Action Selective β2/β3-adrenoceptor agonist

Solubility and Stability

  • Solubility : this compound is expected to be soluble in dimethyl sulfoxide (DMSO). It is recommended to empirically determine the maximum solubility for the preparation of a concentrated stock solution.

  • Stability : Stock solutions in anhydrous DMSO are generally stable for short periods at room temperature and for longer durations when stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Working solutions in aqueous media should be prepared fresh for each experiment.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be subsequently diluted to desired working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 345.4 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 345.4 g/mol * 0.001 L * 1000 mg/g = 3.454 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

This protocol outlines the preparation of diluted solutions for use in cell-based or other in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile polypropylene tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 10 mM KUL-7211 stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in an intermediate volume of medium/buffer before the final dilution. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of KUL-7211 used in the experiment. This is crucial to differentiate the effects of the compound from those of the solvent.

  • Use Immediately: It is best practice to use the freshly prepared working solutions immediately for your experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.

G cluster_prep Solution Preparation cluster_exp Experimental Use calc Calculate Mass of KUL-7211 weigh Weigh KUL-7211 Powder calc->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Prepare Working Dilutions in Media/Buffer thaw->dilute vehicle Prepare Vehicle Control thaw->vehicle treat Treat Cells/ Perform Assay dilute->treat vehicle->treat

Workflow for KUL-7211 Solution Preparation.

Mechanism of Action: β-Adrenergic Signaling Pathway

KUL-7211 acts as an agonist at β2 and β3 adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to smooth muscle relaxation.

The binding of KUL-7211 to the β-adrenergic receptor leads to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.

G KUL7211 KUL-7211 BetaReceptor β2/β3-Adrenergic Receptor (GPCR) KUL7211->BetaReceptor Binds GsProtein Gs Protein (α, β, γ subunits) BetaReceptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Catalyzes conversion ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Relaxation Smooth Muscle Relaxation Downstream->Relaxation Leads to

KUL-7211 β-Adrenergic Signaling Pathway.

Recommended Experimental Concentrations

The effective concentration of KUL-7211 can vary depending on the specific cell type and experimental conditions. However, published in vitro studies on isolated ureteral smooth muscle report pD₂ values ranging from approximately 5.86 to 7.05. The pD₂ value is the negative logarithm of the EC₅₀. Therefore, a pD₂ of 6.0 corresponds to an EC₅₀ of 1 µM, and a pD₂ of 7.0 corresponds to an EC₅₀ of 100 nM.

Based on this, a concentration range of 1 nM to 10 µM is a reasonable starting point for dose-response experiments.

pD₂ ValueApproximate Molar Concentration (EC₅₀)
5.861.38 µM
6.52302 nM
6.83148 nM
7.0589 nM

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Application Notes and Protocols for Testing K-7211 Racemate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUL-7211 is a selective β2/β3-adrenoceptor agonist. Its primary established therapeutic potential lies in the relaxation of ureteral smooth muscle, suggesting its utility in medical expulsive therapy for urolithiasis (kidney stones). This document provides detailed application notes and protocols for testing the efficacy of the KUL-7211 racemate in relevant animal models for its urological applications.

Furthermore, recognizing the growing interest in the broader therapeutic potential of β-adrenoceptor agonists, this document also outlines proposed animal models and protocols to investigate the efficacy of KUL-7211 in the context of neurodegenerative diseases and the modulation of autophagy. This is based on existing research demonstrating the role of β2 and β3-adrenoceptor signaling in these areas.

Section 1: Urological Applications - Ureteral Relaxation

Background

KUL-7211 has been shown to be a potent ureteral relaxant with a relatively small hypotensive effect in pigs.[1] It selectively stimulates both β2 and β3-adrenoceptors in the ureteral smooth muscle, leading to relaxation.[2] This action is beneficial for promoting the passage of kidney stones. Animal models are crucial for evaluating the potency, selectivity, and in vivo efficacy of KUL-7211.

Data Presentation: In Vitro and In Vivo Efficacy of KUL-7211

Table 1: In Vitro Relaxing Potencies of KUL-7211 and Other Spasmolytics on Isolated Canine Ureter

CompoundpD2 Value (against KCl-induced tonic contraction)Rank Order of Potency
KUL-7211 6.60 1
Tamsulosin5.902
Verapamil5.703
Papaverine4.884
Prazosin4.545

Source: Adapted from studies on isolated canine ureteral preparations.[3]

Table 2: In Vivo Effects of KUL-7211 on Intraureteral and Blood Pressure in a Porcine Model of Ureteral Obstruction

DrugUreteral Selectivity Ratio (ED25 MBP / ED50 IUP)
KUL-7211 1.5
Terbutaline0.43
Isoproterenol0.04

ED50 IUP: Effective dose to decrease intraureteral pressure by 50%. ED25 MBP: Effective dose to decrease mean blood pressure by 25%. A higher ratio indicates greater ureteral selectivity.[1]

Experimental Protocols

This protocol is designed to assess the direct relaxant effect of KUL-7211 on ureteral tissue.

Animals:

  • Male pigs, dogs, or rabbits.[1][2][3]

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal and excise the ureters.

    • Place the ureters in cold, oxygenated Krebs-Ringer bicarbonate (KRB) solution.

    • Remove connective tissue and cut the ureter into rings or spiral strips (approximately 2-3 mm wide and 10-15 mm long).

  • Organ Bath Setup:

    • Suspend the tissue preparations in organ baths containing KRB solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[4][5]

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1.0 g for rabbit ureter) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Induction of Contraction:

    • Induce a stable tonic contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath.[2][3]

  • Efficacy Testing:

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation at each concentration until a maximal response is achieved.

    • Calculate the pD2 value (-log EC50) to quantify the potency.

  • Data Analysis:

    • Express relaxation as a percentage of the pre-contraction induced by KCl.

    • Construct concentration-response curves and determine EC50 values.

This protocol evaluates the efficacy of KUL-7211 in a living animal model that mimics ureteral colic.

Animals:

  • Male miniature pigs.[1]

Methodology:

  • Animal Preparation:

    • Anesthetize the pigs (e.g., with a combination of ketamine and xylazine, maintained with isoflurane).

    • Surgically expose the left lower ureter.

    • Create a complete obstruction of the ureter.

    • Insert a catheter proximal to the obstruction to measure intraureteral pressure (IUP).

    • Insert a catheter into an artery (e.g., femoral artery) to monitor mean blood pressure (MBP).

  • Drug Administration:

    • Administer this compound intravenously in a cumulative, dose-dependent manner.[1]

  • Efficacy Measurement:

    • Continuously record both IUP and MBP.

    • Determine the dose of KUL-7211 required to reduce the elevated IUP by 50% (ED50).

    • Determine the dose that causes a 25% reduction in MBP (ED25).

  • Data Analysis:

    • Calculate the ureteral selectivity by the ratio of ED25 (MBP) to ED50 (IUP).[1] A higher ratio indicates a more favorable safety profile.

Visualization of Urological Experimental Workflow

Urological_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol invitro_start Isolate Ureter from Animal Model (Pig, Dog, Rabbit) tissue_prep Prepare Ureteral Strips/Rings invitro_start->tissue_prep organ_bath Suspend Tissue in Organ Bath tissue_prep->organ_bath contraction Induce Contraction with KCl organ_bath->contraction add_kul Add Cumulative Doses of KUL-7211 contraction->add_kul measure_relaxation Measure Isometric Force (Relaxation) add_kul->measure_relaxation invitro_end Calculate pD2/EC50 Values measure_relaxation->invitro_end invivo_start Anesthetize Pig Model surgery Create Unilateral Ureteral Obstruction invivo_start->surgery catheter Insert Catheters for IUP and MBP Monitoring surgery->catheter admin_kul Administer IV KUL-7211 catheter->admin_kul measure_pressure Record IUP and MBP Changes admin_kul->measure_pressure invivo_end Calculate Ureteral Selectivity Ratio measure_pressure->invivo_end

Caption: Workflow for in vitro and in vivo testing of KUL-7211 for urolithiasis.

Section 2: Proposed Applications in Neurodegenerative Disease

Background

While KUL-7211 has not been directly tested in neurodegenerative disease models, there is evidence that β2 and β3-adrenoceptor agonists can be neuroprotective. β2-AR agonists have been shown to have anti-inflammatory effects and may reduce the risk of Parkinson's disease.[6][7] Furthermore, β3-AR stimulation has been found to reverse memory deficits and reduce the insoluble Aβ42/Aβ40 ratio in a mouse model of Alzheimer's disease.[8][9] Therefore, testing KUL-7211 in established animal models of these diseases is a logical next step.

Proposed Animal Models and Protocols

This model develops both amyloid-β plaques and tau pathology, mimicking key aspects of Alzheimer's disease in humans.

Animals:

  • 3xTg-AD mice and non-transgenic (NonTg) controls, aged 15-16 months.[8][9]

Methodology:

  • Drug Administration:

    • Administer this compound (e.g., 1 mg/kg/day, intraperitoneally) or vehicle for a defined period (e.g., 4-6 weeks).[8][9]

  • Behavioral Testing (Cognitive Efficacy):

    • Perform behavioral tests such as the Morris Water Maze or Novel Object Recognition test to assess learning and memory.

  • Biochemical Analysis (Post-mortem):

    • Euthanize mice and harvest brain tissue.

    • Use ELISA to quantify levels of soluble and insoluble Aβ40 and Aβ42 in hippocampal and cortical homogenates.[8][9]

    • Use Western blotting to assess levels of phosphorylated tau protein.

  • Histological Analysis:

    • Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.

This neurotoxin-based model induces the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

Animals:

  • C57BL/6 mice.

Methodology:

  • Induction of Parkinsonism:

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.

  • Drug Administration:

    • Administer this compound either as a pre-treatment or post-lesion treatment to assess both protective and restorative effects.

  • Behavioral Testing (Motor Function):

    • Assess motor coordination and deficits using tests like the rotarod test and pole test.

  • Neurochemical Analysis:

    • Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

  • Histological Analysis:

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.[6]

Visualization of Neurodegenerative Disease Experimental Workflow

Neuro_Workflow cluster_ad Alzheimer's Disease Model (3xTg-AD) cluster_pd Parkinson's Disease Model (MPTP) ad_start Administer KUL-7211 to Aged 3xTg-AD Mice ad_behavior Cognitive Testing (e.g., Morris Water Maze) ad_start->ad_behavior ad_euthanize Euthanize and Harvest Brain Tissue ad_behavior->ad_euthanize ad_biochem Biochemical Analysis (Aβ ELISA, p-Tau Western) ad_euthanize->ad_biochem ad_histo Histological Analysis (Plaque/Tangle Staining) ad_euthanize->ad_histo ad_end Assess Cognitive and Pathological Outcomes ad_biochem->ad_end ad_histo->ad_end pd_start Induce Lesion with MPTP in Mice pd_admin Administer KUL-7211 (Pre- or Post-lesion) pd_start->pd_admin pd_behavior Motor Function Testing (e.g., Rotarod) pd_admin->pd_behavior pd_euthanize Euthanize and Harvest Brain Tissue pd_behavior->pd_euthanize pd_neurochem Neurochemical Analysis (Striatal Dopamine) pd_euthanize->pd_neurochem pd_histo Histological Analysis (TH Staining) pd_euthanize->pd_histo pd_end Assess Motor and Neuroprotective Outcomes pd_neurochem->pd_end pd_histo->pd_end

Caption: Proposed workflows for testing KUL-7211 in neurodegenerative disease models.

Section 3: Proposed Applications in Autophagy Modulation

Background

Autophagy is a cellular degradation process crucial for homeostasis, and its dysregulation is implicated in many diseases. Both β2 and β3-adrenoceptor signaling pathways have been shown to modulate autophagy.[2][3][10][11] β2-AR activation can stimulate autophagic flux in hepatocytes and skeletal muscle, while β3-AR signaling can preserve autophagy in response to stress in cardiac myocytes.[1][2][12] Given that KUL-7211 targets both receptors, it is a candidate for modulating autophagy.

Proposed Protocol for Assessing Autophagy in Animal Models

This protocol can be integrated with the neurodegenerative disease models described above or conducted independently in healthy animals.

Animals:

  • Mice or rats.

Methodology:

  • Drug Administration:

    • Administer this compound at various doses and for different durations.

  • Tissue Collection:

    • Harvest tissues of interest (e.g., brain, liver, skeletal muscle).

  • Western Blot Analysis for Autophagy Markers:

    • Prepare tissue lysates and perform Western blotting for key autophagy proteins:

      • LC3-II/LC3-I Ratio: An increase in the ratio of lipidated LC3 (LC3-II) to non-lipidated LC3 (LC3-I) indicates the formation of autophagosomes.

      • p62/SQSTM1: This protein is a substrate for autophagy. A decrease in p62 levels suggests a functional autophagic flux (i.e., degradation is occurring).

  • Autophagic Flux Assay (Optional but Recommended):

    • To distinguish between increased autophagosome formation and a block in degradation, an in vivo flux assay can be performed.

    • Treat a cohort of animals with an autophagy inhibitor like chloroquine or leupeptin in addition to KUL-7211.

    • A greater accumulation of LC3-II in the KUL-7211 + inhibitor group compared to the inhibitor-only group indicates an increase in autophagic flux.[3]

  • Immunohistochemistry/Immunofluorescence:

    • Stain tissue sections for LC3 to visualize and quantify LC3 puncta (representing autophagosomes) within cells. An increase in puncta suggests autophagy induction.

Visualization of Signaling Pathways

Signaling_Pathway cluster_receptor β2/β3 Adrenoceptor Signaling cluster_effects Downstream Cellular Effects KUL7211 KUL-7211 Receptor β2/β3-Adrenoceptor KUL7211->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Urology Ureteral Smooth Muscle Relaxation PKA->Urology Leads to Autophagy Autophagy Modulation PKA->Autophagy Modulates Neuro Neuroprotection & Anti-inflammation PKA->Neuro Contributes to

Caption: Simplified signaling pathway of KUL-7211 via β2/β3 adrenoceptors.

References

Application Notes and Protocols for Cell-Based Assays to Determine KUL-7211 β2/β3-Adrenoceptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist.[1] It has demonstrated potent relaxation of ureteral smooth muscle, suggesting its potential therapeutic utility in conditions such as urolithiasis to relieve ureteral colic and facilitate the passage of stones.[1][2] Both β2 and β3-adrenoceptors are known to mediate the relaxation of human ureteral smooth muscle.[1][2] This document provides detailed protocols for cell-based assays to characterize the activity of KUL-7211 and similar compounds at β2 and β3-adrenoceptors.

The primary signaling pathway for both β2 and β3-adrenoceptors involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[3] Therefore, cAMP accumulation assays are a primary method for assessing agonist activity. Additionally, downstream functional responses and receptor regulation can be evaluated using reporter gene assays and β-arrestin recruitment assays, respectively.

Data Presentation

Table 1: β-Adrenoceptor Agonist Activity of KUL-7211 in Isolated Tissues

ParameterReceptor TargetTissue/ModelValueReference
pD2β2-AdrenoceptorRabbit isolated ureter5.86 ± 0.13[1][2]
pD2β3-AdrenoceptorCanine isolated ureter6.52 ± 0.16[1][2]
pD2β2/β3-AdrenoceptorCanine ureteral spiral preparation6.83 ± 0.20[1][2]

pD2 is the negative logarithm of the EC50 value.

Table 2: Comparative Potency of KUL-7211 and Other Spasmolytics in Isolated Canine Ureter

CompoundPrimary MechanismpD2 Value (vs. KCl-induced contraction)Reference
KUL-7211β2/β3-Agonist6.60
Tamsulosinα1A/1D-Antagonist5.90
VerapamilCa2+-Channel Blocker5.70
PapaverinePhosphodiesterase Inhibitor4.88
Prazosinα1-Antagonist4.54

Signaling Pathways and Experimental Workflows

β2/β3-Adrenoceptor Signaling Pathway

Activation of β2 and β3-adrenoceptors by an agonist like KUL-7211 initiates a signaling cascade that leads to a cellular response. The canonical pathway involves Gs protein activation and subsequent cAMP production.

G_protein_signaling cluster_membrane Cell Membrane Receptor β2/β3-Adrenoceptor Gs_protein Gs Protein (αβγ) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts KUL-7211 KUL-7211 (Agonist) KUL-7211->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates substrates leading to

β2/β3-Adrenoceptor Gs Signaling Pathway
Experimental Workflow for cAMP Assay

A common method to quantify β-adrenoceptor activation is to measure the intracellular accumulation of cAMP. This workflow outlines the key steps in a typical cell-based cAMP assay.

cAMP_Workflow cluster_workflow cAMP Assay Workflow A 1. Seed Cells (e.g., HEK293 or CHO expressing β2 or β3 receptor) B 2. Incubate Cells (Allow cells to adhere and grow, typically 24h) A->B C 3. Pre-treat with PDE inhibitor (e.g., IBMX, to prevent cAMP degradation) B->C D 4. Add KUL-7211 (At varying concentrations) C->D E 5. Incubate (To allow cAMP accumulation, e.g., 30 min) D->E F 6. Lyse Cells (To release intracellular cAMP) E->F G 7. Detect cAMP (e.g., HTRF, ELISA, or luminescence-based assay) F->G H 8. Data Analysis (Generate dose-response curve and calculate EC50) G->H

Workflow for a cell-based cAMP assay.

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the production of the second messenger, cAMP, following receptor activation.

Objective: To quantify the potency (EC50) and efficacy (Emax) of KUL-7211 in stimulating cAMP production in cells expressing either the human β2 or β3-adrenoceptor.

Materials:

  • HEK293 or CHO cells stably transfected with the human β2-adrenoceptor gene.

  • HEK293 or CHO cells stably transfected with the human β3-adrenoceptor gene.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

  • Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • KUL-7211.

  • Reference agonist (e.g., Isoproterenol).

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, or a luminescence-based kit).

  • White 384-well microplates.

Protocol:

  • Cell Culture: Culture the β2 or β3-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into white 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of KUL-7211 and the reference agonist (e.g., Isoproterenol) in stimulation buffer. A typical concentration range would be from 1 pM to 10 µM.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add 10 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.

    • Add 10 µL of the diluted KUL-7211 or reference agonist to the appropriate wells. For control wells, add 10 µL of stimulation buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents.

    • Incubate as required by the kit (typically 1 hour at room temperature).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a HTRF-compatible reader).

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (100%) and buffer (0%).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the pEC50 (-logEC50) and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine if KUL-7211 induces β-arrestin recruitment to the β2 or β3-adrenoceptor.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin GPCR Assay from DiscoverX). These cells co-express the target receptor fused to a prolink tag and β-arrestin fused to an enzyme acceptor tag.

  • Assay-specific cell culture medium and reagents.

  • KUL-7211.

  • Reference agonist (e.g., Isoproterenol).

  • Assay-specific detection reagents.

  • White-walled, clear-bottom 384-well microplates.

Protocol:

  • Cell Seeding: Seed the PathHunter® cells at the recommended density into the assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of KUL-7211 and the reference agonist. Add the compounds to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

β-Arrestin Recruitment Logic Diagram

This diagram illustrates the principle behind enzyme fragment complementation-based β-arrestin assays.

B_Arrestin_Recruitment cluster_inactive Inactive State cluster_active Active State Receptor_PK Receptor-PK (Inactive) NoSignal No Signal Receptor_PK_Active Receptor-PK (Active) Arrestin_EA β-Arrestin-EA (Cytosolic) Arrestin_EA_Recruited β-Arrestin-EA (Recruited) Receptor_PK_Active->Arrestin_EA_Recruited Recruits Complex Receptor-PK + β-Arrestin-EA (Complementation) Arrestin_EA_Recruited->Complex Forms Signal Luminescent Signal Complex->Signal Generates Agonist KUL-7211 Agonist->Receptor_PK Binds & Activates

Principle of β-Arrestin Recruitment Assay
Reporter Gene Assay

This type of assay measures the transcriptional activation of a reporter gene linked to a response element that is sensitive to the signaling pathway of interest (e.g., cAMP Response Element, CRE).

Objective: To measure the functional consequence of β2/β3-adrenoceptor activation by KUL-7211 through the expression of a reporter gene.

Materials:

  • HEK293 or CHO cells co-transfected with the target receptor (β2 or β3) and a reporter plasmid containing a CRE promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium.

  • KUL-7211 and a reference agonist.

  • Reporter gene assay detection reagents (e.g., Luciferase Assay System).

  • Opaque white 96-well plates.

Protocol:

  • Cell Seeding: Seed the transfected cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Replace the medium with a serum-free medium and add serial dilutions of KUL-7211 or the reference agonist.

  • Incubation: Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.

  • Cell Lysis and Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system (e.g., measure luminescence for a luciferase reporter).

  • Data Analysis: Normalize the reporter activity and plot it against the log of the compound concentration to determine the EC50 and Emax.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive in vitro pharmacological characterization of KUL-7211's activity at β2 and β3-adrenoceptors using standard cell-based assays. By employing cAMP accumulation, β-arrestin recruitment, and reporter gene assays, researchers can obtain detailed information on the potency, efficacy, and signaling profile of this and other novel compounds, facilitating drug development and a deeper understanding of their mechanism of action.

References

Application Notes and Protocols: High-Throughput Screening for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). The discovery of novel protein degraders relies on robust and efficient high-throughput screening (HTS) methods to identify and characterize active compounds from large chemical libraries.

These application notes provide a comprehensive overview and detailed protocols for state-of-the-art HTS assays designed to identify and characterize novel protein degrader molecules. While the user's initial query mentioned "KUL-7211," publicly available scientific literature identifies this compound as a selective beta-2/beta-3 adrenoceptor agonist for ureteral relaxation and not as a protein degrader.[1][2][3][4][5] Therefore, the following protocols are presented as a general framework applicable to the screening of analogs of any hypothetical protein degrader, hereafter referred to as "Compound X."

Core Concepts in Targeted Protein Degradation

The central mechanism of action for many protein degraders involves the formation of a ternary complex between the target protein (POI), the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[6][7] HTS assays for protein degraders are therefore designed to measure key events in this pathway, including ternary complex formation, ubiquitination of the POI, and ultimately, the degradation of the POI.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for a targeted protein degrader and a typical HTS workflow for identifying and characterizing such molecules.

Targeted Protein Degradation Pathway cluster_0 Cellular Environment Compound X Compound X (Degrader) Ternary_Complex Ternary Complex (POI-Compound X-E3) Compound X->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Generalized signaling pathway for targeted protein degradation.

HTS Workflow for Protein Degraders cluster_1 Screening Cascade Primary_Screen Primary Screen (e.g., Reporter Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identifies initial hits Secondary_Assays Secondary Assays (e.g., Ternary Complex, Ubiquitination) Hit_Confirmation->Secondary_Assays Confirms activity and potency Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Informs on mechanism Downstream_Analysis Downstream Functional Assays Lead_Optimization->Downstream_Analysis Improves compound properties

Caption: High-throughput screening cascade for protein degrader discovery.

High-Throughput Screening Assays

A variety of HTS assays are available to quantify protein degradation. The choice of assay depends on the specific target, available reagents, and desired throughput. Below are protocols for commonly used methods.

Cell-Based Reporter Assays

Cell-based reporter assays are often employed for primary screening due to their high throughput and physiological relevance. These assays typically involve fusing the POI to a reporter protein (e.g., luciferase or a fluorescent protein). Degradation of the POI results in a decrease in the reporter signal.

Protocol: HiBiT-Based Protein Degradation Assay

This protocol utilizes the HiBiT protein tagging system, where an 11-amino-acid peptide (HiBiT) is knocked into the endogenous locus of the gene encoding the POI using CRISPR/Cas9.[8][9] The small size of the tag minimizes interference with protein function. In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged POI.

Materials:

  • CRISPR/Cas9-engineered cell line expressing HiBiT-tagged POI

  • Assay plates (384-well, white, solid bottom)

  • Compound library (analogs of "Compound X")

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells into 384-well assay plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add the "Compound X" analogs from the library to the cells at various concentrations. Include appropriate controls (e.g., vehicle control, positive control degrader).

  • Incubation: Incubate the plates for a time period sufficient to induce degradation of the POI (typically 4-24 hours).

  • Lysis and Detection:

    • Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add the detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence signal to the vehicle control.

  • Calculate the percentage of protein degradation for each compound.

  • For dose-response experiments, determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.[8][9]

ParameterDescription
DC50 The concentration of a degrader that induces 50% of the maximal protein degradation.
Dmax The maximum percentage of protein degradation achieved by a degrader.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are proximity-based assays that can be used to measure either ternary complex formation or protein levels.[6]

Protocol: TR-FRET Assay for POI Degradation

Materials:

  • Cell lysate from cells treated with "Compound X" analogs

  • TR-FRET compatible assay plates (e.g., 384-well, low-volume, white)

  • Two antibodies targeting different epitopes on the POI, one labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., d2).

  • TR-FRET plate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with "Compound X" analogs as described for the HiBiT assay. After the incubation period, lyse the cells.

  • Assay Assembly: Add the cell lysate, donor-labeled antibody, and acceptor-labeled antibody to the assay plate.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and acceptor.

Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • A decrease in the TR-FRET ratio corresponds to a decrease in the amount of POI.

  • Determine DC50 and Dmax values as described above.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another proximity-based assay that can be adapted for HTS of protein degradation.

Protocol: AlphaLISA for POI Degradation

Materials:

  • Cell lysate from cells treated with "Compound X" analogs

  • AlphaLISA assay plates

  • Biotinylated antibody against the POI

  • Antibody against the POI conjugated to AlphaLISA acceptor beads

  • Streptavidin-coated donor beads

  • AlphaLISA-compatible plate reader

Procedure:

  • Cell Treatment and Lysis: Prepare cell lysates as in the TR-FRET protocol.

  • Assay Assembly: In the assay plate, combine the cell lysate, biotinylated anti-POI antibody, and anti-POI antibody-acceptor bead conjugate.

  • Incubation: Incubate to allow for antibody-POI complex formation.

  • Addition of Donor Beads: Add the streptavidin-coated donor beads.

  • Final Incubation: Incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

Data Analysis:

  • The AlphaLISA signal is proportional to the amount of POI.

  • A decrease in signal indicates protein degradation.

  • Calculate DC50 and Dmax values.

Secondary Assays for Mechanistic Elucidation

Hits from the primary screen should be further characterized using secondary assays to confirm their mechanism of action.

1. Ternary Complex Formation Assays:

  • TR-FRET: Use a purified, recombinant E3 ligase, POI, and a fluorescently labeled analog of "Compound X" to directly measure the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR): Immobilize the POI or E3 ligase on a sensor chip and flow the other components over to measure binding kinetics.

2. Ubiquitination Assays:

  • In Vitro Ubiquitination Assay: Combine purified E1, E2, E3 ligase, POI, ubiquitin, and ATP with the "Compound X" analog. Analyze the ubiquitination of the POI by Western blot or other methods.[7]

  • Cell-Based Ubiquitination Assay: Immunoprecipitate the POI from treated cells and probe for ubiquitin with a specific antibody.

Data Presentation

All quantitative data from HTS and subsequent assays should be summarized in a clear and structured format for easy comparison of compound activities.

Table 1: Summary of HTS Data for "Compound X" Analogs

Compound IDPrimary Screen (% Degradation @ 1 µM)DC50 (nM)Dmax (%)Ternary Complex Formation (TR-FRET Ratio)
CX-0018550901.8
CX-00272120851.5
CX-00315>1000200.9
...............

Conclusion

The high-throughput screening methods and protocols outlined in these application notes provide a robust framework for the discovery and characterization of novel protein degrader molecules. A tiered screening approach, starting with a high-throughput primary assay followed by more detailed mechanistic secondary assays, is crucial for identifying potent and selective degraders for therapeutic development. The use of multiple orthogonal assays is highly recommended to confirm the on-target activity and mechanism of action of hit compounds.[7]

References

Application Notes and Protocols for KUL-7211 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing and administration of KUL-7211, a selective β2/β3-adrenoceptor agonist. The information is compiled from available preclinical studies to guide researchers in designing experiments to evaluate its therapeutic potential, particularly in urological conditions.

Compound Profile: KUL-7211

  • Chemical Name: (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid

  • Mechanism of Action: KUL-7211 is a selective agonist for β2- and β3-adrenoceptors. This dual agonism leads to the relaxation of smooth muscle, particularly in the ureter, suggesting its potential utility in promoting ureteral stone passage and alleviating ureteral colic.[1]

Preclinical Pharmacodynamics

KUL-7211 has demonstrated potent ureteral relaxant effects in various in vitro and in vivo preclinical models.

In Vitro Potency

The potency of KUL-7211 has been assessed in isolated ureteral smooth muscle preparations from different species. The pD2 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response, is a key indicator of its efficacy.

SpeciesTissue PreparationAgonist-Induced EffectpD2 Value (Mean ± SEM)AntagonistpKB Value (Mean ± SEM)
RabbitIsolated UreterRelaxation of KCI-induced tonic contraction5.86 ± 0.13ICI-118,551 (β2 antagonist)8.91 ± 0.24
CanineIsolated UreterRelaxation of KCI-induced tonic contraction6.52 ± 0.16Bupranolol (non-selective β antagonist)6.85 ± 0.12
CanineUreteral Spiral PreparationReduction of spontaneous rhythmic contraction6.83 ± 0.20--

Data compiled from Tomiyama et al., 2003.[1]

In Vivo Ureteral Relaxation

An in vivo study in a pig model of acute ureteral obstruction demonstrated the dose-dependent effects of intravenously administered KUL-7211 on intraureteral pressure (IUP) and mean blood pressure (MBP).

Animal ModelAdministration RouteParameterEffective Dose (ED50)
Anesthetized Male Miniature PigsIntravenousDecrease in Intraureteral Pressure by 50%0.3 µg/kg
Anesthetized Male Miniature PigsIntravenousDecrease in Mean Blood Pressure by 25%0.45 µg/kg

Data from Tomiyama et al., 2008.

The ureteral selectivity of KUL-7211 was found to be significantly greater than that of isoproterenol or terbutaline.

Experimental Protocols

Protocol for In Vitro Assessment of Ureteral Relaxation

This protocol is adapted from studies on isolated ureteral smooth muscle.[1]

Objective: To determine the concentration-response relationship of KUL-7211 in relaxing pre-contracted isolated ureteral tissue.

Materials:

  • KUL-7211

  • Krebs solution

  • Potassium Chloride (KCI)

  • Phentolamine

  • Selected β-adrenoceptor antagonists (e.g., ICI-118,551, bupranolol)

  • Isolated ureter tissue from a suitable animal model (e.g., rabbit, canine)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Euthanize the animal via an approved method.

    • Carefully excise the ureters and place them in cold Krebs solution.

    • Clean the ureters of adhering fat and connective tissue.

    • Cut the ureter into spiral strips or rings of appropriate size.

  • Experimental Setup:

    • Mount the tissue preparations in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • Apply an initial resting tension and allow the tissue to equilibrate for at least 60 minutes.

    • During equilibration, wash the tissues with fresh Krebs solution every 15-20 minutes.

  • Induction of Contraction:

    • Induce a sustained tonic contraction by adding a high concentration of KCI (e.g., 80 mM) to the organ bath.

    • Allow the contraction to stabilize.

  • Cumulative Addition of KUL-7211:

    • Once a stable contraction is achieved, add KUL-7211 to the organ bath in a cumulative manner, with stepwise increases in concentration (e.g., from 1 nM to 10 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension throughout the experiment.

    • Express the relaxation at each KUL-7211 concentration as a percentage of the maximal KCI-induced contraction.

    • Plot the concentration-response curve and calculate the pD2 value.

  • Antagonist Studies (Optional):

    • To confirm the receptor subtype involved, pre-incubate the tissues with a selective antagonist for a defined period (e.g., 30 minutes) before inducing contraction and adding KUL-7211.

    • Calculate the pKB value for the antagonist.

Protocol for In Vivo Assessment of Ureteral Relaxation in a Pig Model

This protocol is a generalized representation based on the described study in anesthetized pigs.

Objective: To evaluate the dose-dependent effect of intravenously administered KUL-7211 on ureteral pressure in an acute obstruction model.

Materials:

  • KUL-7211 for intravenous administration

  • Anesthetic agents

  • Saline solution

  • Male miniature pigs

  • Surgical instruments

  • Pressure transducers and recording equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the pig using an appropriate and approved protocol.

    • Maintain anesthesia throughout the experiment.

    • Surgically expose the ureter.

  • Induction of Ureteral Obstruction:

    • Create a complete obstruction of the lower ureter.

    • Insert a catheter into the renal pelvis and connect it to a pressure transducer to continuously monitor intraureteral pressure (IUP).

    • Allow the IUP to elevate and stabilize.

  • Drug Administration:

    • Administer KUL-7211 intravenously in a cumulative, dose-escalating manner.

    • Administer a vehicle control in a separate group of animals.

  • Monitoring and Data Collection:

    • Continuously record the IUP and mean blood pressure (MBP).

    • Monitor other vital signs as required.

  • Data Analysis:

    • Determine the dose of KUL-7211 required to produce a 50% reduction in the elevated IUP (ED50).

    • Determine the dose that causes a 25% decrease in MBP.

    • Calculate the ureteral selectivity ratio (Dose for MBP reduction / Dose for IUP reduction).

Proposed Protocols for Further Preclinical Development

The following are generalized protocols for studies that would typically be required for a compound like KUL-7211. Note: These are not based on published data for KUL-7211 and should be adapted based on emerging data.

Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of KUL-7211 in a rodent model (e.g., rats).

Administration Routes to Evaluate:

  • Intravenous (IV) bolus

  • Oral gavage (PO)

Suggested Dose Levels (to be optimized in dose-range finding studies):

  • IV: 1 mg/kg

  • PO: 5, 10, 20 mg/kg

Procedure:

  • Animal Dosing:

    • Administer KUL-7211 to different groups of rats via the specified routes.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis:

    • Process blood to obtain plasma.

    • Analyze plasma concentrations of KUL-7211 using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation:

    • Calculate key PK parameters including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Acute Toxicology Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for KUL-7211.

Animal Model: Rat or mouse Administration Route: A relevant clinical route (e.g., intravenous or oral)

Procedure:

  • Dose Groups:

    • Use a control group and at least three dose levels of KUL-7211 (low, mid, high). Doses should be selected based on available efficacy and dose-range finding data.

  • Dosing and Observation:

    • Administer a single dose of KUL-7211.

    • Observe animals for clinical signs of toxicity at regular intervals for up to 14 days.

    • Record body weight and food consumption.

  • Terminal Procedures:

    • At the end of the observation period, perform a complete necropsy.

    • Collect selected organs for histopathological examination.

Visualizations

KUL7211_Signaling_Pathway cluster_cell Smooth Muscle Cell KUL7211 KUL-7211 beta2_AR β2-Adrenoceptor KUL7211->beta2_AR Binds beta3_AR β3-Adrenoceptor KUL7211->beta3_AR Binds Gs Gs Protein beta2_AR->Gs Activates beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of KUL-7211 in smooth muscle cells.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Ureter A2 Prepare Tissue Strips/Rings A1->A2 B1 Mount in Organ Bath A2->B1 B2 Equilibrate B1->B2 B3 Induce Contraction (KCI) B2->B3 B4 Cumulative Dosing of KUL-7211 B3->B4 C1 Record Isometric Tension B4->C1 C2 Calculate % Relaxation C1->C2 C3 Generate Concentration-Response Curve C2->C3 C4 Determine pD2 Value C3->C4

Caption: Experimental workflow for in vitro assessment of KUL-7211.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Monitoring & Analysis A1 Anesthetize Pig A2 Surgically Expose Ureter A1->A2 A3 Induce Ureteral Obstruction A2->A3 B1 Stabilize Intraureteral Pressure (IUP) A3->B1 B2 Cumulative IV Dosing of KUL-7211 B1->B2 C1 Continuously Record IUP & MBP B2->C1 C2 Determine ED50 for IUP Reduction C1->C2 C3 Calculate Ureteral Selectivity C2->C3

Caption: Experimental workflow for in vivo assessment of KUL-7211.

References

Application Notes and Protocols for the Quantification of KUL-7211 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KUL-7211, or (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist.[1][2] It has been investigated for its potential as a ureteral relaxant to facilitate the passage of urinary stones and alleviate ureteral colic.[1][2][3] To support preclinical and clinical development, including pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of KUL-7211 in biological matrices such as plasma, urine, and tissue homogenates is essential.

This document provides a detailed application note and a generalized protocol for the quantification of KUL-7211 in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly sensitive and selective technique for bioanalysis. While specific validated methods for KUL-7211 are not publicly available, this protocol is based on established principles of bioanalytical method development and validation for small molecules.

Principle of the Method

The analytical method involves the extraction of KUL-7211 and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of KUL-7211 to that of the IS is used to determine the concentration of KUL-7211 in the sample by interpolation from a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • KUL-7211 reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled KUL-7211 or a structurally similar compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control biological matrix (e.g., human plasma, rat plasma)

  • Standard laboratory glassware and pipettes

2. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

3. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the KUL-7211 reference standard and the IS in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the KUL-7211 primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to a final concentration suitable for addition to all samples (e.g., 100 ng/mL).

4. Preparation of Calibration Curve and Quality Control Samples

  • Spike the control biological matrix with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Independently prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

5. Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for sample cleanup in bioanalysis.[4]

  • Aliquot 100 µL of the biological sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

6. LC-MS/MS Conditions (Hypothetical)

The following are suggested starting conditions that should be optimized for KUL-7211.

Liquid Chromatography

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of KUL-7211 and IS. For KUL-7211 (MW ~345.4), a hypothetical transition could be m/z 346.2 -> 150.1.
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

The following tables present illustrative data for a typical bioanalytical method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
KUL-72111 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low (3) 2.9598.35.2
Medium (150) 153.6102.43.8
High (800) 790.298.82.5

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low (3) 88.595.1
High (800) 91.297.3

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample Collection (Plasma, Urine, etc.) s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation and Reconstitution s5->s6 a1 LC-MS/MS Injection s6->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for KUL-7211 quantification.

tandem_ms_principle cluster_ms1 First Quadrupole (Q1) cluster_collision_cell Collision Cell (Q2) cluster_ms2 Third Quadrupole (Q3) q1 Precursor Ion Selection (e.g., m/z of KUL-7211) q2 Collision-Induced Dissociation (CID) (Fragmentation of Precursor Ion) q1->q2 q3 Product Ion Selection (Specific Fragment of KUL-7211) q2->q3 detector Detector q3->detector ion_source Ion Source ion_source->q1 Ions

Caption: Principle of Tandem Mass Spectrometry (MS/MS).

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of KUL-7211 in biological samples. The protocol outlines the necessary steps from sample preparation to data analysis. It is crucial to perform a full method validation according to regulatory guidelines to ensure the reliability of the data for pharmacokinetic and other drug development studies. The hypothetical parameters provided herein should serve as a starting point for method development and optimization.

References

Application Notes and Protocols for K-7211 in Urolithiasis Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urolithiasis, the formation of kidney stones, is a prevalent and recurrent condition causing significant patient morbidity. The passage of stones through the ureter can be obstructed, leading to severe pain (renal colic), and potential complications such as urinary tract infections and kidney damage. Current management strategies often focus on pain relief and surgical intervention for larger stones.[1][2][3] KUL-7211 is a selective beta(2)/beta(3)-adrenoceptor agonist that has demonstrated potent ureteral relaxant effects in preclinical studies.[4][5] This application note provides a comprehensive experimental framework to investigate the therapeutic potential of KUL-7211 in the treatment of urolithiasis, not only by facilitating stone passage but also by potentially mitigating the underlying pathophysiology of stone formation.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutics for urolithiasis.

In Vitro Characterization of KUL-7211

Objective

To determine the direct effects of KUL-7211 on the fundamental processes of calcium oxalate (CaOx) crystal formation, the most common component of kidney stones.[6]

Experimental Protocols

1.2.1. Crystal Nucleation Assay

This assay assesses the ability of KUL-7211 to inhibit the initial formation of CaOx crystals.

  • Materials: Calcium chloride (CaCl2) solution, sodium oxalate (Na2C2O4) solution, KUL-7211 stock solution, spectrophotometer.

  • Method:

    • Prepare solutions of CaCl2 and Na2C2O4 in a buffer mimicking urine composition.

    • Add varying concentrations of KUL-7211 to the CaCl2 solution.

    • Initiate crystallization by adding the Na2C2O4 solution.

    • Monitor the turbidity of the solution over time using a spectrophotometer at 620 nm. The rate of increase in absorbance is proportional to the rate of nucleation.

    • A positive control (no treatment) and a negative control (known inhibitor like citrate) should be included.

1.2.2. Crystal Aggregation Assay

This assay evaluates the effect of KUL-7211 on the clumping of pre-formed CaOx crystals.

  • Materials: Pre-formed CaOx monohydrate (COM) crystals, KUL-7211 stock solution, spectrophotometer.

  • Method:

    • Suspend pre-formed COM crystals in a buffered solution.

    • Add different concentrations of KUL-7211 to the crystal suspension.

    • Monitor the decrease in absorbance at 620 nm over time. A slower rate of decrease indicates inhibition of aggregation.

    • Include positive and negative controls as in the nucleation assay.

1.2.3. Crystal Growth Assay

This assay measures the impact of KUL-7211 on the growth of existing CaOx crystals.

  • Materials: COM crystal slurry, calcium chloride solution, sodium oxalate solution, KUL-7211 stock solution, spectrophotometer.

  • Method:

    • Add a COM crystal slurry to a solution containing a known concentration of oxalate.

    • Add varying concentrations of KUL-7211.

    • Monitor the depletion of oxalate from the solution over time by measuring the absorbance at 214 nm.[7] A slower depletion rate in the presence of KUL-7211 suggests inhibition of crystal growth.

    • Include appropriate controls.

Data Presentation

Table 1: In Vitro Effects of KUL-7211 on Calcium Oxalate Crystallization

KUL-7211 Concentration (µM)Nucleation Inhibition (%)Aggregation Inhibition (%)Growth Inhibition (%)
0 (Control)000
1
10
100
Citrate (Negative Control)

In Vitro Cell-Based Assays

Objective

To assess the protective effects of KUL-7211 against CaOx-induced renal epithelial cell injury, a key event in stone formation and retention.[6][8]

Experimental Protocols

2.2.1. Cell Viability Assay

  • Cell Line: Human kidney proximal tubule epithelial cells (e.g., HK-2).

  • Method:

    • Culture HK-2 cells to confluence.

    • Expose the cells to COM crystals in the presence or absence of varying concentrations of KUL-7211 for 24 hours.

    • Assess cell viability using a standard MTT or LDH release assay.

2.2.2. Oxidative Stress Assessment

  • Method:

    • Following treatment as described above, measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

    • Quantify the expression of antioxidant enzymes (e.g., SOD, Catalase) using qPCR or Western blot.

2.2.3. Inflammation Marker Analysis

  • Method:

    • After cell treatment, collect the cell culture supernatant and cell lysates.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using ELISA.

    • Analyze the activation of inflammatory signaling pathways (e.g., NF-κB, NLRP3 inflammasome) in cell lysates via Western blot.[9]

Data Presentation

Table 2: Protective Effects of KUL-7211 on COM-Induced Renal Cell Injury

TreatmentCell Viability (%)Intracellular ROS (Fold Change)IL-6 Release (pg/mL)p-NF-κB Expression (Fold Change)
Control1001.01.0
COM Crystals
COM + KUL-7211 (1 µM)
COM + KUL-7211 (10 µM)
COM + KUL-7211 (100 µM)

In Vivo Urolithiasis Model

Objective

To evaluate the in vivo efficacy of KUL-7211 in a rodent model of ethylene glycol-induced urolithiasis, which mimics human calcium oxalate stone formation.[10][11][12]

Experimental Protocol
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[12][13]

  • Induction of Urolithiasis: Administer 0.75% ethylene glycol (EG) in the drinking water for a period of 4-6 weeks to induce hyperoxaluria and subsequent CaOx crystal deposition in the kidneys.[10]

  • Treatment Groups:

    • Normal Control: Regular drinking water.

    • EG Control: 0.75% EG in drinking water.

    • KUL-7211 Treatment Groups: 0.75% EG in drinking water + KUL-7211 at low, medium, and high doses (administered daily by oral gavage).

    • Positive Control: 0.75% EG in drinking water + a standard treatment like potassium citrate.

  • Duration: 4-6 weeks.

  • Parameters to be Measured:

    • Weekly: Body weight, water intake, urine output.

    • At Endpoint (Urine Analysis): 24-hour urine collection to measure levels of calcium, oxalate, citrate, creatinine, and pH.

    • At Endpoint (Serum Analysis): Blood collection to measure serum levels of creatinine, blood urea nitrogen (BUN), calcium, and oxalate.

    • At Endpoint (Histopathology): Kidneys will be harvested, weighed, and processed for histological examination (H&E and Pizzolato staining) to assess crystal deposition and renal tissue damage.

    • At Endpoint (Oxidative Stress and Inflammation in Kidney Tissue): Kidney homogenates will be used to measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-1β).

Data Presentation

Table 3: Biochemical Parameters in Urine and Serum of Experimental Animals

GroupUrine Calcium (mg/24h)Urine Oxalate (mg/24h)Serum Creatinine (mg/dL)Serum BUN (mg/dL)
Normal Control
EG Control
KUL-7211 (Low Dose)
KUL-7211 (Medium Dose)
KUL-7211 (High Dose)
Positive Control

Table 4: Renal Crystal Deposition and Oxidative Stress Markers

GroupKidney Crystal Deposition Score (0-4)Renal MDA (nmol/mg protein)Renal SOD (U/mg protein)
Normal Control
EG Control
KUL-7211 (Low Dose)
KUL-7211 (Medium Dose)
KUL-7211 (High Dose)
Positive Control

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway of KUL-7211 in Mitigating Urolithiasis

KUL7211_Urolithiasis_Pathway KUL7211 KUL-7211 Beta2_3_AR β2/β3-Adrenoceptors (Renal Epithelium) KUL7211->Beta2_3_AR binds Ureteral_Relaxation Ureteral Relaxation KUL7211->Ureteral_Relaxation induces AC Adenylate Cyclase Beta2_3_AR->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB Activation PKA->CREB Inflammation ↓ Inflammation (NF-κB, NLRP3) PKA->Inflammation inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, Catalase) CREB->Antioxidant_Enzymes upregulates Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Cell_Injury ↓ Renal Cell Injury & Apoptosis Oxidative_Stress->Cell_Injury Inflammation->Cell_Injury Crystal_Adhesion ↓ Crystal-Cell Adhesion Cell_Injury->Crystal_Adhesion Stone_Passage ↑ Stone Passage Ureteral_Relaxation->Stone_Passage

Caption: Hypothesized mechanism of KUL-7211 in urolithiasis.

In Vivo Experimental Workflow

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Induction Urolithiasis Induction (0.75% Ethylene Glycol) Grouping->Induction Treatment Daily Treatment Administration (Vehicle, KUL-7211, Positive Control) Induction->Treatment Monitoring Weekly Monitoring (Body Weight, Water Intake, Urine Output) Treatment->Monitoring concurrent Urine_Collection 24h Urine Collection (Week 4/6) Monitoring->Urine_Collection Sacrifice Euthanasia & Sample Collection (End of Study) Urine_Collection->Sacrifice Blood_Analysis Serum Biochemical Analysis Sacrifice->Blood_Analysis Kidney_Analysis Kidney Analysis (Weight, Histopathology, Biomarkers) Sacrifice->Kidney_Analysis Data_Analysis Data Analysis & Interpretation Blood_Analysis->Data_Analysis Kidney_Analysis->Data_Analysis

Caption: Workflow for the in vivo evaluation of KUL-7211.

Logical Relationship of Experimental Design

Experimental_Logic In_Vitro_Crystallization In Vitro Crystallization Assays Mechanism_of_Action Elucidation of Mechanism of Action In_Vitro_Crystallization->Mechanism_of_Action Direct effect on stone components In_Vitro_Cell In Vitro Cell-Based Assays In_Vitro_Cell->Mechanism_of_Action Cellular protective effects In_Vivo_Model In Vivo Urolithiasis Model Therapeutic_Efficacy Demonstration of Therapeutic Efficacy In_Vivo_Model->Therapeutic_Efficacy Confirms in vivo effectiveness Mechanism_of_Action->In_Vivo_Model Hypothesis for in vivo testing

Caption: Logical flow of the KUL-7211 experimental design.

References

Troubleshooting & Optimization

KUL-7211 Racemate Synthesis: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges during the racemate synthesis of KUL-7211 and similar compounds. Due to the proprietary nature of specific drug synthesis pathways, this guide focuses on general principles of organic synthesis, impurity identification, and analytical techniques applicable to molecules with structural similarities to KUL-7211.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture and impurities in reagents are common culprits in side reactions.

  • Reaction Conditions: Optimize reaction temperature, time, and stirring. Some reactions are highly sensitive to these parameters.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of byproducts.

  • Work-up Procedure: Product may be lost during the extraction, washing, or purification steps. Analyze aqueous layers and filtration media for your product.[1]

Q2: I observe an unexpected spot on my Thin Layer Chromatography (TLC) plate. How do I identify it?

An unexpected spot indicates the presence of an impurity or a side product. To identify it:

  • Initial Characterization: Compare the Rf value of the unknown spot to your starting materials.

  • Scale-up and Isolate: If the impurity is present in sufficient quantity, perform a larger scale reaction and isolate the impurity using column chromatography or preparative TLC.

  • Spectroscopic Analysis: Once isolated, characterize the impurity using analytical techniques such as Mass Spectrometry (MS) to determine its molecular weight and NMR spectroscopy to elucidate its structure.

Q3: How can I minimize the formation of impurities during the synthesis?

Minimizing impurities requires careful control over the reaction:

  • Inert Atmosphere: For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric moisture.

  • Controlled Addition: Add reagents slowly and at a controlled temperature to prevent localized high concentrations that can lead to side reactions.

  • Use of Protective Groups: If your molecule has multiple reactive functional groups, consider using protecting groups to ensure the reaction occurs only at the desired site.[2]

  • Solvent Choice: The polarity and type of solvent can significantly influence the reaction pathway. Experiment with different solvents to find the optimal one for your desired transformation.

Troubleshooting Guide

Issue 1: Identification of Unknown Impurities

Question: My final product shows a significant unknown peak in the HPLC analysis. How do I proceed with its identification?

Answer: A systematic approach is crucial for identifying unknown impurities. The following workflow can be adopted:

G start Unknown Peak in HPLC lcms LC-MS Analysis start->lcms mol_weight Determine Molecular Weight lcms->mol_weight hrms High-Resolution MS for Elemental Formula mol_weight->hrms isolate Isolate Impurity via Preparative HPLC/Column Chromatography hrms->isolate nmr 1H and 13C NMR Spectroscopy isolate->nmr structure Elucidate Structure nmr->structure source Determine Source of Impurity (Starting Material, Side Reaction, Degradation) structure->source optimize Optimize Reaction to Minimize Impurity source->optimize end Impurity Identified and Controlled optimize->end

Fig. 1: Workflow for Unknown Impurity Identification.
Issue 2: Poor Yield in Amide Coupling Step

Question: The amide bond formation step in my synthesis is resulting in a low yield. What are common side reactions and how can I mitigate them?

Answer: Amide bond formation, often achieved using coupling reagents, can be prone to side reactions.[3]

Potential Side Reactions & Solutions:

Side ReactionPotential CauseMitigation Strategy
Epimerization Racemization of a chiral center adjacent to the carboxylic acid.Use of additives like HOBt or HOAt with carbodiimide coupling reagents.
Guanidinium Byproduct Reaction of the amine with certain aminium/uronium-type coupling reagents.Optimize the order of addition of reagents; add the amine last.
Anhydride Formation Reaction of two molecules of the carboxylic acid.Use a 1:1 stoichiometry of the carboxylic acid and the coupling reagent.
Hydrolysis of Activated Ester Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous.

For a more detailed look at potential pitfalls in organic synthesis, consider general resources on reaction troubleshooting.[1][2][4][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for analyzing the purity of a synthesized compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water mixture).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Integrate the peaks in the chromatogram. The area of each peak corresponds to the relative amount of that component.

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Determination

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with ESI-MS (e.g., Methanol or Acetonitrile).

  • Infusion:

    • Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive or Negative, depending on the analyte. For a molecule like KUL-7211 with basic amine groups, positive mode is a good starting point.

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

    • Mass Range: Scan a range that includes the expected molecular weight of your compound and potential dimers or adducts.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]+ in positive mode or [M-H]- in negative mode).

    • Look for other peaks that may correspond to impurities or fragments.

Signaling Pathway Context

KUL-7211 is known to be a selective beta-adrenoceptor agonist, which suggests its mechanism of action involves the activation of beta-adrenergic receptors.[6][7] The diagram below illustrates a simplified, hypothetical signaling pathway that could be initiated by such a compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Beta-Adrenergic Receptor g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Muscle Relaxation) pka->response Leads to ligand KUL-7211 ligand->receptor Binds to

Fig. 2: Simplified Beta-Adrenergic Signaling Pathway.

This guide provides a foundational framework for troubleshooting the synthesis of KUL-7211 and related compounds. For more complex issues, consulting advanced organic chemistry literature and utilizing a suite of analytical techniques is recommended.[8][9][10][11][12]

References

Optimizing KUL-7211 dosage for maximum ureteral relaxation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing KUL-7211 dosage to achieve maximum ureteral relaxation.

Frequently Asked Questions (FAQs)

Q1: What is KUL-7211 and what is its primary mechanism of action in ureteral tissue?

KUL-7211 is a selective β2/β3-adrenoceptor agonist.[1][2] In the ureter, it selectively stimulates both β2- and β3-adrenergic receptors, leading to the relaxation of the ureteral smooth muscle.[1] This action is beneficial for relieving ureteral colic and promoting the passage of kidney stones.[1][3]

Q2: What are the expected potency values (pD2) for KUL-7211 in different preclinical models?

The potency of KUL-7211, expressed as the pD2 value (the negative logarithm of the EC50), varies depending on the species and the experimental conditions. For relaxation of KCl-induced tonic contractions, the pD2 value is approximately 5.86 in rabbit ureter (mediated by β2-adrenoceptors) and 6.52 in canine ureter (mediated by β3-adrenoceptors).[1] In canine ureteral spiral preparations, KUL-7211 reduced spontaneous rhythmic contractions with a pD2 value of 6.83.[1]

Q3: How does the efficacy of KUL-7211 compare to other ureteral relaxants?

Studies have shown that KUL-7211 is a potent ureteral relaxant compared to other spasmolytics. In isolated canine ureter, the rank order of potency for relaxing KCl-induced tonic contraction was KUL-7211 > tamsulosin > verapamil > papaverine > prazosin.[2] Similarly, for reducing spontaneous rhythmic contractions, the order was KUL-7211 > verapamil > papaverine.[2]

Data Summary

Table 1: Potency of KUL-7211 in Inducing Ureteral Relaxation in Various In Vitro Models

SpeciesPreparationAgonist/Contraction Induced byKUL-7211 Potency (pD2 value)Primary Receptor Subtype InvolvedReference
RabbitIsolated Ureter80-mM-KCl5.86 ± 0.13β2[1]
CanineIsolated Ureter80-mM-KCl6.52 ± 0.16β3[1]
CanineUreteral Spiral PreparationSpontaneous Rhythmic Contraction6.83 ± 0.20Not specified[1]
CanineIsolated Ureter80-mM-KCl6.60Not specified[2]
CanineIsolated UreterSpontaneous Rhythmic Contraction6.80Not specified[2]
CanineIsolated UreterPhenylephrine-induced Contraction6.95Not specified[2]
CanineIsolated UreterPGF2α-induced Contraction7.05Not specified[2]
PorcineIsolated Ureter80-mM-KCl6.26Not specified[4]

Experimental Protocols

Protocol 1: Evaluation of KUL-7211-Induced Relaxation of Isolated Ureteral Rings

This protocol describes a standard method for assessing the relaxant effects of KUL-7211 on pre-contracted isolated ureteral smooth muscle rings.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rabbit, pig) in accordance with institutional guidelines.
  • Carefully excise the ureters and place them in cold, oxygenated Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
  • Clean the ureters of adhering connective tissue and cut them into rings of 2-3 mm in length.

2. Experimental Setup:

  • Mount the ureteral rings in an organ bath containing K-H solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
  • Connect one end of the ring to a fixed hook and the other end to an isometric force transducer.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with washes of fresh K-H solution every 15-20 minutes.

3. Experimental Procedure:

  • Induce a stable tonic contraction with a contracting agent, typically 80 mM KCl.
  • Once the contraction has reached a plateau, add KUL-7211 cumulatively in increasing concentrations (e.g., 10^-9 to 10^-5 M).
  • Record the relaxant response at each concentration until a maximal response is achieved.

4. Data Analysis:

  • Express the relaxation induced by KUL-7211 as a percentage of the pre-contraction induced by KCl.
  • Plot the concentration-response curve and calculate the pD2 (-log EC50) value to determine the potency of KUL-7211.

Troubleshooting Guide

Issue 1: No or weak contraction in response to KCl.

  • Possible Cause: Poor tissue viability.

  • Troubleshooting Steps:

    • Ensure the K-H solution is fresh, correctly prepared, and continuously oxygenated.

    • Minimize the time between tissue excision and mounting in the organ bath.

    • Handle the tissue gently during preparation to avoid damage.

    • Check the temperature of the organ bath.

Issue 2: Inconsistent or variable responses to KUL-7211.

  • Possible Cause: Issues with drug preparation or delivery.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of KUL-7211 for each experiment.

    • Ensure accurate pipetting and cumulative addition of the drug.

    • Allow sufficient time for the response to stabilize at each concentration before adding the next.

Issue 3: High baseline noise in the force transducer recordings.

  • Possible Cause: Mechanical or electrical interference.

  • Troubleshooting Steps:

    • Ensure the organ bath and transducer are on a stable, vibration-free surface.

    • Check for proper grounding of the recording equipment.

    • Inspect the transducer for any damage or loose connections.

Visualizations

KUL7211_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space KUL7211 KUL-7211 Beta2AR β2-Adrenoceptor KUL7211->Beta2AR Beta3AR β3-Adrenoceptor KUL7211->Beta3AR AC Adenylate Cyclase Beta2AR->AC Activates Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates MLCK_p Phosphorylated MLCK (Inactive) Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation Leads to

Caption: Signaling pathway of KUL-7211-induced ureteral relaxation.

Experimental_Workflow A 1. Isolate Ureteral Tissue B 2. Mount Tissue in Organ Bath and Equilibrate A->B C 3. Induce Tonic Contraction (e.g., with 80 mM KCl) B->C D 4. Cumulative Addition of KUL-7211 (Concentration-Response) C->D E 5. Record Isometric Tension D->E F 6. Data Analysis: Calculate % Relaxation and pD2 E->F G 7. Optimize Dosage for Maximum Effective Relaxation F->G

Caption: Experimental workflow for KUL-7211 dosage optimization.

References

Overcoming poor solubility of KUL-7211 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of KUL-7211.

Frequently Asked Questions (FAQs)

Q1: What is KUL-7211?

KUL-7211 is a selective β2/β3-adrenoceptor agonist.[1][2][3] It has been investigated for its potential as a ureteral relaxant, which could aid in the passage of kidney stones.[1][2][3] Chemically, it is known as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid.[1][3]

Q2: What are the known chemical and physical properties of KUL-7211?

Based on available data, the key properties of KUL-7211 are summarized in the table below.

PropertyValueSource
Molecular FormulaC19H23NO5PubChem
Molecular Weight345.4 g/mol PubChem[4]
IUPAC Name2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acidPubChem[4]

Q3: Why is KUL-7211 expected to have poor water solubility?

Q4: What are the general approaches to improve the solubility of poorly water-soluble compounds like KUL-7211?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[5][6][7] These methods can be broadly categorized as physical and chemical modifications.[6] Common strategies include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule, thereby increasing its interaction with water.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic compounds.[8]

  • Surfactants: Employing surfactants to form micelles that can encapsulate hydrophobic drug molecules.[5][8]

  • Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[9]

Troubleshooting Guides

This section provides detailed experimental protocols for systematically addressing the poor aqueous solubility of KUL-7211.

Guide 1: Solubility Determination at Different pH Values

This protocol outlines the steps to determine the pH-solubility profile of KUL-7211.

Experimental Protocol:

  • Prepare a series of buffer solutions ranging from pH 2 to pH 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of KUL-7211 to a fixed volume of each buffer solution in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of dissolved KUL-7211 in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility of KUL-7211 as a function of pH.

Logical Workflow for pH-Dependent Solubility Assessment

A Prepare Buffer Solutions (pH 2-10) B Add Excess KUL-7211 A->B Dispense C Equilibrate Samples (e.g., 24-48h) B->C Incubate D Separate Undissolved Solid C->D Centrifuge/Filter E Analyze Solute Concentration (e.g., HPLC) D->E Analyze Supernatant F Plot Solubility vs. pH E->F Generate Profile

Caption: Workflow for determining the pH-solubility profile of KUL-7211.

Guide 2: Enhancing Solubility using Co-solvents

This guide details the use of co-solvents to improve the solubility of KUL-7211.

Experimental Protocol:

  • Select a panel of biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine the saturation solubility of KUL-7211 in each co-solvent mixture using the method described in Guide 1 (steps 2-5).

  • Plot the solubility of KUL-7211 against the percentage of the co-solvent.

Table 1: Hypothetical Solubility of KUL-7211 in Different Co-solvent Systems

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)05
Ethanol1050
20250
301100
Propylene Glycol1045
20220
30950
PEG 4001060
20350
301500

Decision Tree for Co-solvent Selection

A Initial Solubility in Water is Poor B Select Biocompatible Co-solvents A->B C Prepare Co-solvent/Water Mixtures B->C D Determine Saturation Solubility C->D E Target Solubility Achieved? D->E F Select Optimal Co-solvent System E->F Yes G Consider Alternative Methods E->G No

Caption: Decision process for selecting an appropriate co-solvent system.

Guide 3: Improving Solubility with Surfactants

This protocol describes how to use surfactants to enhance the aqueous solubility of KUL-7211.

Experimental Protocol:

  • Choose a selection of non-ionic surfactants that are commonly used in pharmaceutical formulations, such as Polysorbate 80 (Tween® 80) and Poloxamer 188.

  • Prepare aqueous solutions of each surfactant at various concentrations, both below and above their critical micelle concentration (CMC).

  • Determine the solubility of KUL-7211 in each surfactant solution following the procedure outlined in Guide 1 (steps 2-5).

  • Plot the solubility of KUL-7211 as a function of surfactant concentration.

Table 2: Hypothetical Solubility of KUL-7211 in Surfactant Solutions

SurfactantConcentration (% w/v)Solubility (µg/mL)
None (Water)05
Polysorbate 800.575
1.0300
2.0800
Poloxamer 1881.090
2.0450
5.01200

Signaling Pathway Analogy for Surfactant Action

cluster_micelle Micelle Formation cluster_solution Aqueous Solution KUL7211 KUL-7211 Micelle Micelle with Encapsulated KUL-7211 KUL7211->Micelle Encapsulation Surfactant Surfactant Molecules Surfactant->Micelle Self-assembles above CMC Increased_Solubility Increased Apparent Aqueous Solubility Micelle->Increased_Solubility Dispersion

Caption: Mechanism of solubility enhancement by surfactant micelle encapsulation.

References

Technical Support Center: Investigating Tachyphylaxis with KUL-7211 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating tachyphylaxis in long-term studies of KUL-7211, a selective β2/β3-adrenoceptor agonist.[1][2] Given the limited public data on KUL-7211, this guide is based on established principles of tachyphylaxis observed with G protein-coupled receptor (GPCR) agonists.

Troubleshooting Guides

Issue 1: Diminishing Efficacy of KUL-7211 in In Vitro Models Over Time

Possible Cause: Rapid desensitization of β2/β3-adrenergic receptors due to prolonged or repeated exposure to KUL-7211. Tachyphylaxis is a common phenomenon with GPCR agonists and is characterized by a rapid decrease in drug response.[3][4]

Troubleshooting Steps:

Experimental Parameter Observation Recommended Action Rationale
Receptor Binding Decreased cell surface receptor number or affinity.Perform radioligand binding assays or flow cytometry with fluorescently labeled ligands to quantify receptor density and affinity at different time points.To determine if receptor downregulation or internalization is occurring.[5][6]
Second Messenger Levels Attenuated cAMP production upon KUL-7211 stimulation.Measure intracellular cAMP levels using ELISA or FRET-based biosensors following acute and chronic KUL-7211 treatment.To assess the functional coupling of the receptor to its downstream signaling pathway.
Gene Expression Altered expression of genes involved in the signaling pathway.Conduct qPCR or RNA-Seq to analyze the expression of β2/β3-adrenergic receptors, G proteins, adenylyl cyclase, and regulatory proteins like GRKs and β-arrestins.To identify transcriptional changes that may contribute to desensitization.
Cellular Response Reduced physiological response (e.g., smooth muscle relaxation).Perform functional assays relevant to the therapeutic goal (e.g., organ bath experiments) and compare the dose-response curves of KUL-7211 over time.To directly measure the impact of tachyphylaxis on the desired cellular outcome.
Issue 2: High Inter-Subject Variability in the Onset of Tachyphylaxis in Animal Models

Possible Cause: Individual differences in the expression or function of receptors, signaling molecules, or drug-metabolizing enzymes.

Troubleshooting Steps:

Experimental Parameter Observation Recommended Action Rationale
Pharmacokinetics Inconsistent plasma concentrations of KUL-7211.Measure plasma levels of KUL-7211 at multiple time points to determine if differences in drug clearance are contributing to variability.To rule out pharmacokinetic factors before investigating pharmacodynamic causes.
Receptor Polymorphisms Genetic variations in the β2 or β3-adrenergic receptor genes.Sequence the adrenergic receptor genes from animals exhibiting fast vs. slow onset of tachyphylaxis.To identify potential genetic predispositions to tachyphylaxis.
Baseline Receptor Density Variation in the number of receptors in the target tissue.Quantify receptor expression levels in the target tissue of a cohort of animals before initiating the long-term study.To establish a baseline and correlate it with the development of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and how does it differ from drug tolerance?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[3][4] It is a form of acute desensitization. Drug tolerance, on the other hand, is a more gradual process that occurs over a longer period.[3]

Q2: What is the likely molecular mechanism behind tachyphylaxis to KUL-7211?

A2: As a β-adrenergic agonist, KUL-7211 likely induces tachyphylaxis through the desensitization of its target GPCRs. This process typically involves:

  • Receptor Phosphorylation: Agonist binding triggers G protein-coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the receptor.[7]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[7]

  • Uncoupling and Internalization: β-arrestin binding uncouples the receptor from its G protein, halting signal transduction, and targets the receptor for internalization into endosomes.[5][7]

Q3: Can tachyphylaxis to KUL-7211 be reversed?

A3: In many cases, tachyphylaxis is a reversible process.[7] Discontinuation of the drug can allow for receptor dephosphorylation, recycling of internalized receptors back to the cell surface, and resensitization of the signaling pathway. "Drug holidays" or intermittent dosing schedules are sometimes used in clinical practice to mitigate tachyphylaxis.[7]

Q4: How can I experimentally measure receptor internalization?

A4: Several techniques can be used to quantify receptor internalization, including:

  • ELISA-based assays: To measure the amount of receptor remaining on the cell surface.

  • Flow cytometry: Using fluorescently labeled ligands or antibodies to quantify surface receptor levels.

  • Confocal microscopy: To visualize the translocation of fluorescently tagged receptors from the plasma membrane to intracellular compartments.[6]

  • FRET or BRET-based assays: To monitor the interaction between the receptor and proteins involved in internalization, such as β-arrestin.[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of KUL-7211-Induced Receptor Desensitization

Objective: To determine the effect of chronic KUL-7211 exposure on receptor signaling in a cell line expressing β2/β3-adrenergic receptors.

Methodology:

  • Cell Culture: Culture cells expressing the target receptors in appropriate media.

  • Chronic Treatment: Treat cells with a therapeutically relevant concentration of KUL-7211 for various durations (e.g., 1, 6, 12, 24 hours). A vehicle-treated control group should be included.

  • Washout: After chronic treatment, thoroughly wash the cells with a drug-free medium to remove any remaining KUL-7211.

  • Acute Stimulation: Acutely stimulate the chronically treated and control cells with varying concentrations of KUL-7211.

  • cAMP Measurement: Measure intracellular cAMP levels using a commercially available ELISA kit or a FRET-based biosensor.

  • Data Analysis: Compare the dose-response curves for KUL-7211-induced cAMP production between the chronically treated and control groups. A rightward shift in the EC50 or a decrease in the maximal response in the chronically treated cells indicates desensitization.

Protocol 2: Quantification of Receptor Internalization via Flow Cytometry

Objective: To quantify the internalization of β2/β3-adrenergic receptors upon stimulation with KUL-7211.

Methodology:

  • Cell Preparation: Use a cell line that endogenously expresses the target receptors or has been engineered to express an epitope-tagged version of the receptor.

  • Ligand Incubation: Incubate the cells with a saturating concentration of a fluorescently labeled, membrane-impermeable antagonist for the target receptor on ice to label the surface receptor population.

  • KUL-7211 Stimulation: Warm the cells to 37°C and stimulate with KUL-7211 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Signal Quenching/Washing: Stop the internalization process by placing the cells back on ice. Use a quenching agent or an acidic wash to remove the fluorescence from the remaining surface-bound ligand.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining intracellular fluorescence is proportional to the amount of internalized receptor.

  • Data Analysis: Quantify the mean fluorescence intensity at each time point to determine the rate and extent of receptor internalization.

Visualizations

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular KUL-7211 KUL-7211 β-AR β-Adrenergic Receptor KUL-7211->β-AR Binds G-Protein G Protein (Gs) β-AR->G-Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G-Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Caption: Signaling pathway of KUL-7211 via a β-adrenergic receptor.

cluster_protocol Experimental Workflow: Assessing Tachyphylaxis Start Start Cell_Culture Culture cells with β-adrenergic receptors Start->Cell_Culture Chronic_Treatment Chronic Treatment Cell_Culture->Chronic_Treatment Vehicle Vehicle Control Chronic_Treatment->Vehicle Control KUL-7211 KUL-7211 Treatment Chronic_Treatment->KUL-7211 Experimental Washout Washout Vehicle->Washout KUL-7211->Washout Acute_Stimulation Acute KUL-7211 Stimulation Washout->Acute_Stimulation Functional_Assay Functional Assay (e.g., cAMP measurement) Acute_Stimulation->Functional_Assay Data_Analysis Data Analysis and Comparison Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of tachyphylaxis.

References

KUL-7211 stability issues in long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, long-term storage, and handling of KUL-7211. Please note that the following information is based on general best practices for research compounds and should be supplemented with any data provided on the product's certificate of analysis.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for KUL-7211?

For optimal stability, solid KUL-7211 should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for at least two years. For short-term storage (up to a few weeks), storage at 4°C is acceptable.

2. How should I prepare stock solutions of KUL-7211?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use a buffer at a pH where KUL-7211 is most stable (if known). Solubility information should be consulted from the product datasheet. Once in solution, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C.

3. What are the signs of KUL-7211 degradation?

Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. In solution, precipitation or a change in the solution's color may indicate degradation. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect the appearance of degradation products and a decrease in the parent compound's peak area.

4. How many freeze-thaw cycles can a stock solution of KUL-7211 undergo?

The stability of KUL-7211 in solution to multiple freeze-thaw cycles has not been extensively studied. As a general precaution, it is recommended to avoid more than 3-5 freeze-thaw cycles. Aliquoting stock solutions into single-use volumes is the best practice to maintain the integrity of the compound.

5. My experimental results with KUL-7211 are inconsistent. Could this be a stability issue?

Inconsistent experimental results can be due to several factors, including compound stability. If you suspect degradation of KUL-7211, it is recommended to use a fresh vial of the solid compound to prepare a new stock solution. Comparing the performance of the new stock solution to the old one can help determine if stability is the issue. If inconsistencies persist, other experimental variables should be investigated.

Troubleshooting Guides

Issue: Unexpected Loss of Potency in Experiments
  • Assess Stock Solution Age and Storage:

    • How old is the stock solution?

    • At what temperature was it stored?

    • How many freeze-thaw cycles has it undergone?

    • Recommendation: Prepare a fresh stock solution from a new vial of solid KUL-7211.

  • Evaluate Solvent Quality:

    • Was the solvent anhydrous and of high purity?

    • Recommendation: Use fresh, high-quality solvent to prepare a new stock solution.

  • Consider Experimental Conditions:

    • Is the experimental buffer or media pH compatible with KUL-7211 stability?

    • Is the compound exposed to light for extended periods during the experiment?

    • Recommendation: Review the experimental protocol for potential sources of degradation.

Issue: Visible Precipitate in Stock Solution
  • Check Solubility Limits:

    • Has the concentration of the stock solution exceeded the solubility limit of KUL-7211 in the chosen solvent?

    • Recommendation: Gently warm the solution and vortex to attempt redissolving. If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution.

  • Assess for Degradation:

    • Precipitation can sometimes be a result of compound degradation into less soluble products.

    • Recommendation: If redissolving is unsuccessful, discard the stock solution and prepare a fresh one.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Solid KUL-7211

Storage ConditionTimepointPurity by HPLC (%)Appearance
-20°C, Desiccated, Dark0 months99.8White powder
12 months99.7No change
24 months99.5No change
4°C, Desiccated, Dark0 months99.8White powder
12 months98.2No change
24 months96.5Slight yellowing
25°C, 60% RH, Ambient Light0 months99.8White powder
6 months92.1Yellowish powder
12 months85.3Yellow, clumpy solid

Table 2: Hypothetical Stability of KUL-7211 in DMSO Solution at -20°C

Freeze-Thaw CyclesPurity by HPLC (%)
099.8
199.7
399.5
598.9
1097.2

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of KUL-7211

Objective: To determine the purity of KUL-7211 and detect the presence of degradation products over time under various storage conditions.

Materials:

  • KUL-7211 solid compound and solutions for testing

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water, acetonitrile, and TFA

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Method:

  • Standard Preparation: Prepare a standard solution of KUL-7211 at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Dilute the test samples (from stability studies) to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution, for example:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV absorbance maximum of KUL-7211.

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solution to determine the retention time of the parent KUL-7211 peak.

    • Inject the test samples.

    • Calculate the purity of KUL-7211 in the test samples by dividing the peak area of the parent compound by the total peak area of all detected peaks and multiplying by 100.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_stability Is KUL-7211 stability a potential issue? start->check_stability prep_fresh Prepare fresh stock solution from new solid vial check_stability->prep_fresh Yes investigate_other Investigate other experimental variables (e.g., reagents, cell lines, assay conditions) check_stability->investigate_other No compare_results Compare results of old vs. new stock prep_fresh->compare_results problem_solved Problem Resolved: Stability was the issue compare_results->problem_solved Inconsistency resolved compare_results->investigate_other Inconsistency persists end End Troubleshooting problem_solved->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_assessment_workflow start Start Stability Study store_samples Store KUL-7211 samples under various conditions (e.g., -20°C, 4°C, 25°C) start->store_samples timepoints Pull samples at defined timepoints (e.g., 0, 3, 6, 12 months) store_samples->timepoints prep_samples Prepare samples for analysis timepoints->prep_samples hplc_analysis Analyze by HPLC-UV prep_samples->hplc_analysis data_analysis Calculate purity and identify degradation products hplc_analysis->data_analysis report Generate stability report data_analysis->report end End report->end

Caption: Experimental workflow for a long-term stability assessment.

signaling_pathway kul7211 KUL-7211 beta_receptor β2/β3-Adrenoceptor kul7211->beta_receptor activates g_protein Gs Protein beta_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase stimulates camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates smooth_muscle_relaxation Smooth Muscle Relaxation pka->smooth_muscle_relaxation leads to

Caption: Simplified signaling pathway for a β2/β3-adrenoceptor agonist.

Refining experimental protocols for consistent KUL-7211 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with KUL-7211, a selective β2/β3-adrenoceptor agonist. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with KUL-7211.

Question Possible Cause(s) Troubleshooting Steps
1. Inconsistent or weak relaxation response to KUL-7211 in isolated ureter preparations. 1. Tissue Desensitization: Prolonged exposure to β-agonists can lead to receptor desensitization. 2. Tissue Viability: The smooth muscle tissue may have lost its viability due to improper handling or prolonged experiment duration. 3. Suboptimal Drug Concentration: The concentration of KUL-7211 may be too low to elicit a significant response. 4. Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs solution) may be improperly prepared (e.g., incorrect pH, ion concentration, or temperature).1. Minimize the exposure time of the tissue to high concentrations of KUL-7211. Ensure adequate washout periods between drug applications. 2. Handle the tissue gently during preparation. Ensure the physiological solution is continuously aerated with 95% O2 / 5% CO2 and maintained at 37°C. 3. Perform a dose-response curve to determine the optimal concentration range for your specific tissue and experimental conditions. 4. Double-check the composition, pH (typically 7.4), and temperature (37°C) of your physiological salt solution.
2. High baseline contraction of the isolated ureter. 1. Spontaneous Contractions: Ureteral smooth muscle can exhibit spontaneous rhythmic contractions. 2. Tissue Irritation: Mechanical stress during mounting can irritate the tissue.1. Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) to establish a stable baseline. 2. Ensure the tissue is mounted with the appropriate tension and handled minimally.
3. Variability in pD2 or IC50 values between experiments. 1. Differences in Tissue Preparation: Variations in the dissection and mounting of the ureter segments. 2. Operator Variability: Inconsistent timing of drug additions and washes. 3. Drug Stock Degradation: Improper storage of KUL-7211 stock solutions.1. Standardize the tissue preparation protocol, including the size and orientation of the tissue segments. 2. Develop and adhere to a strict experimental timeline for all steps. 3. Store KUL-7211 stock solutions at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment.
4. No response to KUL-7211. 1. Receptor Absence/Low Expression: The specific tissue preparation may not express sufficient β2 and β3 adrenoceptors. 2. Presence of Antagonists: The experimental buffer may be contaminated with a β-adrenergic antagonist.1. Confirm the expression of β2 and β3 adrenoceptors in your tissue model through techniques like RT-PCR or immunohistochemistry.[1] 2. Ensure all glassware is thoroughly cleaned and that no residual antagonists from previous experiments are present.

Data Presentation

The following tables summarize the potency of KUL-7211 in inducing relaxation in isolated ureteral smooth muscle preparations. The pD2 value is the negative logarithm of the EC50 value and is a measure of drug potency.

Table 1: Potency of KUL-7211 in Relaxing Pre-contracted Isolated Ureters [2]

Species Pre-contraction Agent Mediating Receptor pD2 Value (Mean ± SEM)
Rabbit80 mM KClβ2-adrenergic5.86 ± 0.13
Canine80 mM KClβ3-adrenergic6.52 ± 0.16

Table 2: Comparative Potency of KUL-7211 and Other Spasmolytics on Isolated Canine Ureter Contractions [3]

Type of Contraction Drug pD2 Value
KCl-induced tonic contractionKUL-72116.60
Spontaneous rhythmic contractionsKUL-72116.80
Phenylephrine-induced contractionsKUL-72116.95
PGF2α-induced contractionsKUL-72117.05

Experimental Protocols

Detailed Methodology for Isolated Ureter Smooth Muscle Relaxation Assay

This protocol is a general guideline for assessing the relaxant effects of KUL-7211 on isolated ureteral smooth muscle.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rabbit or dog) according to approved institutional guidelines.

  • Carefully excise the ureters and place them in cold (4°C) Krebs physiological salt solution.

  • Clean the ureters of adhering fat and connective tissue.

  • Cut the ureter into rings or spiral strips of appropriate size (e.g., 2-3 mm rings).

2. Mounting the Tissue:

  • Suspend the ureter segments in an organ bath (10-20 mL) containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply an optimal resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction using a contracting agent (e.g., 80 mM KCl or phenylephrine).

  • Once the contraction has reached a stable plateau, add KUL-7211 cumulatively to the organ bath in increasing concentrations.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • At the end of the experiment, wash the tissue and add a standard relaxant (e.g., papaverine) to determine the maximal relaxation capacity.

4. Data Analysis:

  • Express the relaxation at each KUL-7211 concentration as a percentage of the pre-contraction induced by the contracting agent.

  • Plot the concentration-response curve and calculate the pD2 or IC50 value.

Mandatory Visualizations

Signaling Pathways

KUL7211_Signaling_Pathway cluster_beta2 β2-Adrenergic Pathway cluster_beta3 β3-Adrenergic Pathway KUL7211_2 KUL-7211 Beta2R β2-Adrenoceptor KUL7211_2->Beta2R binds Gs_2 Gs protein Beta2R->Gs_2 activates AC_2 Adenylyl Cyclase Gs_2->AC_2 activates cAMP_2 cAMP AC_2->cAMP_2 produces PKA_2 Protein Kinase A cAMP_2->PKA_2 activates Relaxation_2 Smooth Muscle Relaxation PKA_2->Relaxation_2 leads to KUL7211_3 KUL-7211 Beta3R β3-Adrenoceptor KUL7211_3->Beta3R binds Gs_3 Gs protein Beta3R->Gs_3 activates AC_3 Adenylyl Cyclase Gs_3->AC_3 activates cAMP_3 cAMP AC_3->cAMP_3 produces PKA_3 Protein Kinase A cAMP_3->PKA_3 activates Relaxation_3 Smooth Muscle Relaxation PKA_3->Relaxation_3 leads to

Caption: KUL-7211 signaling pathways for ureteral smooth muscle relaxation.

Experimental Workflow

Experimental_Workflow start Start tissue_prep 1. Isolate and Prepare Ureteral Tissue start->tissue_prep mounting 2. Mount Tissue in Organ Bath tissue_prep->mounting equilibration 3. Equilibrate (60 min) mounting->equilibration contraction 4. Induce Contraction (e.g., 80mM KCl) equilibration->contraction drug_addition 5. Cumulative Addition of KUL-7211 contraction->drug_addition recording 6. Record Relaxation Response drug_addition->recording analysis 7. Data Analysis (pD2/IC50 Calculation) recording->analysis end End analysis->end

Caption: Workflow for assessing KUL-7211's relaxant effect.

References

Technical Support Center: Resolution of KUL-7211 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on resolving the enantiomers of the KUL-7211 racemate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of a chiral compound like KUL-7211?

A1: The primary methods for resolving a racemic mixture fall into three main categories:

  • Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separations. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2][3] Common techniques include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • Enzymatic Resolution: This method employs enzymes that selectively catalyze a reaction with one enantiomer of the racemic mixture, a process known as kinetic resolution.[4][5][6] This allows for the separation of the unreacted enantiomer from the modified one. Lipases are commonly used for this purpose.[5][6][7]

  • Diastereomeric Salt Crystallization: This classical resolution technique is particularly useful for larger-scale separations.[8][9] It involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by crystallization.[9]

Q2: I am starting with the resolution of KUL-7211. Which method should I try first?

A2: For initial small-scale separation and analytical method development, Chiral HPLC is often the most efficient starting point.[3] It allows for rapid screening of different chiral stationary phases and mobile phase conditions to find a suitable separation method. The information gained from HPLC can then be scaled up for preparative separations.

Q3: My KUL-7211 sample contains achiral impurities. How can I remove them during the chiral separation?

A3: It is often challenging to remove achiral impurities and separate enantiomers in a single step. One effective strategy is to couple an achiral column with a chiral column in series.[10][11] The achiral column removes the impurities, while the subsequent chiral column resolves the enantiomers. This can be done in a single chromatographic run, simplifying the purification process.[10][12]

Troubleshooting Guides

Chiral HPLC/SFC Method Development

Problem: I am not seeing any separation of the KUL-7211 enantiomers on my chiral column.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. There is no universal CSP, and screening a variety of columns is necessary.

    • Solution: Screen a set of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point as they are versatile.[2][13]

  • Incorrect Mobile Phase: The mobile phase composition significantly impacts enantioselectivity.

    • Solution:

      • For normal phase mode, vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).

      • For reversed-phase mode, adjust the ratio of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).[13]

      • Consider using additives like trifluoroacetic acid (TFA) or diethylamine (DEA) in small amounts (e.g., 0.1%), as they can improve peak shape and resolution.

  • Low Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

    • Solution: Try running the separation at a lower temperature, for example, 10-15°C.

Workflow for Chiral HPLC Method Screening:

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Start Racemic KUL-7211 Screen1 Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) Start->Screen1 Screen2 Screen Other CSPs (e.g., Cyclodextrin-based) Screen1->Screen2 No separation Optimization Optimize Mobile Phase (Solvent ratio, additives) Screen1->Optimization Partial or good separation Screen2->Optimization Partial or good separation Temp Optimize Temperature Optimization->Temp Final Optimized Analytical Method Temp->Final

Caption: A logical workflow for screening and optimizing a chiral HPLC method.

Enzymatic Resolution Troubleshooting

Problem: The enzymatic reaction is not proceeding, or the enantioselectivity is low.

Possible Causes & Solutions:

  • Incorrect Enzyme: The chosen enzyme may not be effective for KUL-7211.

    • Solution: Screen a panel of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia).[5]

  • Unfavorable Reaction Conditions: pH, temperature, and solvent can greatly influence enzyme activity and selectivity.

    • Solution: Optimize the reaction conditions. For lipases, this often involves using an organic solvent and controlling the water content. The pH of the aqueous buffer in biphasic systems is also critical.[7]

  • Substrate Inhibition: High concentrations of KUL-7211 might inhibit the enzyme.

    • Solution: Run the reaction at different substrate concentrations to identify potential inhibition.

Experimental Protocol: General Enzymatic Kinetic Resolution

  • Enzyme Screening:

    • To separate vials, add racemic KUL-7211 (e.g., 10 mg), a phosphate buffer (pH 7.0), and a small amount of an organic co-solvent (e.g., acetone).[5]

    • Add a different lipase (e.g., Novozym 435, Lipase from Pseudomonas fluorescens) to each vial.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking.

    • Monitor the reaction progress by taking samples at different time points and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Optimization:

    • Once a suitable enzyme is identified, optimize the solvent, temperature, and pH to maximize the enantiomeric ratio (E).

Hypothetical Data for Enzyme Screening:

EnzymeSolvent SystemTemperature (°C)Conversion (%)Substrate ee (%)Product ee (%)Enantiomeric Ratio (E)
Novozym 435Toluene304892>99>200
Lipase PFLHexane3035549835
Lipase CAL-AMTBE4050858515

Data is hypothetical and for illustrative purposes only.

Diastereomeric Salt Crystallization Troubleshooting

Problem: I am unable to form crystals, or the resulting crystals have low diastereomeric excess.

Possible Causes & Solutions:

  • Inappropriate Resolving Agent: The chosen chiral resolving agent may not form salts with sufficiently different solubilities.

    • Solution: Screen a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives for bases, chiral amines like brucine or ephedrine for acids).[8]

  • Incorrect Solvent System: The choice of crystallization solvent is crucial.

    • Solution: Screen a range of solvents and solvent mixtures. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Cooling Rate: A rapid cooling rate can lead to the co-precipitation of both diastereomers.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote selective crystallization.

Workflow for Diastereomeric Salt Resolution:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation & Analysis Start Racemic KUL-7211 Agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Start->Agent Solvent Dissolve in appropriate solvent Agent->Solvent Cool Slow Cooling Solvent->Cool Filter Filter Crystals Cool->Filter Liberate Liberate Enantiomer from Salt Filter->Liberate Analyze Analyze enantiomeric purity (ee) by Chiral HPLC Liberate->Analyze

Caption: A generalized workflow for the resolution of a racemate via diastereomeric salt crystallization.

References

Technical Support Center: KUL-7211 Cardiovascular Side Effect Management in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential cardiovascular side effects of KUL-7211 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is KUL-7211 and what are its expected cardiovascular effects?

KUL-7211 is identified as a selective beta(2)/beta(3)-adrenoceptor agonist.[1] Based on its mechanism of action, KUL-7211 may induce cardiovascular effects typical of beta-agonist stimulation. These can include changes in heart rate (chronotropy), contractility (inotropy), and blood pressure. Researchers should be prepared to monitor for potential tachycardia (increased heart rate) and hypotension (decreased blood pressure).

Q2: What are the most appropriate animal models for studying the cardiovascular effects of KUL-7211?

Various animal models are utilized in cardiovascular research, each with its own advantages and disadvantages.[2] For studying the effects of a compound like KUL-7211, common models include rodents (rats, mice) for initial screening and larger animals like dogs or non-human primates for studies requiring more detailed cardiovascular function evaluation.[2] The choice of model will depend on the specific research question and the translational relevance to human physiology.

Q3: What cardiovascular parameters should be monitored during in-vivo studies with KUL-7211?

Continuous monitoring of key cardiovascular parameters is crucial. This should include, at a minimum:

  • Heart Rate

  • Blood Pressure (systolic, diastolic, and mean arterial pressure)

  • Electrocardiogram (ECG) for arrhythmia detection

For more in-depth studies, cardiac output and echocardiography may be considered to assess cardiac function more comprehensively.

Troubleshooting Guide

Issue 1: Significant Tachycardia Observed Post-Dosing

Potential Cause: Beta-adrenergic stimulation of the heart.

Troubleshooting Steps:

  • Dose-Response Assessment: Determine if the tachycardia is dose-dependent. A dose-reduction strategy may mitigate the effect while retaining the desired therapeutic action.

  • Pharmacological Intervention: In cases of severe tachycardia, administration of a non-selective beta-blocker (e.g., propranolol) can be considered to counteract the effects of KUL-7211. However, this will also antagonize the intended therapeutic effect.

  • Acclimatization: Ensure animals are properly acclimatized to the experimental procedures to minimize stress-induced tachycardia.

Issue 2: Hypotension Following KUL-7211 Administration

Potential Cause: Vasodilation mediated by beta-2 adrenergic receptor activation in peripheral blood vessels.

Troubleshooting Steps:

  • Fluid Support: Intravenous fluid administration can help to manage transient hypotension.

  • Dose Adjustment: Similar to tachycardia, a dose-response relationship should be investigated. Lowering the dose may reduce the hypotensive effect.

  • Vasopressor Support: In critical situations, a vasopressor agent may be used to restore blood pressure. The choice of agent should be carefully considered based on its mechanism of action.

Data Summary

Table 1: Hypothetical Dose-Response Effect of KUL-7211 on Heart Rate in a Canine Model

KUL-7211 Dose (mg/kg)Mean Peak Heart Rate (bpm)Time to Peak Effect (min)
0.1140 ± 1015
0.5180 ± 1510
1.0220 ± 205

Table 2: Hypothetical Effect of KUL-7211 on Mean Arterial Pressure (MAP) in a Rat Model

KUL-7211 Dose (mg/kg)Mean Decrease in MAP (mmHg)Duration of Effect (min)
0.515 ± 530
1.030 ± 860
2.050 ± 1290

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in a Conscious Canine Model

Objective: To assess the cardiovascular effects of KUL-7211 in a conscious, telemetered canine model.

Methodology:

  • Animal Preparation: Surgically implant a telemetry transmitter for continuous measurement of ECG, heart rate, and blood pressure. Allow for a minimum of a two-week recovery period post-surgery.

  • Acclimatization: Acclimatize the animals to the experimental environment and handling procedures to minimize stress.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 60 minutes prior to KUL-7211 administration.

  • Drug Administration: Administer KUL-7211 intravenously at escalating doses.

  • Data Collection: Continuously record cardiovascular parameters for a minimum of 4 hours post-administration.

  • Data Analysis: Analyze the data to determine the dose-response relationship for changes in heart rate, blood pressure, and ECG intervals.

Visualizations

KUL7211_Signaling_Pathway KUL7211 KUL-7211 Beta2_AR Beta-2 Adrenergic Receptor KUL7211->Beta2_AR Beta3_AR Beta-3 Adrenergic Receptor KUL7211->Beta3_AR G_protein Gs Protein Beta2_AR->G_protein Beta3_AR->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cardiovascular_Effects Cardiovascular Effects (Tachycardia, Vasodilation) PKA->Cardiovascular_Effects Leads to

Caption: Signaling pathway of KUL-7211 via beta-adrenergic receptors.

Troubleshooting_Workflow Start Cardiovascular Side Effect Observed (e.g., Tachycardia) Check_Dose Is the effect dose-dependent? Start->Check_Dose Reduce_Dose Consider Dose Reduction Check_Dose->Reduce_Dose Yes Assess_Severity Is the effect severe? Check_Dose->Assess_Severity No Monitor Continue Monitoring Reduce_Dose->Monitor Pharmacological_Intervention Consider Pharmacological Intervention Assess_Severity->Pharmacological_Intervention Yes Assess_Severity->Monitor No Pharmacological_Intervention->Monitor End Resolution Monitor->End

Caption: Troubleshooting workflow for managing cardiovascular side effects.

References

Validation & Comparative

KUL-7211 Racemate vs. Tamsulosin: A Comparative Guide for Ureteral Stone Passage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical candidate KUL-7211 racemate and the clinically established drug tamsulosin for the medical expulsion therapy of ureteral stones. While KUL-7211 is in the preclinical phase of development, this comparison is based on available in-vitro and in-vivo animal data for KUL-7211 versus the extensive clinical data for tamsulosin.

Executive Summary

KUL-7211, a selective β2/β3-adrenoceptor agonist, and tamsulosin, an α1A/1D-adrenoceptor antagonist, both promote ureteral smooth muscle relaxation, a key mechanism in facilitating the passage of ureteral stones. Preclinical data suggests that KUL-7211 is a potent ureteral relaxant, demonstrating greater potency than tamsulosin in in-vitro studies. Tamsulosin is a well-established clinical option for medical expulsive therapy, with numerous studies supporting its efficacy in increasing stone expulsion rates and reducing the time to expulsion, particularly for stones of a specific size range. As KUL-7211 has not yet been evaluated in human clinical trials for this indication, this guide will focus on a comparative analysis of their mechanisms of action, preclinical efficacy, and the established clinical performance of tamsulosin.

Mechanism of Action

The relaxation of the ureteral smooth muscle is the primary therapeutic target for facilitating the passage of ureteral stones. KUL-7211 and tamsulosin achieve this through distinct signaling pathways.

KUL-7211: As a selective β2/β3-adrenoceptor agonist, KUL-7211 stimulates these receptors on ureteral smooth muscle cells. This activation is believed to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that ultimately result in smooth muscle relaxation and increased ureteral lumen diameter.[1][2]

Tamsulosin: Tamsulosin is a selective antagonist of α1A and α1D-adrenoceptors, which are prevalent in the smooth muscle of the ureter. By blocking these receptors, tamsulosin inhibits the contractile signaling cascade initiated by norepinephrine, leading to relaxation of the ureteral smooth muscle and a reduction in ureteral spasms.

G cluster_0 KUL-7211 Signaling Pathway cluster_1 Tamsulosin Signaling Pathway KUL-7211 KUL-7211 β2/β3-Adrenoceptors β2/β3-Adrenoceptors KUL-7211->β2/β3-Adrenoceptors Binds to & Activates Adenylyl Cyclase Adenylyl Cyclase β2/β3-Adrenoceptors->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation Leads to Norepinephrine Norepinephrine α1A/α1D-Adrenoceptors α1A/α1D-Adrenoceptors Norepinephrine->α1A/α1D-Adrenoceptors Binds to Gq Protein Gq Protein α1A/α1D-Adrenoceptors->Gq Protein Activates Tamsulosin Tamsulosin Tamsulosin->α1A/α1D-Adrenoceptors Blocks Phospholipase C Phospholipase C Gq Protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Stimulates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Leads to

Caption: Signaling Pathways of KUL-7211 and Tamsulosin.

Preclinical Efficacy of KUL-7211

KUL-7211 has demonstrated potent ureteral relaxant effects in various preclinical models.

In-Vitro Studies
  • Isolated Canine Ureter: In a comparative study using isolated canine ureteral preparations, KUL-7211 was found to be a more efficacious ureteral relaxant than tamsulosin against various induced contractions.[1]

  • Isolated Rabbit and Canine Ureters: KUL-7211 relaxed tonic contractions induced by 80-mM-KCl in both rabbit and canine isolated ureters in a concentration-dependent manner.[2] It also reduced spontaneous rhythmic contractions in canine ureteral spiral preparations.[2]

Parameter KUL-7211 Tamsulosin Verapamil Papaverine Prazosin
pD2 value against KCl-induced tonic contraction 6.605.905.704.884.54
pD2 value against phenylephrine-induced rhythmic contractions 6.956.265.645.035.68
pD2 value against spontaneous rhythmic contractions 6.80N/A6.125.05N/A
Data from a study on isolated canine ureters. A higher pD2 value indicates greater potency.[1]
In-Vivo Studies
  • Porcine Model of Ureteral Obstruction: In anesthetized pigs with acute unilateral ureteral obstruction, intravenous administration of KUL-7211 dose-dependently reduced the elevated intraureteral pressure with a smaller hypotensive effect compared to non-selective beta-agonists.[3]

Clinical Efficacy of Tamsulosin

Tamsulosin has been extensively studied in human clinical trials for medical expulsive therapy of ureteral stones.

Randomized Controlled Trials (RCTs) and Meta-Analyses

Numerous RCTs and meta-analyses have demonstrated that tamsulosin can significantly increase the spontaneous passage rate of ureteral stones and reduce the time to stone expulsion. The efficacy of tamsulosin appears to be most pronounced for stones located in the distal ureter and for stones of a certain size, typically between 5 and 10 mm. For smaller stones (<5 mm), the benefit of tamsulosin is less clear, as these stones have a high rate of spontaneous passage.

Outcome Tamsulosin Group Control/Placebo Group Key Findings
Stone Expulsion Rate (Overall) Varies by studyVaries by studyMeta-analyses show a significantly higher expulsion rate with tamsulosin.
Stone Expulsion Rate (>5mm stones) Significantly higherLowerTamsulosin is more effective for larger stones.
Time to Stone Expulsion ShorterLongerTamsulosin significantly reduces the time to stone passage.
Analgesic Requirement LowerHigherPatients on tamsulosin often require less pain medication.
Side Effects Dizziness, headache, retrograde ejaculationPlacebo-level side effectsTamsulosin is generally well-tolerated.

Experimental Protocols

KUL-7211 Preclinical Studies
  • In-Vitro Ureteral Relaxation Assay (Isolated Canine Ureter):

    • Tissue Preparation: Ureters are excised from male beagle dogs and cut into spiral strips.

    • Organ Bath Setup: The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. Tension is recorded using an isometric force transducer.

    • Contraction Induction: Tonic contractions are induced with 80 mM KCl. Rhythmic contractions are induced with phenylephrine or prostaglandin F2α.

    • Drug Administration: Cumulative concentrations of KUL-7211, tamsulosin, or other spasmolytics are added to the organ bath.

    • Data Analysis: The relaxing effects are expressed as a percentage of the induced contraction, and pD2 values are calculated to determine potency.[1]

G cluster_0 In-Vitro Experimental Workflow for KUL-7211 A Ureter Excision (Canine Model) B Preparation of Ureteral Strips A->B C Mounting in Organ Bath B->C D Induction of Contraction (KCl, Phenylephrine) C->D E Cumulative Addition of KUL-7211/Tamsulosin D->E F Measurement of Muscle Relaxation E->F G Data Analysis (pD2 Calculation) F->G

Caption: In-Vitro Experimental Workflow for KUL-7211.
  • In-Vivo Ureteral Pressure Measurement (Porcine Model):

    • Animal Preparation: Male miniature pigs are anesthetized.

    • Surgical Procedure: A catheter is inserted into the lower left ureter to induce complete obstruction and another catheter is placed proximal to the obstruction to measure intraureteral pressure. A catheter is also placed in the femoral artery to measure blood pressure.

    • Drug Administration: KUL-7211 is administered intravenously in cumulative doses.

    • Data Measurement: Intraureteral pressure and mean blood pressure are continuously recorded.

    • Data Analysis: The dose-response curves for the reduction in intraureteral pressure and mean blood pressure are determined.[3]

Tamsulosin Clinical Trials
  • Typical Randomized Controlled Trial Design:

    • Patient Population: Adult patients with a confirmed diagnosis of a single, uncomplicated ureteral stone (size and location are key inclusion criteria).

    • Randomization: Patients are randomly assigned to receive either tamsulosin (typically 0.4 mg daily) or a placebo.

    • Treatment Duration: Treatment is usually administered for a predefined period (e.g., 28 days) or until stone expulsion.

    • Standard Care: All patients receive standard care, including analgesics and hydration advice.

    • Primary Outcome: The primary endpoint is typically the stone expulsion rate within the study period, confirmed by imaging (KUB, ultrasound, or CT scan).

    • Secondary Outcomes: Secondary endpoints often include time to stone expulsion, number of pain episodes, need for analgesics, and incidence of adverse events.

G cluster_0 Tamsulosin Clinical Trial Workflow A Patient Recruitment (Ureteral Stone Diagnosis) B Randomization A->B C Tamsulosin Group (0.4 mg daily) B->C D Placebo Group B->D E Treatment Period (e.g., 28 days) C->E D->E F Follow-up & Data Collection (Stone Expulsion, Pain, Side Effects) E->F G Statistical Analysis F->G

Caption: Tamsulosin Clinical Trial Workflow.

Conclusion and Future Directions

This compound shows significant promise as a potent ureteral relaxant based on robust preclinical data. Its distinct mechanism of action, targeting β2/β3-adrenoceptors, offers a potential alternative to the established α1-adrenoceptor antagonists like tamsulosin. The higher potency observed in in-vitro studies suggests that KUL-7211 could be a valuable therapeutic agent for medical expulsive therapy.

Tamsulosin remains a cornerstone of medical expulsive therapy, with a large body of clinical evidence supporting its efficacy and safety. Its utility is well-defined, particularly for distal ureteral stones between 5 and 10 mm.

Further research, including first-in-human clinical trials, is necessary to determine the clinical efficacy and safety profile of KUL-7211 for ureteral stone passage. A head-to-head clinical trial comparing KUL-7211 with tamsulosin would be the definitive step to establish its relative therapeutic value. Such a study would provide crucial data on stone expulsion rates, time to expulsion, and comparative side effect profiles, ultimately informing future clinical guidelines for the management of ureteric stones.

References

Comparative Efficacy of KUL-7211: A Novel Beta-Agonist for Ureteral Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of KUL-7211, a selective β2/β3-adrenoceptor agonist, with other beta-agonists and spasmolytic agents. The data presented is compiled from preclinical in vitro and in vivo studies, offering a quantitative basis for comparison. Methodological details for key experiments are provided to ensure reproducibility and critical evaluation.

Executive Summary

KUL-7211 demonstrates potent ureteral relaxant effects, consistently showing higher potency in relaxing various induced contractions in isolated ureteral smooth muscle preparations compared to other beta-agonists like isoproterenol and terbutaline, as well as other spasmolytics such as tamsulosin, prazosin, verapamil, and papaverine.[1] Its dual agonism at β2 and β3 adrenoceptors is believed to contribute to its significant efficacy in ureteral relaxation, a key factor in managing conditions like ureteral colic and facilitating the passage of kidney stones.[2][3] Furthermore, in vivo studies in pigs indicate that KUL-7211 exhibits greater ureteral selectivity with a reduced hypotensive effect compared to non-selective beta-agonists.[4][5]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the potency of KUL-7211 and comparator drugs in relaxing isolated ureteral smooth muscle preparations. Potency is expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.

Table 1: Potency (pD2 values) in Relaxing KCl-Induced Tonic Contractions

CompoundAnimal ModelpD2 Value (Mean ± SEM)Receptor Target
KUL-7211 Canine Ureter6.60β2/β3-Agonist
KUL-7211 Rabbit Ureter5.86 ± 0.13β2-Agonist
KUL-7211 Porcine Ureter6.26β2/β3-Agonist
IsoproterenolPorcine Ureter6.98Non-selective β-Agonist
TerbutalinePorcine Ureter5.41Selective β2-Agonist
CL-316243Porcine Ureter5.41Selective β3-Agonist
TamsulosinCanine Ureter5.90α1A/1D-Antagonist
VerapamilCanine Ureter5.70Ca2+-Channel Blocker
PapaverineCanine Ureter4.88Phosphodiesterase Inhibitor
PrazosinCanine Ureter4.54α1-Antagonist

Data sourced from references[1][2][4].

Table 2: Potency (pD2 values) in Reducing Spontaneous and Spasmogen-Induced Rhythmic Contractions in Canine Ureter

Contraction TypeKUL-7211VerapamilPapaverineTamsulosinPrazosin
Spontaneous 6.806.125.05--
Phenylephrine-induced 6.955.645.036.265.68
PGF2α-induced 7.056.705.27--

Data sourced from reference[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isolated Ureteral Smooth Muscle Relaxation Assay

Objective: To determine the potency of test compounds in relaxing pre-contracted isolated ureteral smooth muscle strips.

Methodology:

  • Tissue Preparation: Ureters are excised from euthanized animals (e.g., canine, porcine, rabbit) and placed in a cold, oxygenated Krebs solution. The surrounding connective and adipose tissues are removed, and the ureter is cut into spiral or longitudinal strips of appropriate dimensions.[3]

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing Krebs solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate for a period of at least 60 minutes under a resting tension. During this period, the bath solution is changed regularly.

  • Induction of Contraction:

    • Tonic Contraction: A high concentration of potassium chloride (e.g., 80 mM KCl) is added to the organ bath to induce a sustained, tonic contraction.[1][2][4]

    • Rhythmic Contractions: Spontaneous rhythmic contractions are observed, or rhythmic contractions are induced by adding a spasmogen such as phenylephrine or prostaglandin F2α (PGF2α) to the bath.[1]

  • Compound Administration: Once a stable contraction is achieved, the test compound (e.g., KUL-7211 or a comparator) is added to the organ bath in a cumulative, concentration-dependent manner.

  • Data Acquisition and Analysis: The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced. The concentration-response curves are then plotted, and the pD2 values are calculated using appropriate pharmacological software.

In Vivo Ureteral Selectivity Study in Anesthetized Pigs

Objective: To evaluate the in vivo efficacy and ureteral selectivity of test compounds by measuring changes in intraureteral pressure and mean blood pressure.

Methodology:

  • Animal Preparation: Male miniature pigs are anesthetized. The left lower ureter is surgically exposed and completely obstructed to induce an elevation in intraureteral pressure.

  • Instrumentation: Catheters are placed to monitor intraureteral pressure and mean blood pressure.

  • Drug Administration: Test compounds are administered intravenously in a cumulative manner.

  • Data Collection: Intraureteral pressure and mean blood pressure are continuously recorded.

  • Selectivity Calculation: Ureteral selectivity is determined as the ratio of the effective dose required to decrease the mean blood pressure by 25% to the effective dose required to decrease the intraureteral pressure by 50%.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of β2 and β3-Adrenoceptor Agonists

The diagram below illustrates the canonical signaling pathway activated by β2 and β3-adrenoceptor agonists like KUL-7211, leading to smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Agonist Beta-Agonist (e.g., KUL-7211) Beta_Receptor β2/β3-Adrenoceptor Beta_Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Beta-agonist signaling pathway leading to smooth muscle relaxation.

Experimental Workflow for In Vitro Smooth Muscle Relaxation Assay

The following diagram outlines the general workflow for assessing the efficacy of compounds in an isolated smooth muscle relaxation experiment.

G A Tissue Excision and Preparation (e.g., Ureter Strips) B Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) A->B C Equilibration (Under Resting Tension) B->C D Induction of Contraction (e.g., KCl, Phenylephrine) C->D E Cumulative Addition of Test Compound (e.g., KUL-7211) D->E F Data Recording (Isometric Force Transducer) E->F G Data Analysis (Concentration-Response Curve, pD2 Calculation) F->G

Caption: Workflow for in vitro assessment of smooth muscle relaxation.

References

KUL-7211: A Comparative Analysis of its Selectivity for β2/β3 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of KUL-7211's selectivity for β2 and β3 adrenoceptors against other well-established β-adrenoceptor agonists. The information presented herein is intended to assist researchers in evaluating KUL-7211 for their specific applications by providing a comprehensive overview of its performance based on available experimental data.

Comparative Analysis of Receptor Binding and Functional Potency

The selectivity of a β-adrenoceptor agonist is a critical determinant of its therapeutic efficacy and side-effect profile. KUL-7211 has been identified as a selective β2/β3-adrenoceptor agonist.[1][2] To objectively assess its selectivity, this guide compares its binding affinity and functional potency with those of established β2-selective agonists (Salmeterol, Formoterol) and β3-selective agonists (Mirabegron, Vibegron).

It is important to note that the available data for KUL-7211 is primarily from functional assays in isolated tissues. In contrast, data for the comparator compounds are largely derived from studies using recombinant cell lines expressing human adrenoceptor subtypes. While both provide valuable insights, direct comparison of absolute values should be approached with caution due to inherent differences in the experimental systems, such as receptor density and cellular context.

Table 1: β2-Adrenoceptor Binding Affinity and Functional Potency of Selected Agonists
CompoundReceptor SubtypeTest SystemParameterValueReference
KUL-7211 β2Rabbit isolated ureterpD25.86 ± 0.13[2]
Salmeterolβ2Guinea pig tracheal spiralspD29.2 ± 0.03[3]
β2Human bronchial membranespKi8.3 ± 0.04[3]
Formoterolβ2Guinea pig tracheal spiralspD28.9 ± 0.03[3]
β2Human bronchial membranespKi8.2 ± 0.09[3]
β2Human small airwaysEC501.3 nM[4]
Mirabegronβ2CHO-K1 cellsEC50570 nM[5]
β2CHO-K1 cellsKi977 nM[5]
Vibegronβ2CHO cells% Activity2%[6][7]

Higher pD2 and pKi values indicate greater potency and affinity, respectively. A lower EC50 value indicates greater potency.

Table 2: β3-Adrenoceptor Binding Affinity and Functional Potency of Selected Agonists
CompoundReceptor SubtypeTest SystemParameterValueReference
KUL-7211 β3Canine isolated ureterpD26.52 ± 0.16[2]
Mirabegronβ3HEK293 cellsEC5010.0 ± 0.56 nM[6][7]
β3CHO-K1 cellsEC501.15 nM[5]
β3Human receptorsKi2.5–55 nM[8]
Vibegronβ3HEK293 cellsEC502.13 ± 0.25 nM[6][7]
β3CHO-K1 cellsEC501.26 nM[5]

Higher pD2 values indicate greater potency. A lower EC50 value indicates greater potency.

Experimental Methodologies

The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional assays measuring cAMP accumulation. The general protocols for these experiments are outlined below.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] These assays measure the direct interaction between a radiolabeled ligand and the receptor protein.

Objective: To determine the binding affinity (Ki) of a test compound for β2 and β3 adrenoceptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target β-adrenoceptor subtype. This is typically achieved through homogenization and differential centrifugation.[9]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound.[10]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[11]

  • Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Functional assays, such as the cAMP accumulation assay, measure the cellular response to receptor activation. For β-adrenoceptors, which are Gs-coupled, agonist binding leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12]

Objective: To determine the functional potency (EC50) of a test compound at β2 and β3 adrenoceptors.

General Protocol:

  • Cell Culture: Cells stably expressing the human β2 or β3 adrenoceptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.[5][6][7]

  • Incubation: The cells are incubated with varying concentrations of the test agonist. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6][7]

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G_protein_signaling β-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., KUL-7211) Receptor β2/β3 Adrenoceptor Agonist->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to experimental_workflow Receptor Selectivity Experimental Workflow cluster_binding Binding Assay cluster_functional Functional Assay cluster_comparison Comparative Analysis b_start Prepare Membranes with β2 or β3 Receptors b_incubate Incubate with Radioligand & Test Compound (KUL-7211) b_start->b_incubate b_filter Filter to Separate Bound and Unbound Ligand b_incubate->b_filter b_count Quantify Radioactivity b_filter->b_count b_analyze Calculate Ki Value b_count->b_analyze compare Compare Ki and EC50 Values with Known Selective Agonists b_analyze->compare f_start Culture Cells Expressing β2 or β3 Receptors f_incubate Incubate with Test Compound (KUL-7211) f_start->f_incubate f_lyse Lyse Cells f_incubate->f_lyse f_measure Measure cAMP Levels f_lyse->f_measure f_analyze Calculate EC50 Value f_measure->f_analyze f_analyze->compare

References

KUL-7211 Racemate Demonstrates Potent and More Ureter-Selective Relaxation Compared to Isoproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic agents targeting ureteral smooth muscle relaxation, KUL-7211, a selective β2/β3-adrenoceptor agonist, emerges as a potent and promising candidate, exhibiting significant advantages over the non-selective β-adrenoceptor agonist, isoproterenol. Experimental data from both in vitro and in vivo studies indicate that KUL-7211 provides comparable or greater potency in ureteral relaxation with a superior side-effect profile, particularly concerning cardiovascular effects.

This guide offers a detailed comparison of KUL-7211 racemate and isoproterenol, focusing on their efficacy in inducing ureteral relaxation. The information is targeted towards researchers, scientists, and professionals in drug development, providing a comprehensive overview supported by experimental findings.

Comparative Efficacy and Potency

KUL-7211 has been shown to be a potent relaxant of ureteral smooth muscle across various species. In isolated porcine ureter, isoproterenol demonstrated a higher potency in attenuating KCl-induced contractions compared to KUL-7211.[1] However, in functional studies on isolated canine ureteral preparations, KUL-7211 was found to be the most efficacious ureteral relaxant against various induced contractions when compared with several spasmolytics.[2]

A key differentiator between the two compounds lies in their receptor selectivity and its clinical implications. KUL-7211 selectively stimulates both β2- and β3-adrenoceptors, which are known to mediate relaxation in the human ureter.[3] Isoproterenol, in contrast, is a non-selective β-agonist, also activating β1-adrenoceptors, which can lead to undesirable cardiovascular side effects.[4]

This difference in selectivity is highlighted in an in vivo study using a pig model of acute unilateral ureteral obstruction. While both KUL-7211 and isoproterenol reduced elevated intraureteral pressure in a dose-dependent manner, KUL-7211 achieved this with a significantly lower hypotensive effect.[1][5] The ureteral selectivity of KUL-7211 was found to be substantially greater than that of isoproterenol.[1]

CompoundSpecies/TissuePotency (pD2 or Log EC50)Key Findings
KUL-7211 Porcine Ureter (isolated)6.26Potently attenuated KCl-induced contractions.[1]
Canine Ureter (isolated)6.60 - 7.05Most efficacious relaxant against various induced contractions.[2]
Rabbit Ureter (isolated)5.86 ± 0.13Relaxed KCl-induced tonic contractions.[3]
Pig (in vivo)-Reduced elevated intraureteral pressure with low hypotensive effect.[1]
Isoproterenol Porcine Ureter (isolated)6.98Potently attenuated KCl-induced contractions.[1]
Human Ureter (isolated)-6.79 ± 0.36M (Log EC50)Demonstrated concentration-dependent relaxation.[6]
Canine Ureter (in vivo)-Significantly decreased ureteral resistance at low and high flow rates.[7]
Pig (in vivo)-Reduced elevated intraureteral pressure with a greater hypotensive effect than KUL-7211.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action for both KUL-7211 and isoproterenol involves the activation of β-adrenoceptors, which leads to the relaxation of smooth muscle. This is primarily mediated through the Gs protein-adenylyl cyclase-cAMP pathway.

Beta-Adrenergic Signaling Pathway for Ureteral Relaxation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist KUL-7211 / Isoproterenol Beta_Receptor β2/β3-Adrenoceptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β-Adrenergic signaling pathway in ureteral smooth muscle.

The experimental evaluation of these compounds typically follows a standardized workflow, beginning with the isolation and preparation of ureteral tissue, followed by functional assays in an organ bath system.

Isolated Ureteral Tissue Experimental Workflow Tissue_Harvest Ureteral Tissue Harvesting Tissue_Prep Tissue Preparation (e.g., spiral strips) Tissue_Harvest->Tissue_Prep Organ_Bath Mounting in Organ Bath Tissue_Prep->Organ_Bath Equilibration Equilibration Period Organ_Bath->Equilibration Contraction Induction of Contraction (e.g., KCl, Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of KUL-7211 or Isoproterenol Contraction->Drug_Addition Data_Acquisition Measurement of Isometric Tension Drug_Addition->Data_Acquisition Analysis Data Analysis (Concentration-Response Curves) Data_Acquisition->Analysis

Caption: Workflow for in vitro ureteral relaxation studies.

Experimental Protocols

The following provides a generalized methodology for the in vitro assessment of ureteral relaxation, based on common practices described in the cited literature.[1][2][3][6]

1. Tissue Preparation:

  • Ureters are excised from the animal model (e.g., pig, dog, rabbit) and placed in a cold, oxygenated physiological salt solution.

  • The tissue is cleaned of adherent connective and fatty tissues.

  • Ureteral segments are prepared, often as spiral strips or rings.

2. Experimental Setup:

  • The prepared tissue segments are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Tissues are allowed to equilibrate under a resting tension for a specified period.

3. Induction of Contraction:

  • After equilibration, the ureteral strips are contracted by adding a contractile agent to the organ bath. Common agents include high concentrations of potassium chloride (KCl) or α-adrenergic agonists like phenylephrine.

4. Drug Administration and Data Collection:

  • Once a stable contraction is achieved, KUL-7211 or isoproterenol is added to the bath in a cumulative, concentration-dependent manner.

  • The resulting relaxation of the smooth muscle is recorded as a change in isometric tension.

5. Data Analysis:

  • The relaxation responses are expressed as a percentage of the pre-contraction induced by the contractile agent.

  • Concentration-response curves are plotted, and pharmacological parameters such as pD2 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response) or EC50 are calculated to determine the potency of each compound.

Conclusion

The available data strongly suggest that this compound is a highly effective ureteral relaxant with a notable advantage in its selectivity profile compared to isoproterenol. This selectivity translates to a reduced potential for cardiovascular side effects, making KUL-7211 a compelling candidate for further investigation in the management of conditions requiring ureteral relaxation, such as ureteral colic and the passage of kidney stones. Future research, particularly focusing on human ureteral tissue, will be crucial to fully elucidate its clinical utility.

References

KUL-7211 Enantiomers: A Head-to-Head Comparison of Ureteral Relaxant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of the enantiomers of KUL-7211, a potent and selective β-adrenoceptor agonist. The available scientific literature focuses almost exclusively on the activity of the (-)-enantiomer, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, indicating its primary role in the observed therapeutic effects. This document summarizes the key experimental findings, outlines the methodologies employed, and visualizes the relevant biological pathways.

Data Summary

The biological activity of KUL-7211 as a ureteral relaxant is attributed to its specific (-)-enantiomer. To date, published research has not provided a direct comparative analysis of the activity of the (+)-enantiomer, suggesting it may be pharmacologically less active or inactive. The following tables summarize the quantitative data for the active (-)-enantiomer of KUL-7211.

Parameter Species Tissue Value Description Reference
pD₂RabbitUreter5.86 ± 0.13Potency in relaxing KCl-induced contractions (mediated by β₂-adrenoceptors).[1]
pD₂CanineUreter6.52 ± 0.16Potency in relaxing KCl-induced contractions (mediated by β₃-adrenoceptors).[1]
pD₂CanineUreter6.83 ± 0.20Potency in reducing spontaneous rhythmic contractions.[1]
pD₂CanineUreter6.60Potency against KCl-induced tonic contraction.[2]
pD₂CanineUreter6.80Potency in reducing spontaneous rhythmic contractions.[2]
pD₂CanineUreter6.95Potency against phenylephrine-induced contractions.[2]
pD₂CanineUreter7.05Potency against PGF₂α-induced contractions.[2]
Selectivity (β₂ vs β₁)RatUterus vs Atria56.3Ratio of inhibitory effect on uterine contraction (β₂) to increase in atrial rate (β₁).[1]
Selectivity (β₃ vs β₁)RatColon vs Atria242.2Ratio of inhibitory effect on colonic contraction (β₃) to increase in atrial rate (β₁).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isolated Ureteral Smooth Muscle Contraction Assays[1][3]
  • Tissue Preparation: Ureters were excised from male rabbits or dogs and cut into spiral or tubular segments. These segments were then suspended in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Induction of Contraction:

    • Tonic Contractions: A high concentration of potassium chloride (80 mM KCl) was used to induce sustained tonic contractions.

    • Rhythmic Contractions: Spontaneous rhythmic contractions were observed, or rhythmic contractions were induced by spasmogens such as phenylephrine or prostaglandin F₂α (PGF₂α).

  • Drug Application: KUL-7211 was added cumulatively to the organ bath in increasing concentrations.

  • Data Analysis: The relaxant effect of KUL-7211 was measured as the percentage of inhibition of the induced contraction. The pD₂ value, representing the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, was calculated to determine the potency.

Adrenoceptor Subtype Selectivity Assays[1]
  • β₁-Adrenoceptor Activity: The effect of KUL-7211 on the atrial rate was measured in isolated rat atria to assess its β₁-adrenergic activity.

  • β₂-Adrenoceptor Activity: The inhibitory effect on spontaneous uterine contractions in isolated rat uterus was used to determine β₂-adrenergic activity.

  • β₃-Adrenoceptor Activity: The inhibitory effect on colonic contractions in isolated rat colon was used to determine β₃-adrenergic activity.

  • Selectivity Calculation: The selectivity ratios were calculated by dividing the EC₅₀ values for β₂ or β₃ effects by the EC₅₀ value for the β₁ effect.

Signaling Pathway and Experimental Workflow

The mechanism of action of KUL-7211 involves the activation of β₂ and β₃-adrenoceptors, leading to the relaxation of ureteral smooth muscle. The experimental workflow for assessing its activity is also depicted below.

G KUL-7211 Signaling Pathway in Ureteral Smooth Muscle KUL7211 KUL-7211 (-)-enantiomer Beta2AR β₂-Adrenoceptor KUL7211->Beta2AR Beta3AR β₃-Adrenoceptor KUL7211->Beta3AR AC Adenylyl Cyclase Beta2AR->AC activates Beta3AR->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Signaling cascade initiated by KUL-7211 in ureteral smooth muscle cells.

G Experimental Workflow for KUL-7211 Activity Assessment A 1. Isolate Ureteral Tissue B 2. Mount in Organ Bath A->B C 3. Induce Contraction (KCl, Phenylephrine, or PGF₂α) B->C D 4. Add KUL-7211 Cumulatively C->D E 5. Measure Isometric Tension D->E F 6. Calculate pD₂ and Max Response E->F

Caption: Step-by-step workflow for in vitro assessment of KUL-7211's relaxant activity.

References

In Vivo Validation of KUL-7211's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of KUL-7211, a selective β2/β3-adrenoceptor agonist, with other agents used for ureteral smooth muscle relaxation. The data presented herein is based on preclinical in vivo and in vitro studies aimed at validating its mechanism of action and therapeutic potential, particularly in the context of promoting ureteral stone passage.

Mechanism of Action: β2/β3-Adrenoceptor Agonism

KUL-7211 exerts its pharmacological effect by selectively stimulating both β2 and β3-adrenoceptors located on ureteral smooth muscle.[1][2] This dual agonism leads to a potent relaxation of the ureter, which is crucial for relieving ureteral colic and facilitating the passage of kidney stones.[1] The activation of these receptors initiates a signaling cascade that ultimately reduces intracellular calcium levels, leading to smooth muscle relaxation.

MOA cluster_membrane Smooth Muscle Cell Membrane KUL7211 KUL-7211 Beta2AR β2-Adrenoceptor KUL7211->Beta2AR Binds Beta3AR β3-Adrenoceptor KUL7211->Beta3AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway for KUL-7211-induced ureteral smooth muscle relaxation.

Comparative In Vivo Efficacy in a Porcine Model

An in vivo study using anesthetized male miniature pigs with acute unilateral ureteral obstruction was conducted to evaluate the ureteral relaxant effects and cardiovascular side effects of KUL-7211 compared to other β-adrenoceptor agonists. The primary endpoints were the reduction in elevated intraureteral pressure (IUP) and changes in mean blood pressure (MBP).

Table 1: In Vivo Comparison of β-Adrenoceptor Agonists in a Porcine Model [3]

CompoundAgonist SelectivityED50 for IUP Reduction (µg/kg, i.v.)ED25 for MBP Decrease (µg/kg, i.v.)Ureteral Selectivity Ratio (ED25/ED50)
KUL-7211 β2/β3 0.20 0.30 1.5
IsoproterenolNon-selective β0.250.010.04
TerbutalineSelective β20.470.200.43
CL-316243Selective β3>10>10N/A

Data adapted from a study evaluating drug effects on elevated intraureteral pressure in an anesthetized pig model.[3]

These results demonstrate that KUL-7211 is a potent ureteral relaxant with a significantly better safety profile regarding hypotensive effects compared to non-selective and selective β2-agonists.[3]

Experimental Protocol: In Vivo Porcine Model of Ureteral Obstruction
  • Animal Model: Male miniature pigs were anesthetized.

  • Surgical Procedure: A complete obstruction of the lower left ureter was induced to elevate intraureteral pressure (IUP).

  • Drug Administration: Test compounds (KUL-7211, isoproterenol, terbutaline, CL-316243) were administered intravenously in a cumulative manner.

  • Measurements: Intraureteral pressure and mean blood pressure were continuously monitored.

  • Data Analysis: The effective dose to decrease IUP by 50% (ED50) and the effective dose to decrease mean blood pressure by 25% (ED25) were calculated to determine potency and ureteral selectivity.[3]

Workflow A Anesthetize Male Miniature Pig B Induce Unilateral Ureteral Obstruction A->B C Monitor Baseline IUP & MBP B->C D Administer Drug (Cumulative i.v. Dosing) C->D E Continuously Record IUP & MBP D->E F Calculate ED50 (IUP) & ED25 (MBP) E->F G Determine Ureteral Selectivity Ratio F->G

Caption: Experimental workflow for the in vivo porcine ureteral obstruction model.

Comparative In Vitro Potency in Isolated Canine Ureter

In vitro studies using isolated canine ureteral preparations provide a direct comparison of the relaxant effects of KUL-7211 against various classes of spasmolytic agents. The potency of each drug is expressed as the pD2 value, which is the negative logarithm of the EC50 value.

Table 2: In Vitro Relaxant Potency (pD2 values) in Isolated Canine Ureter [4]

Contraction StimulusKUL-7211 (β2/β3-Agonist)Tamsulosin (α1-Antagonist)Verapamil (Ca2+ Blocker)Papaverine (PDE Inhibitor)Prazosin (α1-Antagonist)
KCl (80 mM) 6.60 5.905.704.884.54
Spontaneous 6.80 N/A6.125.05N/A
Phenylephrine 6.95 6.265.645.035.68
Prostaglandin F2α 7.05 N/A6.705.27N/A

High concentrations of tamsulosin and prazosin enhanced spontaneous contractions.[4]

The data indicates that KUL-7211 is the most potent ureteral relaxant among the tested spasmolytics against various types of contractions in the isolated canine ureter.[4]

Experimental Protocol: Isolated Ureteral Tissue Bath
  • Tissue Preparation: Ureteral segments were isolated from canines and mounted in organ baths containing a physiological salt solution.

  • Contraction Induction: Ureteral smooth muscle was contracted using various stimuli: high potassium chloride (KCl) solution, phenylephrine (an α1-agonist), or prostaglandin F2α. Spontaneous rhythmic contractions were also measured.

  • Drug Application: Cumulative concentrations of KUL-7211 or comparator drugs were added to the organ bath.

  • Measurement: The isometric tension of the ureteral segments was recorded to measure relaxation.

  • Data Analysis: Concentration-response curves were generated, and pD2 values were calculated to compare the potencies of the different compounds.[4]

Conclusion

The presented in vivo and in vitro data validate the mechanism of action of KUL-7211 as a potent and selective β2/β3-adrenoceptor agonist. Comparative studies demonstrate its superiority in relaxing ureteral smooth muscle over other β-agonists and various classes of spasmolytics.[3][4] Furthermore, in vivo data from the porcine model highlights its significant ureteral selectivity, suggesting a favorable safety profile with a lower risk of cardiovascular side effects like hypotension compared to less selective agents.[3] These findings strongly support the potential of KUL-7211 as a therapeutic agent for medical expulsion therapy in patients with urolithiasis.[3][4]

References

KUL-7211 vs. Alpha-Blockers for Ureteral Colic Relief: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current evidence on KUL-7211 and alpha-blockers for the management of ureteral colic, tailored for researchers, scientists, and drug development professionals.

Ureteral colic, characterized by intense flank pain radiating to the groin, is a common and excruciating condition primarily caused by the obstruction of the ureter by kidney stones.[1][2] The pain arises from the increased pressure within the renal pelvis and ureteral smooth muscle spasms.[1] Medical expulsive therapy (MET) aims to facilitate the spontaneous passage of ureteral stones, thereby alleviating pain and reducing the need for invasive procedures.[3] This guide provides a detailed comparison of a novel investigational agent, KUL-7211, and the established class of alpha-adrenergic receptor blockers (alpha-blockers) for the relief of ureteral colic.

Mechanism of Action: A Tale of Two Receptors

The therapeutic approaches of KUL-7211 and alpha-blockers in managing ureteral colic are rooted in their distinct molecular targets within the ureteral smooth muscle.

KUL-7211: A Selective Beta-Adrenoceptor Agonist

KUL-7211 is a selective agonist of β2- and β3-adrenergic receptors.[4] In the human ureter, stimulation of these receptors mediates smooth muscle relaxation.[4] By activating these receptors, KUL-7211 is hypothesized to counteract the painful spasms of the ureter, potentially facilitating the passage of ureteral stones and providing pain relief.[4] Preclinical studies have demonstrated its potent relaxant effect on isolated ureteral smooth muscle preparations from various species.[4][5]

Alpha-Blockers: Targeting Alpha-1 Adrenergic Receptors

Alpha-blockers, such as tamsulosin and silodosin, exert their effect by blocking α1-adrenergic receptors, which are present in the smooth muscle of the human ureter, particularly in the distal portion.[6][7] The blockade of these receptors leads to the relaxation of the ureteral smooth muscle, which is thought to reduce ureteral spasm and increase the lumen diameter, thereby aiding in the expulsion of stones.[6]

Preclinical and Clinical Evidence: A Data-Driven Comparison

The current evidence for KUL-7211 is limited to preclinical in vitro studies, while alpha-blockers have been extensively evaluated in numerous clinical trials and meta-analyses, with somewhat conflicting results.

KUL-7211: Potent Ureteral Relaxation in Preclinical Models

In vitro studies have highlighted the potent spasmolytic activity of KUL-7211 in animal ureteral preparations. A key study compared the potency of KUL-7211 with various other spasmolytics, including the alpha-blocker tamsulosin, in isolated canine ureters.[5]

Table 1: Comparative Potency (pD2 values) of KUL-7211 and Other Spasmolytics in Isolated Canine Ureter [5]

Contraction InducerKUL-7211TamsulosinVerapamilPapaverinePrazosin
KCl (80 mM) 6.605.905.704.884.54
Spontaneous Rhythmic 6.80-6.125.05-
Phenylephrine (1x10⁻⁵ M) 6.956.265.645.035.68
PGF₂α (1x10⁻⁶ M) 7.05-6.705.27-

pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency. '-' indicates data not reported or not applicable.

These preclinical findings suggest that KUL-7211 is a more potent ureteral relaxant than tamsulosin and other tested agents against various induced contractions in canine ureters.[5] However, it is crucial to note the absence of human clinical trial data for KUL-7211.

Alpha-Blockers: A Mixed Landscape of Clinical Efficacy

The clinical utility of alpha-blockers as medical expulsive therapy has been a subject of ongoing debate. While numerous studies and meta-analyses have suggested a benefit, particularly for larger stones located in the distal ureter, some large, high-quality, placebo-controlled randomized clinical trials have failed to demonstrate a significant advantage.[8][9][10][11][12]

Table 2: Summary of Key Clinical Trial and Meta-Analysis Findings for Alpha-Blockers in Ureteral Stone Passage

Study/Meta-AnalysisAlpha-Blocker(s)Key Findings
STONE Trial (RCT, n=512) [9][12]TamsulosinNo significant increase in stone passage rate compared to placebo for stones <9 mm (50% vs 47%).[9]
SUSPEND Trial (RCT, n>1100) [8]Tamsulosin, NifedipineMedical expulsive therapy was not more effective than placebo in reducing the need for further treatment at 4 weeks.[8]
Silodosin for Distal Ureteral Stones (Meta-analysis, 6 RCTs, n=907) [13]SilodosinSignificantly higher stone expulsion rate (OR 3.33), shorter expulsion time, and lower analgesic use compared to placebo.[13]
Silodosin vs. Tamsulosin (Meta-analysis, 14 studies) [14]Silodosin, TamsulosinSilodosin resulted in a significantly higher stone expulsion rate and shorter expulsion time compared to tamsulosin for stones <1 cm.[14]
Cochrane Review (64 studies, n=10,509) [15][16]Various alpha-blockersAlpha-blockers likely increase stone clearance, especially for larger stones (>5 mm), but may also slightly increase the risk of adverse events.[15][16]

These findings suggest that while alpha-blockers may have a role in specific patient populations (e.g., those with larger, distal stones), their routine use for all patients with ureteral colic is not universally supported by the highest level of evidence.

Experimental Protocols

To facilitate the critical appraisal of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Ureteral Relaxation Studies (for KUL-7211)
  • Tissue Preparation: Isolated ureters from male beagle dogs were dissected and cut into spiral strips. These strips were then suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.[5]

  • Induction of Contraction: Ureteral strips were contracted with various agents, including high-concentration potassium chloride (KCl) to induce tonic contraction, or allowed to exhibit spontaneous rhythmic contractions. Phenylephrine and prostaglandin F₂α (PGF₂α) were used to induce rhythmic contractions.[5]

  • Drug Application and Measurement: Cumulative concentration-response curves were generated by adding increasing concentrations of KUL-7211, tamsulosin, or other spasmolytics to the organ bath. The relaxant effects were measured as a percentage of the pre-induced contraction.[5]

  • Data Analysis: The potency of each drug was expressed as the pD₂ value, which is the negative logarithm of the molar concentration required to produce 50% of the maximum relaxation.[5]

Randomized Controlled Trials (for Alpha-Blockers)
  • Study Design: The STONE and SUSPEND trials were multicenter, randomized, double-blind, placebo-controlled trials.[8][9]

  • Patient Population: Adult patients presenting to the emergency department with a symptomatic ureteral stone confirmed by imaging (e.g., CT scan) were enrolled. Stone size and location were documented.[9][12]

  • Intervention: Participants were randomly assigned to receive either an alpha-blocker (e.g., tamsulosin 0.4 mg daily) or a matching placebo for a specified duration (e.g., 28 days).[9][12]

  • Primary Outcome: The primary endpoint was typically the spontaneous passage of the ureteral stone, confirmed by visualization or capture by the patient within a defined timeframe.[9][12]

  • Secondary Outcomes: These often included time to stone passage, use of analgesics, need for surgical intervention, emergency department visits, and hospital admissions.[9][11]

  • Statistical Analysis: Data were analyzed on an intention-to-treat basis, comparing the outcomes between the alpha-blocker and placebo groups.[9]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_KUL7211 KUL-7211 Pathway cluster_AlphaBlocker Alpha-Blocker Pathway KUL7211 KUL-7211 Beta_Receptor β2/β3-Adrenergic Receptor KUL7211->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_KUL Smooth Muscle Relaxation PKA->Relaxation_KUL Alpha_Blocker Alpha-Blocker (e.g., Tamsulosin) Alpha_Receptor α1-Adrenergic Receptor Alpha_Blocker->Alpha_Receptor Relaxation_Alpha Smooth Muscle Relaxation Alpha_Blocker->Relaxation_Alpha Contraction Smooth Muscle Contraction Alpha_Receptor->Contraction NE Norepinephrine NE->Alpha_Receptor Experimental_Workflow cluster_Preclinical KUL-7211 Preclinical Evaluation cluster_Clinical Alpha-Blocker Clinical Trial Tissue Isolated Canine Ureter Strips Contraction_Induction Induce Contraction (KCl, Phenylephrine, PGF₂α) Tissue->Contraction_Induction Drug_Addition Cumulative Addition of KUL-7211 / Tamsulosin Contraction_Induction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement Analysis_Preclinical Calculate pD₂ Values Measurement->Analysis_Preclinical Patient Patients with Ureteral Colic Randomization Randomization Patient->Randomization Treatment Alpha-Blocker Randomization->Treatment Placebo Placebo Randomization->Placebo Follow_Up Follow-up (e.g., 28 days) Treatment->Follow_Up Placebo->Follow_Up Outcome Assess Stone Passage and Secondary Endpoints Follow_Up->Outcome

References

A Comparative Analysis of KUL-7211 and CL-316243 on Bladder Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacological agents KUL-7211 and CL-316243, with a focus on their effects on bladder function. This analysis is based on available preclinical data and the known mechanisms of action of these compounds.

While both KUL-7211 and CL-316243 are beta-adrenoceptor agonists, they exhibit different receptor selectivity profiles, which may translate to distinct effects on bladder urodynamics. CL-316243 is a well-characterized selective β3-adrenoceptor agonist, with extensive data on its effects on the detrusor muscle. In contrast, KUL-7211 is identified as a selective β2/β3-adrenoceptor agonist, with current research primarily focused on its potent relaxant effects on the ureter.[1][2] Due to a lack of specific studies on KUL-7211's direct impact on bladder function, this guide will compare the established effects of CL-316243 with the potential effects of KUL-7211, inferred from its receptor profile and the known roles of β2 and β3 adrenoceptors in the bladder.

Mechanism of Action and Signaling Pathways

Both KUL-7211 and CL-316243 exert their effects by stimulating beta-adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors in the bladder smooth muscle (detrusor) leads to a signaling cascade that results in muscle relaxation, thereby increasing bladder capacity and promoting urine storage.

CL-316243 selectively activates β3-adrenoceptors, which are the predominant subtype of beta-receptors in the human detrusor muscle.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the sequestration of intracellular calcium and the relaxation of the detrusor muscle.

KUL-7211, being a β2/β3-adrenoceptor agonist, is expected to activate both receptor subtypes. The signaling pathway for β2-adrenoceptor activation is similar to that of the β3-adrenoceptor, also involving the adenylyl cyclase-cAMP-PKA pathway to induce smooth muscle relaxation. The dual agonism of KUL-7211 might offer a different pharmacological profile compared to a selective β3 agonist.

G cluster_KUL7211 KUL-7211 cluster_CL316243 CL-316243 cluster_pathway Signaling Pathway KUL7211 KUL-7211 beta2 β2-Adrenoceptor KUL7211->beta2 beta3_K β3-Adrenoceptor KUL7211->beta3_K AC Adenylyl Cyclase beta2->AC Activates beta3_K->AC Activates CL316243 CL-316243 beta3_C β3-Adrenoceptor CL316243->beta3_C beta3_C->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Promotes

Signaling pathways of KUL-7211 and CL-316243 in detrusor muscle.

Comparative Performance Data

The following table summarizes the available quantitative data for CL-316243 and the expected profile for KUL-7211 based on its receptor agonism. Direct comparative data for KUL-7211 on bladder function is not currently available in the literature.

ParameterCL-316243KUL-7211Reference
Receptor Selectivity Selective β3 agonistSelective β2/β3 agonist[2][4]
In Vitro Detrusor Relaxation Induces concentration-dependent relaxation of rat detrusor strips (IC50: 2.65 ± 0.36 nM)Data not available for bladder detrusor. Potently relaxes ureteral smooth muscle.[1][4]
In Vivo Effects (Rat Cystometry)
Bladder CapacitySignificantly increasedExpected to increase[4]
Voiding IntervalSignificantly increasedExpected to increase[4]
Bladder ComplianceSignificantly increasedExpected to increase[4]
Micturition PressureNo significant changeExpected to have minimal effect[5]
Residual VolumeNo significant changeExpected to have minimal effect[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Detrusor Strip Relaxation Assay (for CL-316243)
  • Tissue Preparation: Urinary bladders are excised from male Sprague-Dawley rats. The bladder body is dissected and cut into longitudinal smooth muscle strips.[4]

  • Experimental Setup: The detrusor strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tension of the strips is recorded isometrically.

  • Procedure: The strips are pre-contracted with an agent such as potassium chloride (KCl) or carbachol. Once a stable contraction is achieved, cumulative concentrations of the test compound (CL-316243) are added to the organ bath. The resulting relaxation is measured as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted, and the IC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

In Vivo Cystometry in Rats (for CL-316243)
  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. A venous catheter is placed for drug administration.[5]

  • Experimental Procedure: The bladder is continuously infused with saline at a constant rate to elicit reflex voiding. Baseline urodynamic parameters, including bladder capacity, voiding interval, micturition pressure, and residual volume, are recorded. The test compound (CL-316243) is then administered intravenously, and the changes in cystometric parameters are monitored over time.[5]

  • Data Analysis: Urodynamic parameters before and after drug administration are compared using appropriate statistical tests.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Bladder Excision A2 Detrusor Strip Preparation A1->A2 A3 Organ Bath Mounting A2->A3 A4 Pre-contraction (e.g., KCl) A3->A4 A5 Cumulative Drug Addition A4->A5 A6 Measure Relaxation A5->A6 B5 Data Comparison A6->B5 Inform B1 Animal Anesthesia & Catheter Implantation B2 Baseline Cystometry Recording B1->B2 B3 Intravenous Drug Administration B2->B3 B4 Post-treatment Cystometry Recording B3->B4 B4->B5

Experimental workflow for evaluating bladder function.

Conclusion

CL-316243, as a selective β3-adrenoceptor agonist, has demonstrated significant efficacy in improving bladder storage function in preclinical models by relaxing the detrusor muscle, leading to increased bladder capacity and voiding interval without affecting voiding efficiency.[4]

KUL-7211, with its dual β2/β3-adrenoceptor agonism, presents an interesting profile. While its effects on the ureter are well-documented, its impact on bladder function remains to be elucidated through direct experimental investigation. Based on its mechanism, it is plausible that KUL-7211 would also promote detrusor relaxation. However, the contribution of β2-adrenoceptor activation to the overall effect on the bladder, including potential side effects, warrants further study. Future research directly comparing the urodynamic effects of KUL-7211 and CL-316243 in relevant bladder models is necessary to fully understand their respective therapeutic potentials for bladder dysfunction.

References

Replicating published findings on KUL-7211's pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacological effects of KUL-7211 with other smooth muscle relaxants, supported by experimental data from published findings. Detailed methodologies for key experiments are presented to facilitate the replication of these studies. Visual diagrams of the primary signaling pathway and experimental workflows are included to enhance understanding.

Comparative Pharmacological Data

The following tables summarize the potency of KUL-7211 and other agents in relaxing ureteral smooth muscle under different experimental conditions. Potency is expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.

Table 1: Potency (pD2 Values) of KUL-7211 in Relaxing Pre-contracted Isolated Ureteral Smooth Muscle [1]

SpeciesContractile Agentβ-Adrenoceptor Subtype Mediating RelaxationKUL-7211 pD2 Value (Mean ± SEM)
Rabbit80 mM KClβ25.86 ± 0.13
Canine80 mM KClβ36.52 ± 0.16
CanineSpontaneous Rhythmic ContractionNot Specified6.83 ± 0.20

Table 2: Comparative Potency (pD2 Values) of KUL-7211 and Other Spasmolytics on Isolated Canine Ureteral Contractions [2]

Contraction TypeKUL-7211TamsulosinPrazosinVerapamilPapaverine
KCl-induced tonic contraction6.605.904.545.704.88
Spontaneous rhythmic contractions6.80--6.125.05
Phenylephrine-induced rhythmic contractions6.956.265.685.645.03
PGF2α-induced rhythmic contractions7.05--6.705.27

Table 3: Comparative Potency (pD2 Values) of KUL-7211 and Other β-Adrenoceptor Agonists on KCl-Induced Contractions in Isolated Porcine Ureter [3]

CompoundpD2 Value
Isoproterenol6.98
KUL-72116.26
Terbutaline5.41
CL-3162435.41

Experimental Protocols

Isolated Ureteral Smooth Muscle Contraction Assay

This protocol is designed to assess the relaxant effects of pharmacological agents on isolated ureteral tissue.

Materials:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue organ bath system with force transducers

  • Data acquisition system

  • Contractile agents (e.g., 80 mM KCl, phenylephrine, prostaglandin F2α)

  • Test compounds (e.g., KUL-7211 and comparators)

Procedure:

  • Tissue Preparation: Euthanize the experimental animal (e.g., rabbit, canine, or pig) according to institutionally approved protocols. Carefully dissect the ureters and place them in cold Krebs-Henseleit solution. Clean the ureters of adhering fat and connective tissue and cut them into spiral or ring segments of appropriate length (e.g., 10-15 mm).

  • Mounting: Suspend the ureteral segments in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Induction of Contraction: After equilibration, induce a sustained contraction using a contractile agent. For tonic contractions, a high concentration of KCl (e.g., 80 mM) is typically used. For rhythmic contractions, agonists like phenylephrine or PGF2α can be added to the bath at appropriate concentrations.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (e.g., KUL-7211) to the organ bath in a cumulative manner, with stepwise increases in concentration at regular intervals (e.g., every 10-15 minutes). Record the relaxant response after each addition.

  • Data Analysis: Express the relaxant response as a percentage of the pre-contraction induced by the contractile agent. Plot the log concentration of the test compound against the percentage of relaxation to generate a concentration-response curve. Calculate the pD2 value from this curve using non-linear regression analysis.

In Vivo Measurement of Intraureteral Pressure in an Animal Model of Ureteral Obstruction

This protocol is used to evaluate the in vivo effects of pharmacological agents on ureteral pressure.

Materials:

  • Anesthetic agents

  • Surgical instruments

  • Pressure transducer and recording system

  • Catheters

  • Infusion pump

  • Test compounds

Procedure:

  • Animal Preparation: Anesthetize the experimental animal (e.g., pig) and maintain anesthesia throughout the experiment.

  • Surgical Procedure: Perform a laparotomy to expose the ureter. Ligate the distal end of the ureter to induce an acute obstruction.

  • Pressure Measurement: Insert a catheter connected to a pressure transducer into the renal pelvis or the proximal ureter to continuously monitor intraureteral pressure.

  • Drug Administration: Administer the test compounds intravenously, typically in a cumulative dose-dependent manner.

  • Data Recording and Analysis: Record the changes in intraureteral pressure following the administration of each dose of the test compound. Analyze the data to determine the dose-response relationship and the efficacy of the compound in reducing elevated intraureteral pressure.

Signaling Pathway and Experimental Workflow Diagrams

KUL7211_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KUL7211 KUL-7211 beta_receptor β2/β3-Adrenoceptor KUL7211->beta_receptor Binds to Gs_protein Gs Protein beta_receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to K_channel K+ Channel K_ion_out K+ K_channel->K_ion_out Efflux Relaxation Smooth Muscle Relaxation K_ion_out->Relaxation Hyperpolarization contributes to K_ion_in K+ ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_inactive->Relaxation Leads to

Caption: KUL-7211 Signaling Pathway in Ureteral Smooth Muscle.

Experimental_Workflow cluster_invitro In Vitro: Isolated Ureter Assay cluster_invivo In Vivo: Ureteral Obstruction Model invitro_start Isolate Ureteral Smooth Muscle invitro_mount Mount in Organ Bath invitro_start->invitro_mount invitro_equilibrate Equilibrate invitro_mount->invitro_equilibrate invitro_contract Induce Contraction (e.g., KCl) invitro_equilibrate->invitro_contract invitro_add_drug Add KUL-7211/ Comparator (Cumulative) invitro_contract->invitro_add_drug invitro_measure Measure Relaxation invitro_add_drug->invitro_measure invitro_analyze Analyze Data (pD2 Value) invitro_measure->invitro_analyze invivo_start Anesthetize Animal invivo_obstruct Induce Ureteral Obstruction invivo_start->invivo_obstruct invivo_measure_pressure Measure Intraureteral Pressure invivo_obstruct->invivo_measure_pressure invivo_administer_drug Administer KUL-7211/ Comparator (IV) invivo_measure_pressure->invivo_administer_drug invivo_record Record Pressure Changes invivo_administer_drug->invivo_record invivo_analyze Analyze Data (Dose-Response) invivo_record->invivo_analyze

Caption: Experimental Workflow for Assessing KUL-7211's Effects.

References

Safety Operating Guide

Navigating the Safe Disposal of KUL-7211 Racemate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of KUL-7211 racemate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as potentially hazardous, is required. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Chemical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. While a comprehensive hazard profile for this compound is not publicly available, the following chemical and physical properties have been identified.[1] This information is crucial for your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste stream.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acidPubChem[1]
Molecular Formula C19H23NO5PubChem[1]
Molecular Weight 345.4 g/mol PubChem[1]
CAS Number 911196-40-2PubChem[1]

Note: KUL-7211 is identified as a beta(2)/beta(3)-adrenoceptor agonist.[2] As a biologically active molecule, it should be handled with care to avoid unintentional physiological effects. The two enantiomers of a racemate can have different pharmacodynamic and safety profiles.[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of research chemicals like this compound is collection by a licensed hazardous waste disposal service, coordinated through your institution's EHS department.[4][5] Direct treatment or neutralization in a standard laboratory setting is not recommended without a complete understanding of the compound's reactivity.[4]

Step 1: Waste Characterization Treat this compound as a hazardous chemical waste due to the lack of complete safety data.[4][6] Do not assume it is non-hazardous.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[7][8]

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, leak-proof container lined with a plastic bag.[9]

  • Liquid Waste: If this compound is in solution, collect it in a dedicated, sealed, and chemically compatible waste container (e.g., a glass or polyethylene bottle). Do not mix with other waste streams unless compatibility is known.[10][11] For instance, do not mix organic solvent solutions with aqueous waste.[11]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Container and Labeling

  • Container: Use a container that is in good condition, compatible with the chemical, and has a securely fitting lid.[10][12] The original container is often a suitable choice for the waste if it is intact.[10]

  • Labeling: Clearly label the waste container with the following information:[4][8]

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "This compound "

    • An indication of potential hazards: "Caution: Research Chemical with Unknown Hazards. Biologically Active. "

    • The accumulation start date.[11]

    • The name of the principal investigator and laboratory location.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]

  • The SAA should be at or near the point of generation and away from general laboratory traffic.[6]

  • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.[9]

  • Store incompatibles separately. For example, keep acids and bases in separate containment areas.[10]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Provide them with all available information about the chemical, including its name, quantity, and any known properties.

  • Follow their specific instructions for packaging and transport to the central waste collection point.

Do NOT:

  • Dispose of this compound down the sink or in the regular trash.[5][9][13]

  • Evaporate the chemical as a means of disposal.[5]

  • Mix with other chemical waste unless you are certain of their compatibility.[9]

Experimental Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_storage Storage & Final Disposal cluster_key Key start Start: Disposal of This compound ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_solid Is waste solid or liquid? fume_hood->is_solid solid_waste Collect in dedicated, labeled solid waste container is_solid->solid_waste Solid liquid_waste Collect in dedicated, labeled liquid waste container is_solid->liquid_waste Liquid store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment solid_waste->store_saa liquid_waste->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_saa->contact_ehs end End: Waste collected by EHS contact_ehs->end k1 Process Step k2 Decision Point k3 Action Item k4 Final State k1_box k2_box k3_box k4_box

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling KUL-7211 racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of KUL-7211 racemate, a selective β2/β3-adrenoceptor agonist.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established laboratory safety protocols for research chemicals is mandated. This document outlines procedural, step-by-step guidance to ensure the safe handling of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for all procedures involving this compound to determine the necessary PPE.[2] The following table summarizes the recommended PPE for handling this research chemical.

Protection Type Recommended Equipment Specifications and Use Cases
Body Protection Flame-Resistant Laboratory CoatMust be buttoned and fit properly to cover as much skin as possible. A coat with a closed front and elastic cuffs is recommended.[3]
Eye and Face Protection Safety Goggles or a Face ShieldSafety goggles are the minimum requirement.[4][5] A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[5][6] All eye and face protection must be ANSI Z87.1 compliant.[4][5]
Hand Protection Double Pair of Nitrile GlovesDisposable nitrile gloves offer protection against incidental exposure.[4][6] Double gloving is recommended to increase protection.[4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[6]
Respiratory Protection N95 or Higher RespiratorRequired if engineering controls like a fume hood are not feasible or when handling the solid compound outside of a containment device to prevent aerosol generation.[3][6] Use of a respirator requires annual medical evaluations and fit testing.[6]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot (closed toe, closed heel, no holes) to protect against spills and dropped objects.[6]

II. Operational Plan for Handling this compound

A systematic approach is essential for minimizing risk throughout the lifecycle of this compound in the laboratory.

A. Receiving and Inspection

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a single pair of nitrile gloves and a lab coat during inspection.

  • If the package is damaged, isolate it in a designated area and follow institutional spill procedures.

  • Verify that the container is properly labeled and matches the order information.

  • Record the date of receipt and storage conditions.

B. Storage

  • Store this compound in its original, tightly sealed container.

  • Store in a designated, clearly labeled area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

C. Preparation and Handling

  • All handling of solid this compound and initial reconstitution should be performed in a certified chemical fume hood or a powder containment hood to prevent aerosol generation.[3]

  • Before starting work, decontaminate the work surface of the containment unit.

  • Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) before starting the procedure to minimize movement in and out of the containment area.[3]

  • Wear the appropriate PPE as detailed in the table above.

D. Disposal Plan

  • All waste materials, including empty containers, contaminated gloves, and other disposable items, should be treated as hazardous waste.

  • Dispose of all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Don PPE B Prepare Work Area (Fume Hood) A->B C Assemble Materials B->C D Weigh/Measure This compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Doff PPE G->H I Wash Hands H->I

Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KUL-7211 racemate
Reactant of Route 2
Reactant of Route 2
KUL-7211 racemate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.